3-Hydroxynonanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40165-87-5, 33796-87-1, 88930-09-0 | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxynonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
| Record name | (±)-3-Hydroxynonanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Occurrence of 3-Hydroxynonanoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxynonanoic acid is a medium-chain 3-hydroxy fatty acid that has been identified in select natural sources. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural occurrence, and the analytical methodologies required for its study. While quantitative data remains limited, this document synthesizes available information and presents detailed experimental protocols and relevant biochemical pathways to facilitate further research and potential applications in drug development.
Introduction
3-Hydroxy fatty acids (3-HFAs) are a class of molecules with diverse biological activities. They are key intermediates in fatty acid metabolism and are also components of complex lipids, such as the lipid A portion of lipopolysaccharides in Gram-negative bacteria[1]. Medium-chain 3-HFAs, including this compound, are of growing interest due to their potential roles in biological signaling and as precursors for the synthesis of valuable chemicals. This guide focuses on the discovery and analysis of this compound in natural contexts.
Natural Sources and Quantitative Data
The identification of this compound in natural sources is still an emerging area of research. To date, its presence has been confirmed in milk and suggested as a minor component in royal jelly.
Table 1: Reported Natural Sources and Quantitative Data for this compound
| Natural Source | Analyte | Concentration | Method of Analysis | Reference |
| Milk | Long-chain free fatty acids | 130 +/- 22.8 µM | HPLC with fluorogenic derivatization | [2] |
| Royal Jelly | 3-Hydroxydecanoic acid (a related 3-HFA) | Minor constituent | GC-MS | [1][3] |
Note: The concentration data for milk represents the total long-chain free fatty acids and is not specific to this compound. Data for this compound in royal jelly is qualitative, indicating its presence as a minor component.
This compound has been identified as a nonesterified 3-hydroxy acid in milk[4][5]. While a study reported the concentration of long-chain free fatty acids in milk to be 130 +/- 22.8 µM, the specific concentration of this compound was not detailed[2]. In royal jelly, a complex secretion from honeybees, various fatty acids have been identified. While 3-hydroxydecanoic acid is noted as a minor constituent, the presence and quantity of this compound are not well-documented[1][3].
Experimental Protocols
The analysis of this compound from biological matrices requires robust extraction and sensitive analytical techniques. The following protocols are synthesized from established methods for the analysis of 3-hydroxy fatty acids and can be adapted for this compound.
Extraction of 3-Hydroxy Fatty Acids from Biological Samples
This protocol is based on a general method for lipid extraction, often referred to as the Bligh-Dyer method, which is suitable for separating lipids from aqueous and solid matrices.
Materials:
-
Sample (e.g., milk, royal jelly)
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the sample if it is not in a liquid form.
-
To 1 volume of the sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Three phases will be observed: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
The dried lipid extract is now ready for derivatization and analysis.
Derivatization and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the carboxyl and hydroxyl groups of this compound need to be derivatized to increase their volatility. A common method is silylation.
Materials:
-
Dried lipid extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
To the dried lipid extract, add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-80°C for 1 hour to complete the derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
-
-
Identification of the trimethylsilyl (B98337) (TMS) derivative of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Biosynthesis of Medium-Chain 3-Hydroxy Fatty Acids
The biosynthesis of medium-chain 3-hydroxy fatty acids in bacteria primarily occurs through the fatty acid synthesis (FAS) pathway. This pathway involves a series of enzymatic reactions that build up the fatty acid chain. The 3-hydroxyacyl-ACP intermediates of this pathway can be shunted to produce free 3-hydroxy fatty acids.
Caption: Bacterial fatty acid synthesis pathway for 3-hydroxy fatty acid production.
Experimental and Analytical Workflow
A typical workflow for the discovery and quantification of this compound in a natural source involves several key stages, from sample collection to data analysis.
References
A Technical Guide to the Natural Occurrence of 3-Hydroxynonanoic Acid in Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and functional roles of 3-Hydroxynonanoic acid (3-HNA) and related 3-hydroxy fatty acids (3-OH-FAs) within microbial communities. It is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways where these molecules play a crucial role.
Introduction to this compound (3-HNA)
This compound is a medium-chain hydroxy fatty acid belonging to the class of fatty acyls[1]. Its structure consists of a nine-carbon chain with a hydroxyl group at the third carbon position[1][2]. While interest in short- and medium-chain 3-OH-FAs has grown, 3-HNA and its counterparts are increasingly recognized for their critical roles in microbial physiology. These molecules are not merely metabolic intermediates but also function as signaling molecules in quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression with population density[3][4][5]. This coordinated behavior regulates diverse processes, including biofilm formation, virulence, and antibiotic production, making the signaling molecules involved prime targets for novel therapeutic strategies[5][6].
Natural Occurrence in Microbial Genera
3-hydroxy fatty acids are widely distributed among various bacterial genera, particularly within the Gram-negative phylum Pseudomonadota. They are key precursors in the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).
-
Pseudomonas : Species like Pseudomonas aeruginosa are well-documented producers of (R)-3-hydroxyalkanoic acids (R-3HAs)[7]. These molecules are essential building blocks for rhamnolipids, which are biosurfactants involved in motility and biofilm development[7]. The biosynthesis of these precursors is intricately linked to the fatty acid synthesis (FAS) and β-oxidation pathways[8]. P. aeruginosa can shunt intermediates from β-oxidation directly into its de novo fatty acid synthesis, providing a flexible mechanism to produce these compounds[8].
-
Burkholderia : This genus, which includes opportunistic pathogens like the Burkholderia cepacia complex (Bcc), also utilizes 3-OH-FAs[9][10]. Members of this genus are known for their complex genomes, often comprising multiple replicons that encode for virulence and secondary metabolism[10][11]. Like Pseudomonas, some Burkholderia species can synthesize rhamnolipids[9].
-
Rhodococcus : This genus of Actinobacteria is known for its metabolic versatility and ability to produce various valuable compounds, including PHAs[12]. Strains like Rhodococcus ruber can accumulate PHAs composed of 3-hydroxy acid monomers[12].
Role in Quorum Sensing and Microbial Signaling
Quorum sensing (QS) allows bacteria to function as multicellular communities, synchronizing activities once a population threshold is reached[3][5]. In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs)[5][6]. These signal molecules consist of a homoserine lactone ring attached to a fatty acyl side chain, which can be modified with a hydroxyl group at the 3-position[6].
The general mechanism involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population grows, AHLs accumulate in the environment. Upon reaching a critical concentration, they bind to and activate a LuxR-family transcriptional regulator, which then modulates the expression of target genes[3][6]. The presence of a 3-hydroxy group on the acyl chain, as would be derived from a precursor like 3-HNA, can influence the specificity and activity of the signaling molecule[6]. For instance, Rhizobium leguminosarum is known to produce 3-hydroxy-7-cis-C14-HSL[6].
Quantitative Data on Production
Direct quantitative measurements of free this compound in microbial cultures are not extensively documented in the reviewed literature. However, data for related and derivative molecules, particularly in Pseudomonas aeruginosa, provide insight into the biosynthetic capacity for these compounds. For instance, studies have quantified hydroxylated 2-alkylquinolones, which are derived from β-hydroxy fatty acids.
| Compound | Producing Strain | Max Concentration (mg L⁻¹) | Max Concentration (µM) | Condition | Reference |
| 2'-hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ) | P. aeruginosa PAO1 | 0.55 | 1.9 | 12h incubation | [13] |
| 2'-hydroxy-2-nonyl-4(1H)-quinolone N-oxide (2'-OH-NQNO) | P. aeruginosa PAO1 | 0.08 | 0.3 | 12h incubation | [13] |
| 2'-OH-NQ (with β-hydroxydecanoic acid feeding) | P. aeruginosa PAO1 | 1.51 | 5.3 | 50 µM precursor fed | [13] |
| (R)-3-hydroxydecanoic acid (R-3HD) | Engineered P. aeruginosa | ~18 g/L (as HAA precursor) | - | β-oxidation knockout | [7] |
Experimental Protocols
The analysis of 3-HNA and other 3-OH-FAs from microbial communities requires a multi-step process involving careful sample collection, extraction, and quantification.
The following diagram outlines a typical workflow for the extraction and analysis of 3-OH-FAs from a bacterial culture.
-
Sample Preparation :
-
Culture Growth : Cultivate the microbial strain of interest in an appropriate liquid medium until the desired growth phase (e.g., stationary phase, where QS is often active) is reached.
-
Cell Separation : Separate the bacterial cells from the culture medium via centrifugation. The supernatant can be analyzed for extracellular metabolites, while the cell pellet can be processed for intracellular components.
-
-
Extraction :
-
Liquid-Liquid Extraction : Acidify the supernatant (e.g., to pH 2) and extract with an organic solvent like ethyl acetate. This is effective for partitioning acidic compounds like 3-HNA into the organic phase.
-
Cellular Extraction : For intracellular metabolites, cells can be lysed and extracted using a solvent mixture such as methanol/water[14].
-
Solid-Phase Extraction (SPE) : Use SPE cartridges (e.g., C18) for sample cleanup and concentration. This step removes interfering substances and enriches the sample for the analytes of interest[14].
-
-
Analysis and Quantification :
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a common method for quantifying non-volatile compounds like 3-HNA[14]. A C18 column is typically used with a gradient elution program involving an aqueous mobile phase (e.g., water with formic or trifluoroacetic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol)[14].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, 3-HNA must first be derivatized to increase its volatility (e.g., by esterification to form a methyl ester). GC-MS provides high sensitivity and structural information based on the mass spectrum[7].
-
Biosynthesis of 3-Hydroxyalkanoic Acids
In bacteria like Pseudomonas, (R)-3-hydroxyalkanoic acids are synthesized via the de novo fatty acid synthesis (FAS II) pathway. The process involves a series of enzymatic reactions that build the fatty acid chain.
The key steps are:
-
Initiation : The synthesis begins with the condensation of acetyl-CoA and malonyl-ACP.
-
Elongation Cycle : A series of reactions involving reduction, dehydration, and a second reduction extends the acyl chain by two carbons in each cycle.
-
Formation of (R)-3-Hydroxyacyl-ACP : The enzyme FabG catalyzes the reduction of a β-ketoacyl-ACP to form an (R)-3-hydroxyacyl-ACP intermediate. This intermediate is a crucial branch point. It can either continue through the elongation cycle to produce longer fatty acids or be diverted from the pathway.
-
Diversion to Other Pathways : In P. aeruginosa, enzymes like RhlA can utilize these 3-hydroxyacyl intermediates to synthesize rhamnolipids[7]. The free 3-hydroxyalkanoic acids can be formed upon release from the acyl-carrier protein (ACP).
Conclusion and Future Directions
This compound and its related 3-OH-FA counterparts are integral components of microbial metabolism and communication. Their roles as precursors for essential biomolecules like rhamnolipids and as potential signaling molecules in quorum sensing underscore their importance in microbial communities. While genera such as Pseudomonas and Burkholderia are known producers, the full extent of their distribution across the microbial kingdom remains to be explored.
For researchers and drug development professionals, these molecules and their biosynthetic pathways represent promising targets. Inhibiting the synthesis or perception of these signals could disrupt critical virulence processes like biofilm formation, offering a novel anti-virulence strategy to combat pathogenic bacteria. Future research should focus on:
-
Developing sensitive and specific methods for the direct quantification of free 3-HNA in diverse environmental and clinical microbial samples.
-
Elucidating the specific LuxR-family receptors that recognize 3-hydroxy-AHLs and characterizing the downstream genetic circuits they control.
-
Screening for and designing inhibitors of the key biosynthetic enzymes, such as FabG and RhlA, to modulate bacterial behavior.
References
- 1. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H18O3) [pubchemlite.lcsb.uni.lu]
- 3. How Quorum Sensing Works [asm.org]
- 4. Quorum sensing - Wikipedia [en.wikipedia.org]
- 5. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Burkholderia - Wikipedia [en.wikipedia.org]
- 10. Exposing the third chromosome of Burkholderia cepacia complex strains as a virulence plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Genome Sequences for Three Chromosomes of the Burkholderia stabilis Type Strain (ATCC BAA-67) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-H… [ouci.dntb.gov.ua]
The Biosynthesis of 3-Hydroxynonanoic Acid in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxynonanoic acid is a crucial precursor molecule in the biosynthesis of rhamnolipids, virulence factors, and biosurfactants produced by the opportunistic human pathogen Pseudomonas aeruginosa. The synthesis of this medium-chain-length hydroxy fatty acid is intricately linked to the bacterium's fatty acid synthesis machinery and is tightly regulated by a complex quorum-sensing network. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the key enzymes, genetic regulation, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of this vital metabolic process. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of P. aeruginosa pathogenesis and the development of novel antimicrobial strategies.
Core Biosynthetic Pathway
The biosynthesis of 3-hydroxyalkanoic acids, including this compound, in P. aeruginosa is intrinsically linked to the type II fatty acid synthase (FASII) pathway. The key enzyme responsible for diverting intermediates from FASII to the rhamnolipid synthesis pathway is the 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, RhlA.[1][2]
RhlA catalyzes the formation of a dimer of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules, resulting in the formation of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[1][2] While RhlA exhibits a strong preference for 10-carbon substrates, leading to the predominant production of 3-(3-hydroxydecanoyloxy)decanoate, it can also utilize other chain lengths, including C8 and C12 acyl-ACPs.[3] The biosynthesis of this compound, therefore, relies on the availability of its precursor, 3-hydroxynonanoyl-ACP, from the FASII cycle.
The overall pathway can be summarized as follows:
-
Fatty Acid Elongation (FASII): The FASII cycle sequentially elongates acyl-ACP chains by two-carbon units.
-
Formation of (R)-3-hydroxyacyl-ACP: During each elongation cycle, a β-ketoacyl-ACP is reduced to (R)-3-hydroxyacyl-ACP.
-
RhlA-mediated Dimerization: RhlA intercepts (R)-3-hydroxyacyl-ACP intermediates from the FASII pathway and catalyzes their condensation into HAAs.[1] Specifically, for the synthesis of the HAA containing a this compound moiety, RhlA would utilize a 3-hydroxynonanoyl-ACP.
The resulting HAAs are the direct precursors for rhamnolipid biosynthesis, where one or two rhamnose sugars are subsequently added by the rhamnosyltransferases RhlB and RhlC, respectively.[4]
Genetic Regulation of rhlA Expression
The expression of the rhlA gene, which is part of the rhlAB operon, is intricately regulated by the quorum-sensing (QS) systems of P. aeruginosa. This hierarchical regulatory network ensures that the production of rhamnolipids, and therefore this compound precursors, is coordinated with bacterial population density.[5][6]
The two primary QS systems involved are the las and rhl systems:
-
The las system: At a certain cell density, the LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This molecule binds to the transcriptional regulator LasR, and the resulting complex activates the transcription of several target genes, including rhlR, which encodes the transcriptional regulator of the rhl system.[7]
-
The rhl system: The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the RhlR protein, and this complex then activates the transcription of the rhlAB operon, leading to the production of RhlA and RhlB.[1][8]
Furthermore, the expression of rhlA is also influenced by other regulatory proteins that respond to various environmental cues, such as nutrient availability. For instance, the virulence factor regulator (Vfr) has been shown to directly regulate rhlR transcription.[9]
Quantitative Data
RhlA Substrate Specificity
| Substrate | Relative Activity (%) | Reference |
| β-hydroxyoctanoyl-ACP | ~40 | [3] |
| β-hydroxydecanoyl-ACP | 100 | [3] |
| β-hydroxydodecanoyl-ACP | ~60 | [3] |
Note: The relative activities are estimated from graphical data presented in the cited literature.
Production of 3-Hydroxyalkanoic Acids (HAAs)
Genetic engineering strategies have been employed to enhance the production of HAAs by knocking out downstream genes in the rhamnolipid biosynthesis pathway.
| Strain | Genotype | Carbon Source | HAA Titer (g/L) | Reference |
| P. aeruginosa PAO1 | Wild-type | Palm oil | - (Produces rhamnolipids) | [10] |
| P. aeruginosa PAO1-ΔBC | ΔrhlB ΔrhlC | Palm oil | ~12 | [10] |
| P. aeruginosa PAO1-ΔBC-ΔfadA | ΔrhlB ΔrhlC ΔfadA | Palm oil | ~18 | [10] |
Experimental Protocols
In Vitro RhlA Enzyme Activity Assay
This protocol is adapted from Zhu & Rock (2008).[1]
Objective: To determine the enzymatic activity of purified RhlA by measuring the formation of radiolabeled HAA from β-hydroxyacyl-ACP.
Materials:
-
Purified His-tagged RhlA enzyme[11]
-
E. coli ACP
-
β-mercaptoethanol
-
Malonyl-CoA
-
[1-¹⁴C]Octanoyl-CoA (or other radiolabeled acyl-CoA)
-
NADPH
-
E. coli FabD (malonyl-CoA:ACP transacylase)
-
M. tuberculosis FabH (β-ketoacyl-ACP synthase III)
-
E. coli FabG (β-ketoacyl-ACP reductase)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: Chloroform:Methanol:Acetic acid (90:10:2, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture (120 µL final volume) containing:
-
100 µM E. coli ACP
-
1 mM β-mercaptoethanol
-
200 µM malonyl-CoA
-
40 µM [1-¹⁴C]octanoyl-CoA
-
100 µM NADPH
-
2 µg E. coli FabD
-
0.2 µg M. tuberculosis FabH
-
1 µg E. coli FabG
-
0.1 M sodium phosphate buffer, pH 7.0
-
-
Enzyme Addition: Initiate the reaction by adding 0.5 µg of purified RhlA to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding 2 mL of water and acidifying to pH 2.0 with HCl. Extract the lipids twice with 2 mL of chloroform:methanol (2:1, v/v).
-
TLC Analysis: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Resuspend the lipid residue in a small volume of chloroform:methanol (2:1, v/v) and spot onto a silica (B1680970) gel G TLC plate.
-
Chromatography: Develop the TLC plate in a chamber equilibrated with the developing solvent.
-
Detection: Dry the TLC plate and visualize the radiolabeled HAA product using a phosphorimager or by exposing it to autoradiography film.
-
Quantification: The amount of [¹⁴C]HAA formed can be quantified using a phosphorimager calibrated with a [¹⁴C]malonyl-CoA standard curve.
Quantification of this compound by GC-MS
This protocol provides a general framework for the quantification of this compound from P. aeruginosa cultures, based on established methods for fatty acid analysis.[12][13]
Objective: To extract and quantify this compound from bacterial culture supernatants using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
P. aeruginosa culture supernatant
-
Internal standard (e.g., deuterated this compound or a C17:0 fatty acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or diethyl ether
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a known volume of culture supernatant (e.g., 10 mL), add a known amount of the internal standard.
-
Acidify the sample to pH 2.0 with HCl to protonate the fatty acids.
-
-
Liquid-Liquid Extraction:
-
Extract the acidified sample three times with an equal volume of ethyl acetate or diethyl ether.
-
Pool the organic phases.
-
-
Drying and Evaporation:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Filter or decant the solvent and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at a specific temperature and time (e.g., 60°C for 30 minutes) to convert the hydroxy fatty acids into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the fatty acid derivatives.
-
Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring characteristic ions of the this compound derivative and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a this compound standard and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
qRT-PCR for rhlA Gene Expression
This protocol outlines the general steps for quantifying rhlA gene expression using quantitative real-time PCR (qRT-PCR).[8][14][15][16]
Objective: To measure the relative or absolute transcript levels of the rhlA gene in P. aeruginosa under different experimental conditions.
Materials:
-
P. aeruginosa cell pellets
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
Random primers or oligo(dT) primers
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Primers specific for the rhlA gene and a reference (housekeeping) gene (e.g., rpoD, gyrB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest P. aeruginosa cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). Check the A260/A280 and A260/A230 ratios for purity.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and either random primers or oligo(dT) primers.
-
-
qPCR:
-
Set up the qPCR reactions in a multi-well plate, including reactions for the rhlA gene, the reference gene, no-template controls, and no-reverse-transcriptase controls.
-
Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the rhlA gene using the ΔΔCt method, normalizing to the expression of the reference gene. For absolute quantification, a standard curve of known DNA concentrations is required.
-
Conclusion
The biosynthesis of this compound in Pseudomonas aeruginosa is a well-regulated process at the core of the bacterium's ability to produce rhamnolipids, which are critical for its virulence and survival. The RhlA enzyme is the central player in this pathway, and its activity is tightly controlled by the intricate quorum-sensing network. Understanding the nuances of this biosynthetic pathway, from the enzymatic mechanism to the complex regulatory circuits, is paramount for the development of novel therapeutic strategies that target P. aeruginosa infections by disrupting the production of these key virulence factors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this important area of bacterial metabolism and pathogenesis.
References
- 1. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic/mass spectrometric detection of the 3-(3-hydroxyalkanoyloxy) alkanoic acid precursors of rhamnolipids in Pseudomonas aeruginosa cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical mechanism and substrate specificity of RhlI, an acylhomoserine lactone synthase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dc.engconfintl.org [dc.engconfintl.org]
- 12. Establishment of GC-MS method for the determination of Pseudomonas aeruginosa biofilm and its application in metabolite enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Emerging Role of 3-Hydroxynonanoic Acid in Bacterial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteria utilize a complex lexicon of chemical signals to orchestrate collective behaviors, a process known as quorum sensing. While well-studied autoinducers like acyl-homoserine lactones (AHLs) and autoinducing peptides (AIPs) have been the focus of extensive research, there is a growing interest in the signaling roles of other small molecules, including 3-hydroxy fatty acids. This technical guide delves into the current understanding and hypothesized role of 3-Hydroxynonanoic acid (3-OH-NNA) in bacterial signaling. Although direct evidence for 3-OH-NNA as a primary quorum-sensing molecule is still emerging, its structural similarity to other known bacterial signaling molecules and its established role as a precursor to virulence-associated rhamnolipids suggest its potential significance in intercellular communication. This document provides a comprehensive overview of the biosynthesis of 3-OH-NNA, its potential signaling pathways, and detailed experimental protocols to investigate its biological function.
Introduction: Beyond Classical Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by the production and detection of extracellular signaling molecules called autoinducers.[2] QS controls a variety of phenotypes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] While N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria are the most well-characterized autoinducers, the diversity of bacterial signaling molecules is vast and continues to expand.[1]
Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) have emerged as a class of molecules with potential signaling capabilities. For instance, the plant pathogen Ralstonia solanacearum uses 3-hydroxypalmitic acid methyl ester as a signaling molecule to regulate virulence.[4] This precedent suggests that other 3-hydroxy fatty acids, such as this compound (3-OH-NNA), may also play a role in bacterial communication.
3-OH-NNA is a known intermediate in fatty acid metabolism in bacteria and serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage compounds.[5] Furthermore, in opportunistic pathogens like Pseudomonas aeruginosa, 3-hydroxyalkanoic acids are precursors for the biosynthesis of rhamnolipids, which are crucial for motility and biofilm development.[6] The presence of 3-OH-NNA and its derivatives in the extracellular milieu makes them potential candidates for intercellular signaling molecules.
Biosynthesis of this compound
This compound is primarily synthesized through the fatty acid biosynthesis (FAS) and beta-oxidation pathways. In the FAS II pathway, the condensation of malonyl-ACP with an acyl-ACP is followed by a series of reduction and dehydration steps. The enzyme FabG (3-oxoacyl-ACP reductase) catalyzes the reduction of 3-oxoacyl-ACP to 3-hydroxyacyl-ACP.[7] Thioesterases can then release the free 3-hydroxy fatty acid.
Alternatively, the beta-oxidation of longer-chain fatty acids can also produce 3-hydroxyacyl-CoA intermediates. The hydration of a trans-2-enoyl-CoA by an enoyl-CoA hydratase yields a 3-hydroxyacyl-CoA.[8]
Caption: Biosynthesis pathways of this compound.
A Hypothesized Signaling Pathway for 3-OH-NNA
While a specific receptor for 3-OH-NNA has not yet been identified, we can hypothesize a signaling pathway based on known mechanisms for other fatty acid-derived signaling molecules. A plausible model involves a two-component system, a common signal transduction mechanism in bacteria.
In this hypothetical pathway, extracellular 3-OH-NNA accumulates as the bacterial population density increases. Upon reaching a threshold concentration, it binds to the periplasmic sensor domain of a histidine kinase receptor in the bacterial membrane. This binding event triggers a conformational change, leading to the autophosphorylation of a conserved histidine residue in the cytoplasmic domain of the kinase. The phosphate (B84403) group is then transferred to a conserved aspartate residue on a cognate response regulator protein. The phosphorylated response regulator can then act as a transcriptional regulator, binding to specific DNA sequences (promoters) to either activate or repress the expression of target genes. These target genes could be involved in biofilm formation, virulence factor production, or the synthesis of secondary metabolites.
References
- 1. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Quorum sensing - Wikipedia [en.wikipedia.org]
- 4. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 6. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]
Signaling Pathways Activated by 3-Hydroxynonanoic Acid: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid (3-HNA) is a hydroxylated medium-chain fatty acid (MCFA) that has garnered significant interest for its role as a signaling molecule, particularly in the context of inflammation and metabolic regulation. As an endogenous ligand, 3-HNA primarily exerts its effects through the activation of the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells. This technical guide provides a comprehensive overview of the signaling cascades initiated by 3-HNA, detailing the molecular mechanisms, cellular outcomes, and the experimental methodologies used to elucidate these pathways.
Core Signaling Receptor: GPR84
The primary molecular target for this compound and other medium-chain fatty acids (with carbon chain lengths of 9-14) is the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is highly expressed in hematopoietic cells, including neutrophils, monocytes, and macrophages, and its expression is markedly induced by inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] While initially identified as an orphan receptor, it is now recognized as a key sensor for MCFAs, linking fatty acid metabolism with immunological responses.[1] Studies have shown that MCFAs with a hydroxyl group at the 2- or 3-position, such as 3-HNA, can activate GPR84 more effectively than their non-hydroxylated counterparts.[4]
GPR84-Mediated Signaling Pathways
Activation of GPR84 by this compound initiates a cascade of intracellular events primarily through coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins and, in some cell types, to Gα15 proteins. These pathways culminate in a variety of cellular responses, most notably pro-inflammatory and metabolic effects.
Gαi/o-Coupled Signaling Pathway
The canonical signaling pathway for GPR84 involves its coupling to the Gαi/o family of G proteins.[1][2] This interaction is sensitive to pertussis toxin, which ADP-ribosylates the α-subunit and prevents its interaction with the receptor.[5] Activation of this pathway leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Calcium Mobilization: GPR84 activation triggers an increase in intracellular free calcium ([Ca2+]), a crucial second messenger in many cellular processes.[1][7]
-
GTPγS Binding: The activation of the G protein can be directly measured by the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the receptor.[1][4]
-
Phosphoinositide Accumulation: GPR84 stimulation leads to the accumulation of phosphoinositides, indicating the activation of phospholipase C (PLC), likely through the Gβγ subunits released from the Gαi/o heterotrimer.[4]
Gα15-Coupled Signaling in Macrophages
In human macrophages, GPR84 has been shown to couple to the hematopoietic cell-specific Gα15 protein.[8] This alternative coupling leads to a distinct pro-inflammatory signaling cascade:
-
ERK Activation: GPR84 activation induces Gα15-dependent phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).[8]
-
Calcium and IP3 Increase: Similar to the Gαi/o pathway, this coupling also results in increased intracellular Ca2+ and inositol (B14025) trisphosphate (IP3) levels.[8]
-
Reactive Oxygen Species (ROS) Production: The Gα15-mediated pathway stimulates the production of reactive oxygen species, contributing to the inflammatory response.[8]
Cellular and Physiological Consequences
The activation of GPR84 by 3-HNA translates into significant functional outcomes in immune cells and metabolic tissues.
-
Pro-inflammatory Effects: GPR84 functions as a pro-inflammatory receptor.[4] Its activation by 3-HNA and other agonists elicits chemotaxis of human polymorphonuclear leukocytes (PMNs) and macrophages.[4][5] Furthermore, it amplifies the inflammatory response to other stimuli, such as LPS, by increasing the production of pro-inflammatory cytokines like IL-8 in PMNs and TNFα and IL-12 p40 in macrophages.[1][4]
-
Metabolic Regulation: GPR84 signaling is implicated in metabolic control. The receptor is robustly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and oxygen consumption, suggesting a role in enhancing BAT activity.[6] Conversely, elevated levels of 3-hydroxydecanoate (B1257068) (a close analog of 3-HNA) are associated with type 2 diabetes, where it promotes immune cell infiltration into adipose tissue and increases fasting insulin (B600854) levels, indicating a potential contribution to the chronic low-grade inflammation seen in metabolic diseases.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the activation of GPR84 by hydroxylated MCFAs.
Table 1: GPR84 Agonist Potency (EC50 Values)
| Agonist | Assay Type | Cell System | EC50 (μM) | Reference |
| 3-hydroxy capric acid (C10) | [35S]GTPγS Binding | GPR84-expressing membranes | 230 | [4] |
| 3-hydroxy lauric acid (C12) | [35S]GTPγS Binding | GPR84-expressing membranes | 13 | [4] |
| 2-hydroxy capric acid (C10) | [35S]GTPγS Binding | GPR84-expressing membranes | 31 | [4] |
| 2-hydroxy lauric acid (C12) | [35S]GTPγS Binding | GPR84-expressing membranes | 9.9 | [4] |
| Decanoate (C10) | GPR84 Signaling Assay | PRESTO-Tango | - | [5] |
| 3-hydroxydecanoate (C10) | GPR84 Signaling Assay | PRESTO-Tango | Potent Agonist | [5] |
| 6-n-octylaminouracil (6-OAU) | [35S]GTPγS Binding | GPR84-expressing membranes | 0.512 | [9] |
| 6-n-octylaminouracil (6-OAU) | CRE-luciferase | HEK293 cells | - | [6] |
Table 2: Functional Response Data
| Ligand | Concentration | Cell Type | Response Measured | Result | Reference |
| Capric Acid (C10) | 200 μM | Mouse Taste Cells (WT) | Membrane Depolarization | Significant Depolarization | [7] |
| Capric Acid (C10) | 200 μM | Mouse Taste Cells (Gpr84-/-) | Membrane Depolarization | Significantly Reduced | [7] |
| 3-OH-C12 | - | U937 Macrophages | TNFα Production (with LPS) | Amplified | [4] |
| 3-hydroxydecanoate | - | Human/Murine Neutrophils | Migration | Induced Migration | [5] |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation.
-
Objective: To quantify the binding of [35S]GTPγS to G proteins coupled to GPR84 in response to agonist stimulation.
-
Methodology:
-
Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human GPR84 are harvested and homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei, and the supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate buffer.
-
Binding Reaction: Membranes are incubated in a reaction buffer containing GDP (to ensure G proteins are in an inactive state), [35S]GTPγS, and varying concentrations of the test ligand (e.g., 3-HNA).
-
Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound [35S]GTPγS.
-
Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Data Analysis: The specific binding is calculated and plotted against the ligand concentration to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed migration of neutrophils.
-
Objective: To determine if 3-HNA induces chemotaxis in primary neutrophils via GPR84.
-
Methodology:
-
Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque or a similar medium).
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber or xCELLigence system) is used. The lower chamber is filled with media containing the chemoattractant (3-HNA at various concentrations) or a control vehicle. The upper chamber contains the isolated neutrophils. The two chambers are separated by a microporous membrane (e.g., 3-5 µm pore size).
-
Inhibition (Optional): To confirm GPR84 dependency, neutrophils can be pre-incubated with a GPR84 antagonist (e.g., AR505962) or a Gαi inhibitor (e.g., pertussis toxin) before being added to the chamber.[5]
-
Incubation: The chamber is incubated at 37°C in a humidified CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring an enzyme like myeloperoxidase, by direct cell counting using a microscope, or in real-time using impedance-based systems like xCELLigence.
-
-
Data Analysis: The number of migrated cells in response to the ligand is compared to the vehicle control.
Conclusion
This compound is a key signaling molecule that activates GPR84 to modulate immune and metabolic functions. The primary signaling axes involve Gαi/o and Gα15 proteins, leading to downstream effects such as cAMP inhibition, calcium mobilization, and ERK activation. These molecular events culminate in pro-inflammatory responses, including leukocyte chemotaxis and cytokine amplification, as well as the regulation of metabolic processes in tissues like brown adipose. The detailed understanding of these pathways, supported by robust experimental methodologies, positions GPR84 as a promising therapeutic target for chronic inflammatory and metabolic diseases. Further research into biased agonism and the development of selective modulators for GPR84 will be crucial for translating these findings into novel therapeutic strategies.
References
- 1. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 20 Years an Orphan: Is GPR84 a Plausible Medium-Chain Fatty Acid-Sensing Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type 2 diabetes is associated with increased circulating levels of 3-hydroxydecanoate activating GPR84 and neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enantioselective Synthesis and Biological Activity of 3-Hydroxynonanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxynonanoic acid, a chiral β-hydroxy fatty acid, and its enantiomers are emerging as molecules of significant interest due to their involvement in crucial biological signaling pathways, including bacterial quorum sensing and host immune modulation. This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)- and (S)-3-hydroxynonanoic acid and delves into their biological activities. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of their activities. Furthermore, this guide illustrates the key signaling pathways associated with this compound using detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a nine-carbon β-hydroxy fatty acid. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid, which can exhibit distinct biological properties. 3-Hydroxy fatty acids are known to be important constituents of the lipid A component of lipopolysaccharides in Gram-negative bacteria. More recently, they have been identified as signaling molecules in both prokaryotic and eukaryotic systems. Notably, certain 3-hydroxy fatty acids are recognized as ligands for the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor involved in immunomodulatory and metabolic processes. Furthermore, their role as precursors or components of quorum sensing autoinducers in bacteria like Pseudomonas aeruginosa highlights their potential as targets for novel anti-virulence strategies. This guide aims to provide researchers with the necessary technical information to synthesize and evaluate the biological activities of the enantiomers of this compound.
Enantioselective Synthesis of this compound
The asymmetric synthesis of the (R) and (S) enantiomers of this compound can be achieved through several synthetic strategies. Below are detailed protocols for two common approaches: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis via ozonolysis of a chiral precursor.
Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 3-Hydroxynonanoate
This method relies on the enantioselective acylation of a racemic mixture of methyl 3-hydroxynonanoate by a lipase (B570770), allowing for the separation of the two enantiomers.
Experimental Protocol:
-
Preparation of Racemic Methyl 3-Hydroxynonanoate:
-
To a solution of heptanal (B48729) (1 equivalent) in dry tetrahydrofuran (B95107) (THF) at -78°C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise.
-
Stir the mixture for 30 minutes at -78°C.
-
Add methyl acetate (B1210297) (1.2 equivalents) and continue stirring for 2 hours at -78°C.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain racemic methyl 3-hydroxynonanoate.
-
-
Enzymatic Kinetic Resolution:
-
To a solution of racemic methyl 3-hydroxynonanoate (1 equivalent) in anhydrous toluene, add vinyl acetate (3 equivalents) and Candida antarctica lipase B (CAL-B, immobilized) (e.g., Novozym® 435) (10% w/w of the substrate).
-
Incubate the mixture at 40°C with constant shaking.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-methyl 3-acetoxynonanoate and the unreacted (S)-methyl 3-hydroxynonanoate by silica gel column chromatography.
-
-
Hydrolysis to Free Acids:
-
To obtain (R)-3-hydroxynonanoic acid, dissolve the purified (R)-methyl 3-acetoxynonanoate in a mixture of methanol (B129727) and 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (R)-3-hydroxynonanoic acid.
-
To obtain (S)-3-hydroxynonanoic acid, hydrolyze the purified (S)-methyl 3-hydroxynonanoate using the same procedure.
-
Method 2: Synthesis from Methyl Ricinoleate (B1264116) (Chiral Pool Approach)
This method utilizes the naturally occurring chiral center in ricinoleic acid (obtained from castor oil) as a starting point.
Experimental Protocol:
-
Ozonolysis of Methyl Ricinoleate:
-
Dissolve methyl ricinoleate (1 equivalent) in a mixture of dichloromethane (B109758) and methanol at -78°C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (B99878) (DMS) (2 equivalents) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product containing methyl 9-oxo-3-hydroxynonanoate can be carried forward to the next step.
-
-
Reduction and Protection/Deprotection Steps:
-
Further synthetic modifications, such as reduction of the aldehyde and subsequent oxidation state adjustments, are required to obtain the desired this compound derivative. (Note: The direct ozonolysis of methyl ricinoleate yields a C9 chain with functionalities at both ends that require further manipulation). A more direct approach involves the ozonolysis of a derivative where the double bond has been shifted.
-
A more refined approach for obtaining (R)-3-hydroxynonanoic acid involves the ozonolysis of a derivative of (R)-ricinoleic acid where the double bond has been isomerized to the terminal position. This is a multi-step process that is beyond the scope of this introductory guide but is well-documented in the organic chemistry literature.
Biological Activity of this compound
The biological activities of this compound are multifaceted, with significant implications in bacterial communication and host-pathogen interactions.
Quorum Sensing in Pseudomonas aeruginosa
3-Hydroxy fatty acids are integral components of the quorum-sensing (QS) system in the opportunistic pathogen Pseudomonas aeruginosa. The QS system allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factor production and biofilm formation. While N-acyl-homoserine lactones (AHLs) are the primary signaling molecules, the fatty acid precursors, including 3-hydroxyalkanoic acids, play a crucial role in their biosynthesis.
Experimental Protocol: Quorum Sensing Inhibition Assay
-
Bacterial Strains and Reporter Plasmids: Utilize a P. aeruginosa reporter strain carrying a plasmid with a QS-regulated promoter (e.g., lasB) fused to a reporter gene (e.g., lacZ or gfp).
-
Culture Conditions: Grow the reporter strain in a suitable medium (e.g., Luria-Bertani broth) to the early exponential phase.
-
Treatment: Aliquot the bacterial culture into a 96-well plate and add varying concentrations of (R)- and (S)-3-hydroxynonanoic acid. Include appropriate controls (vehicle control, positive control with a known QS inhibitor).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Quantification of Reporter Gene Expression: Measure the reporter gene activity (e.g., β-galactosidase activity for lacZ or fluorescence for gfp).
-
Data Analysis: Determine the concentration of this compound that inhibits QS-regulated gene expression by 50% (IC50).
HCA3 Receptor Activation
The hydroxycarboxylic acid receptor 3 (HCA3) is a G-protein coupled receptor expressed on immune cells, such as neutrophils and monocytes, as well as in adipocytes. It is activated by medium-chain 3-hydroxy fatty acids, with 3-hydroxyoctanoic acid being a known agonist. Activation of HCA3 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate inflammatory responses and metabolic processes.
Experimental Protocol: HCA3 Receptor Activation Assay (cAMP Measurement)
-
Cell Line: Use a cell line stably expressing the human HCA3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency for the assay.
-
Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of (R)- and (S)-3-hydroxynonanoic acid in the presence of forskolin (B1673556) (an adenylyl cyclase activator). Include a vehicle control and a positive control with a known HCA3 agonist.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value for HCA3 activation.
Antimicrobial and Antiproliferative Activity
While specific data for this compound is limited, β-hydroxy acids as a class have been investigated for their antimicrobial and antiproliferative properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganisms: Select a panel of relevant bacterial and fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., CLSI guidelines).
-
Microdilution Assay: In a 96-well plate, prepare serial two-fold dilutions of (R)- and (S)-3-hydroxynonanoic acid in a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganisms.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol: Antiproliferative Assay (MTT Assay)
-
Cell Lines: Choose a panel of cancer cell lines and a non-cancerous control cell line.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of (R)- and (S)-3-hydroxynonanoic acid.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Note: Specific data for this compound is limited in the literature; therefore, data for structurally similar compounds are included for comparative purposes.
Table 1: Enantioselective Synthesis Data
| Method | Enantiomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Lipase-Catalyzed Resolution | (S)-enantiomer | ~47% | >99% | [1] |
| Lipase-Catalyzed Resolution | (R)-enantiomer | - | - | [1] |
Table 2: Biological Activity Data
| Activity | Compound | Assay | Target/Organism | Result (IC50/EC50/MIC) | Reference |
| HCA3 Receptor Activation | 3-Hydroxyoctanoic acid | cAMP Assay | Human HCA3 | EC50 ≈ 8 µM | [2] |
| Quorum Sensing Inhibition | This compound | Reporter Gene Assay | P. aeruginosa | Data not available | - |
| Antimicrobial | This compound | MIC Assay | Various bacteria | Data not available | - |
| Antiproliferative | β-Hydroxy-β-arylalkanoic acids | MTT Assay | HeLa, K562, etc. | IC50 = 62.20 - 205 µM | [3][4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
HCA3 Receptor Signaling Pathway
Caption: HCA3 receptor signaling pathway initiated by this compound.
Pseudomonas aeruginosa Quorum Sensing (Las and Rhl Systems)
Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.
Experimental Workflow for Enantioselective Synthesis and Biological Evaluation
Caption: Workflow for synthesis and biological testing of 3-HNA enantiomers.
Conclusion
The enantiomers of this compound represent valuable chemical probes for dissecting the intricacies of bacterial quorum sensing and host immune responses mediated by the HCA3 receptor. The synthetic routes outlined in this guide, particularly enzymatic kinetic resolution, provide accessible means to obtain enantiomerically pure samples for biological investigation. The detailed protocols for biological assays offer a framework for researchers to quantitatively assess the activity of these molecules. The provided signaling pathway diagrams serve as a visual aid to conceptualize their mechanisms of action. Further research into the specific biological roles of each enantiomer of this compound is warranted and may unveil novel therapeutic opportunities for the management of infectious diseases and inflammatory conditions.
References
The Crucial Role of 3-Hydroxynonanoic Acid in Fatty Acid β-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid, a 9-carbon saturated 3-hydroxy fatty acid, serves as a critical intermediate in the mitochondrial β-oxidation of odd-chain fatty acids. Its accumulation in biological fluids is a key biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its biochemical significance, analytical methodologies for its quantification, and its potential as a signaling molecule.
The β-Oxidation Pathway of Nonanoic Acid
The catabolism of nonanoic acid, a nine-carbon fatty acid, occurs within the mitochondrial matrix through a series of enzymatic reactions known as β-oxidation. This process sequentially shortens the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH₂. This compound emerges as a key intermediate in the third step of this spiral.
Inborn errors of metabolism, such as MCAD deficiency, disrupt this pathway, leading to the accumulation of upstream intermediates. The blockage of the acyl-CoA dehydrogenase step results in the buildup of fatty acyl-CoAs, which can be subsequently hydrolyzed to their corresponding free fatty acids, including this compound, and excreted in the urine.
Quantitative Analysis of this compound
The accurate quantification of this compound in biological matrices like plasma and urine is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.
Table 1: Reported Concentrations of 3-Hydroxy Fatty Acids in Fatty Acid Oxidation Disorders
| Analyte | Matrix | Condition | Concentration Range | Reference |
| 3-Hydroxydicarboxylic acids (general) | Urine | Dicarboxylic Aciduria | Elevated | [1] |
| 3-Hydroxy Fatty Acids (C6-C10) | Urine | MCAD Deficiency | Ratios of 3OHDC6 and 3OHDC8 to 3OHDC10 are lower | [1] |
| 3-Hydroxy Fatty Acids (C12, C14) | Urine | LCHAD Deficiency | Ratios of 3OHDC6 and 3OHDC12 to 3OHDC10 are increased | [1] |
Note: Specific quantitative data for this compound is often reported as part of a broader panel of 3-hydroxy fatty acids or as ratios to other metabolites, making direct comparisons challenging.
Experimental Protocols
Sample Preparation for GC-MS Analysis of 3-Hydroxy Fatty Acids
This protocol outlines a general procedure for the extraction and derivatization of 3-hydroxy fatty acids from plasma or serum for GC-MS analysis.[2]
-
Internal Standard Addition: To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., deuterated this compound).
-
Hydrolysis (for total fatty acid analysis): For the determination of total 3-hydroxy fatty acids (both free and esterified), the sample is hydrolyzed using a strong base (e.g., 10 M NaOH) for 30 minutes. This step is omitted for the analysis of only free fatty acids.
-
Acidification: Acidify the sample with a strong acid (e.g., 6 M HCl).
-
Liquid-Liquid Extraction: Perform a twofold extraction with an organic solvent such as ethyl acetate.
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Reconstitute the dried residue in a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 80°C for one hour to convert the analytes into their volatile trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.
LC-MS/MS Method for 3-Hydroxy Fatty Acid Quantification
LC-MS/MS offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids without the need for derivatization.
-
Sample Preparation: Protein precipitation is a common method for plasma and serum samples. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: Employ a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for quantification.
This compound as a Potential Signaling Molecule
Beyond its role as a metabolic intermediate, there is emerging evidence that fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors and influencing gene expression. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a key role in the regulation of lipid and glucose metabolism.
Fatty acids and their derivatives are known endogenous ligands for PPARs. While direct binding of this compound to PPARα has not been definitively demonstrated, its accumulation in metabolic disorders associated with dysregulated lipid metabolism suggests a potential role in modulating PPAR activity. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation.
Conclusion
This compound is a pivotal intermediate in the β-oxidation of odd-chain fatty acids. Its quantification in biological fluids is a cornerstone in the diagnosis of certain inherited metabolic diseases. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to measure this and other 3-hydroxy fatty acids. Furthermore, the potential role of this compound as a signaling molecule that modulates nuclear receptor activity opens up new avenues for research into the pathophysiology of metabolic disorders and the development of novel therapeutic interventions. Further investigation is warranted to elucidate the precise signaling cascades initiated by this compound and its impact on cellular metabolism and gene expression.
References
An In-depth Technical Guide to the Ecological Role of 3-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid that is emerging as a significant molecule in various ecological interactions. As a metabolite produced by a range of microorganisms, it plays a crucial role in chemical communication and defense. This technical guide provides a comprehensive overview of the ecological significance of 3-HNA, detailing its production, its multifaceted roles in microbial, plant, and insect interactions, and the experimental methodologies used for its study. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial agents, microbial signaling, and the chemical ecology of various ecosystems.
Microbial Production of this compound
Several bacterial species are known producers of this compound, often as a monomeric component of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers.
Key Producing Organisms:
-
Pseudomonas putida : This bacterium is a well-documented producer of medium-chain-length PHAs, from which 3-HNA can be derived.[1] Genetically engineered strains of P. putida have been developed to enhance the production of 3-hydroxyalkanoic acids by overexpressing the poly-3-hydroxyalkanoate (PHPhA) depolymerase gene (phaZ), which leads to the release of monomers like 3-HNA into the culture broth.[2]
-
Rhodococcus erythropolis : While some studies on Rhodococcus species focus on the production of 3-hydroxypropionic acid, the genus is known for its broad metabolic capabilities, including the degradation and modification of fatty acids, suggesting a potential for 3-HNA production under specific conditions.[1][3][4]
The production of 3-HNA is influenced by the available carbon source and culture conditions. For instance, in P. putida, the composition of the PHA polymer, and thus the resulting 3-hydroxyalkanoate monomers, can be controlled by the fatty acids supplied in the growth medium.
Ecological Roles of this compound
3-HNA participates in a variety of ecological interactions, acting as a signaling molecule and a defensive compound.
Antifungal Activity
This compound exhibits significant antifungal properties against a range of fungal species. This activity is a key aspect of its ecological role, contributing to the competitive fitness of the producing microorganisms.
Mechanism of Action: The primary mechanism of antifungal action for 3-hydroxy fatty acids, including 3-HNA, is the disruption of the fungal cell membrane. These molecules can integrate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6][7][8] The ergosterol (B1671047) content of the fungal membrane appears to be a determinant of susceptibility, with lower ergosterol levels correlating with higher sensitivity to 3-hydroxy fatty acids.[9]
Quantitative Data on Antifungal Activity:
| Fungal Species | 3-Hydroxy Fatty Acid Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Candida albicans | (R)-3-hydroxydecanoic acid | 50 - 100 | [5] |
| Aspergillus fumigatus | Racemic 3-hydroxydecanoic acid | 100 | [5] |
| Penicillium roqueforti | Racemic 3-hydroxydecanoic acid | 25 | [5] |
| Penicillium commune | Racemic 3-hydroxydecanoic acid | 100 | [5] |
Quorum Sensing and Biofilm Inhibition
While direct evidence for 3-HNA as a primary quorum sensing molecule is still emerging, other 3-hydroxy fatty acids are known to be involved in bacterial communication and the regulation of virulence. In Pseudomonas aeruginosa, the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), a class of quorum sensing molecules, is derived from fatty acids.[3] It is plausible that 3-HNA, as a fatty acid derivative, could play a role in modulating these signaling pathways.
Fatty acids, in general, have been shown to inhibit biofilm formation in various bacteria, including Staphylococcus aureus.[10][11][12][13][14] The mechanism often involves the interference with the initial stages of biofilm development, such as bacterial adhesion to surfaces.
Plant-Microbe Interactions
The rhizosphere, the soil region directly influenced by plant roots, is a hub of chemical communication. Plant roots exude a variety of compounds, including organic acids, that can be utilized by and influence the behavior of soil microorganisms.[15][16][17][18][19] While the specific role of 3-HNA in the rhizosphere is not yet fully elucidated, the presence of fatty acids in root exudates suggests their involvement in shaping the microbial community structure and function. Some 3-hydroxy fatty acids have been shown to influence the growth of arbuscular mycorrhizal fungi, indicating a role in symbiotic relationships.[20]
Insect-Microbe Interactions
Chemical communication is vital for insects, governing behaviors such as mating, foraging, and defense.[21][22] Fatty acids and their derivatives are frequently used as semiochemicals, which are signaling molecules that mediate interactions between organisms.[5][20][21][22][23] this compound has been identified as an allomone, a type of semiochemical that benefits the emitter by modifying the behavior of the receiver, in the diving beetles Laccophilus hyalinus and Laccophilus minutus.[5] This suggests a role for 3-HNA in defense or interspecific competition in these insects.
Biosynthesis of this compound
In Pseudomonas putida, the biosynthesis of 3-hydroxy fatty acids is intricately linked to the de novo fatty acid synthesis pathway. The phaG gene, which encodes a 3-hydroxyacyl-acyl carrier protein (ACP)-coenzyme A (CoA) transferase, plays a pivotal role in diverting intermediates from fatty acid synthesis to the production of 3-hydroxyacyl-CoAs, the precursors for PHA synthesis.[24][25][26]
References
- 1. Production of 3-Hydroxypropionic Acid from Acrylic Acid by Newly Isolated Rhodococcus erythropolis LG12 -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 3-hydroxypropionic acid from acrylic acid by newly isolated rhodococcus erythropolis LG12 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semiochemical compound: this compound | C9H18O3 [pherobase.com]
- 6. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiofilm and Antivirulence Potentials of 3,2′-Dihydroxyflavone against Staphylococcus aureus [mdpi.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiofilm and Antivirulence Potentials of 3,2'-Dihydroxyflavone against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhizosphere Signaling: Insights into Plant–Rhizomicrobiome Interactions for Sustainable Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Harnessing phytomicrobiome signaling for rhizosphere microbiome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Semiochemicals – Insect Science [uq.pressbooks.pub]
- 22. Semiochemical - Wikipedia [en.wikipedia.org]
- 23. plantprotection.pl [plantprotection.pl]
- 24. A new metabolic link between fatty acid de novo synthesis and polyhydroxyalkanoic acid synthesis. The PHAG gene from Pseudomonas putida KT2440 encodes a 3-hydroxyacyl-acyl carrier protein-coenzyme a transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stepwise genetic engineering of Pseudomonas putida enables robust heterologous production of prodigiosin and glidobactin A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genetic Characterization of Accumulation of Polyhydroxyalkanoate from Styrene in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Metabolism and Immunity: A Technical Guide to 3-Hydroxynonanoic Acid and its Interaction with Hydroxy-Carboxylic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolites, once viewed solely as intermediates in biochemical pathways, are now recognized as critical signaling molecules that modulate a wide array of physiological processes. Among these, 3-hydroxy fatty acids have emerged as key players at the interface of metabolism and immunology. This technical guide delves into the interaction of a specific medium-chain hydroxy fatty acid, 3-hydroxynonanoic acid, with its cognate G protein-coupled receptors (GPCRs), the hydroxy-carboxylic acid (HCA) receptors, and the related receptor GPR84. While direct quantitative data for this compound is limited in current literature, this guide will provide a comprehensive overview based on the well-studied activities of its close structural analogs, 3-hydroxyoctanoic acid (3-HOA) and 3-hydroxydecanoic acid (3-HDA). Understanding these interactions is paramount for developing novel therapeutics targeting metabolic and inflammatory diseases.
Core Receptors and Ligand Interactions
The primary targets for 3-hydroxy fatty acids are members of the HCA receptor family and GPR84. These receptors are predominantly coupled to the inhibitory G protein, Gαi/o, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Hydroxy-Carboxylic Acid Receptor 3 (HCA3, GPR109B): This receptor is unique to humans and higher primates and is expressed in adipocytes, immune cells such as neutrophils and monocytes, and intestinal epithelium.[1][2] HCA3 is activated by medium-chain 3-hydroxy fatty acids and is generally associated with anti-inflammatory and metabolic regulatory functions.[1][3] Activation of HCA3 in adipocytes inhibits lipolysis, providing a negative feedback mechanism during periods of increased β-oxidation.[2]
-
GPR84: This receptor is also activated by medium-chain fatty acids, including their 2- and 3-hydroxy derivatives.[4][5] GPR84 is highly expressed in immune cells like neutrophils, macrophages, and monocytes and is considered a pro-inflammatory receptor.[4][6] Its activation can lead to immune cell chemotaxis and the release of pro-inflammatory cytokines.[4][6]
Quantitative Analysis of Ligand-Receptor Interactions
| Ligand | Receptor | Assay Type | Parameter | Value (µM) | Reference |
| 3-Hydroxyoctanoic Acid | Human HCA3 | GTPγS Binding | EC50 | 8 | [2] |
| 2-Hydroxyoctanoic Acid | Human HCA3 | GTPγS Binding | EC50 | 4 | [2] |
| 3-Hydroxydecanoic Acid | Human GPR84 | GTPγS Binding | EC50 | 230 | [4] |
| 2-Hydroxydecanoic Acid | Human GPR84 | GTPγS Binding | EC50 | 31 | [4] |
| 3-Hydroxydodecanoic Acid | Human GPR84 | GTPγS Binding | EC50 | 13 | [4] |
| 3-Hydroxydodecanoic Acid | Human Neutrophils | Chemotaxis | EC50 | 24.2 | [4] |
Signaling Pathways
The activation of HCA3 and GPR84 by 3-hydroxy fatty acids initiates distinct downstream signaling cascades, reflecting their differing physiological roles.
HCA3 Signaling
Activation of HCA3 by its agonists leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels and subsequently dampening protein kinase A (PKA) activity. This pathway is central to the anti-lipolytic effects of HCA3 in adipocytes. In immune cells, this can lead to anti-inflammatory responses.
References
- 1. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Type 2 diabetes is associated with increased circulating levels of 3-hydroxydecanoate activating GPR84 and neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Blueprint of 3-Hydroxynonanoic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid (3-HNA), a medium-chain-length 3-hydroxyalkanoic acid (mcl-3-HA), is a valuable chiral building block for the synthesis of various fine chemicals, pharmaceuticals, and biodegradable polymers. The microbial production of 3-HNA offers a promising and sustainable alternative to chemical synthesis. Understanding and engineering the genetic basis of its production in microorganisms is paramount for developing efficient and economically viable bioprocesses. This technical guide provides an in-depth exploration of the key genes, metabolic pathways, and experimental methodologies central to the microbial synthesis of 3-HNA.
Core Metabolic Pathways for this compound Biosynthesis
The biosynthesis of 3-HNA in microorganisms is primarily linked to three key metabolic pathways: the fatty acid β-oxidation cycle, the rhamnolipid biosynthesis pathway, and the synthesis of polyhydroxyalkanoates (PHAs).
Fatty Acid β-Oxidation Pathway
The fatty acid β-oxidation cycle is a central metabolic pathway for the degradation of fatty acids. In this pathway, intermediates can be channeled towards the synthesis of 3-hydroxyalkanoic acids. A key player in this process is the multienzyme complex encoded by the fadB gene in Escherichia coli and its homologs in other bacteria. This complex possesses 3-hydroxyacyl-CoA dehydrogenase activity, which is crucial for the formation of 3-hydroxyacyl-CoA intermediates.
dot
Caption: Fatty Acid β-Oxidation Pathway for 3-HNA Precursor Supply.
Rhamnolipid Biosynthesis Pathway
In Pseudomonas aeruginosa, the rhamnolipid biosynthesis pathway provides a direct route for the synthesis of 3-hydroxyalkanoic acids. The rhlA gene encodes the RhlA enzyme, which catalyzes the dimerization of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[1][2] These HAAs are the immediate precursors of rhamnolipids and can be hydrolyzed to yield 3-hydroxyalkanoic acids.
dot
Caption: Rhamnolipid Biosynthesis Pathway Leading to 3-HNA.
Polyhydroxyalkanoate (PHA) Biosynthesis Pathway
The PHA biosynthesis pathway is another significant route for producing 3-hydroxyalkanoic acids. Key enzymes in this pathway include (R)-specific enoyl-CoA hydratases, encoded by genes such as phaJ, which convert enoyl-CoA from the β-oxidation pathway into (R)-3-hydroxyacyl-CoA. Subsequently, PHA synthase, encoded by the phaC gene, polymerizes these monomers into PHAs. By inactivating or not expressing phaC, the 3-hydroxyacyl-CoA monomers can accumulate.
dot
Caption: PHA Biosynthesis Pathway for 3-HNA Monomer Accumulation.
Quantitative Data on 3-Hydroxyalkanoic Acid Production
Metabolic engineering strategies have significantly improved the titers and yields of 3-hydroxyalkanoic acids in various microbial hosts. The following tables summarize some of the reported quantitative data.
Table 1: Production of 3-(3-Hydroxyalkanoyloxy)alkanoic Acids (HAAs) in Engineered Pseudomonas aeruginosa
| Strain Background | Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| P. aeruginosa PAO1 | Knockout of rhlB and rhlC | Palm Oil | 12 | 0.20 | [3] |
| P. aeruginosa PAO1 | Knockout of rhlB, rhlC, and β-oxidation genes | Palm Oil | ~18 | N/A | [3] |
| P. aeruginosa PAO1 | Knockout of rhlB and rhlC | Glucose | 2.2 | 0.037 | [3] |
| P. aeruginosa PAO1 | Knockout of rhlB and rhlC | Glycerol (B35011) | 5.8 | 0.097 | [3] |
Table 2: Production of 3-Hydroxypropionic Acid (3-HP) in Various Engineered Microorganisms (for comparison)
| Host Organism | Genetic Modification | Titer (g/L) | Reference |
| Klebsiella pneumoniae | Optimized aldehyde dehydrogenase expression, blocked lactic acid synthesis | 83.8 | [4] |
| Escherichia coli | Introduction of glycerol dehydratase and aldehyde dehydrogenase, central metabolism modification | 71.9 | [5] |
| Corynebacterium glutamicum | Engineered for 3-HP production from glucose and xylose | 62.6 | [4] |
| Bacillus subtilis | Metabolic engineering and bioprocess optimization | 22.9 | [6] |
Experimental Protocols
Gene Knockout via Homologous Recombination (General Protocol)
This protocol describes a general method for gene knockout in bacteria like E. coli, which can be adapted for genes such as fadB.
dot
Caption: General Workflow for Gene Knockout by Homologous Recombination.
Methodology:
-
Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4 plasmids). The primers should include 40-50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene to be deleted.
-
PCR Amplification: Perform PCR to amplify the resistance cassette with the homology arms.
-
Preparation of Electrocompetent Cells: Prepare electrocompetent cells of the target strain containing a plasmid expressing the λ Red recombinase system (e.g., pKD46). Induce the expression of the recombinase genes.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection: Plate the transformed cells on a selective medium containing the appropriate antibiotic to select for colonies where the resistance cassette has been integrated into the chromosome, replacing the target gene.
-
Verification: Verify the gene knockout in the selected colonies by colony PCR using primers flanking the target gene region and by DNA sequencing.
-
(Optional) Curing of Plasmids: If necessary, cure the cells of the temperature-sensitive pKD46 plasmid by growing at a non-permissive temperature. The resistance cassette can also be removed using a helper plasmid like pCP20, which expresses the FLP recombinase that acts on the FRT sites flanking the cassette.
Gene Overexpression (General Protocol)
This protocol outlines a general procedure for overexpressing a target gene, such as rhlA or phaJ, in a microbial host.
Methodology:
-
Gene Amplification: Amplify the target gene from the source organism's genomic DNA using PCR with primers that add appropriate restriction sites.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pUCP series for Pseudomonas or pET series for E. coli) with the corresponding restriction enzymes. Ligate the digested gene into the vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain. Select for transformants on antibiotic-containing plates.
-
Plasmid Verification: Isolate the plasmid from the transformants and verify the correct insertion by restriction digestion and DNA sequencing.
-
Expression Host Transformation: Transform the verified plasmid into the desired expression host (e.g., P. aeruginosa or E. coli BL21(DE3)).
-
Protein Expression: Grow the transformed cells to a suitable optical density and induce gene expression with an appropriate inducer (e.g., IPTG for lac-based promoters).
-
Verification of Overexpression: Confirm the overexpression of the target protein by SDS-PAGE analysis of cell lysates.
Site-Directed Mutagenesis
This protocol allows for the introduction of specific mutations into a gene of interest to alter enzyme activity or substrate specificity.
dot
Caption: Workflow for Site-Directed Mutagenesis.
Methodology:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) with the plasmid containing the target gene as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental plasmid template, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, nicked circular DNA into highly competent E. coli cells. The nicks are repaired by the cellular machinery.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Quantification of this compound by GC-MS
This protocol details the analysis of 3-HNA from culture supernatants.
Methodology:
-
Sample Preparation:
-
Centrifuge the cell culture to pellet the cells.
-
Acidify the supernatant to approximately pH 2 with HCl.
-
Extract the 3-HNA from the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry them under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to convert the 3-HNA into its volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (example): Use a capillary column such as a HP-5MS. An example temperature program is: initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[2]
-
MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. For TMS-derivatized 3-HNA, characteristic ions can be used for identification and quantification.
-
-
Quantification: Create a calibration curve using standard solutions of 3-HNA of known concentrations that have undergone the same extraction and derivatization procedure.
Conclusion
The production of this compound in microbial systems is a rapidly advancing field. By understanding the underlying genetic and metabolic pathways involving key genes such as fadB, rhlA, phaJ, and phaC, researchers can devise rational metabolic engineering strategies to enhance production. The experimental protocols outlined in this guide provide a framework for the genetic manipulation of host strains and the quantitative analysis of the target product. Future efforts in systems biology, synthetic biology, and process optimization will undoubtedly lead to the development of highly efficient microbial cell factories for the sustainable production of 3-HNA and other valuable 3-hydroxyalkanoic acids.
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 6. Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of (R)-3-Hydroxynonanoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of (R)-3-hydroxynonanoic acid, a chiral molecule of interest for the synthesis of pharmaceuticals, antibiotics, and other valuable compounds. The document details the microbial origins of this hydroxy fatty acid, methods for its production and extraction, and analytical techniques for its quantification.
Primary Natural Sources
(R)-3-hydroxynonanoic acid is primarily of microbial origin. It is found as a constituent of biopolymers and as a secreted metabolite in various bacteria. The principal natural sources identified are:
-
Polyhydroxyalkanoate (PHA) Producing Bacteria: Various bacteria synthesize and store carbon as intracellular polyesters known as polyhydroxyalkanoates (PHAs). (R)-3-hydroxynonanoic acid is a monomeric unit of these medium-chain-length PHAs (mcl-PHAs). Pseudomonas putida is a notable producer of mcl-PHAs containing (R)-3-hydroxynonanoic acid. The acid can be recovered through the depolymerization of the extracted PHA polymer.
-
Lactobacillus plantarum: This species of lactic acid bacteria, known for its probiotic properties, has been shown to secrete various 3-hydroxy fatty acids, including those in the same class as (R)-3-hydroxynonanoic acid. These are produced during the bacteria's logarithmic growth phase.
-
Biotransformation of Ricinoleic Acid: While not a direct natural source, a significant biotechnological production method involves the use of a natural precursor, ricinoleic acid. Ricinoleic acid, the main component of castor oil, can be converted to (R)-3-hydroxynonanoic acid through a whole-cell biotransformation process utilizing genetically engineered Escherichia coli.
Quantitative Data on Production
The yield of (R)-3-hydroxynonanoic acid varies depending on the source and the production or extraction method employed. The following table summarizes available quantitative data. It is important to note that some data points refer to closely related 3-hydroxy fatty acids or the total polymer, providing a valuable reference for expected yields.
| Source/Method | Product | Yield/Concentration | Reference |
| Biotransformation of Ricinoleic Acid | (R)-3-hydroxynonanoic acid and other C9 carboxylic acids | ~70% conversion yield | [1] |
| Pseudomonas putida KT2442 | Total mcl-PHA (under nitrogen limitation) | Up to 81% of cell dry weight | [2] |
| Pseudomonas putida GPo1 | Poly(3-hydroxyoctanoate) (PHO) | 55.4% of cell dry weight | [3] |
| Lactobacillus plantarum MiLAB 14 | 3-(R)-hydroxydecanoic acid in supernatant | Maximum of 1.7 µg/mL | [4] |
Experimental Protocols
This section details the methodologies for the production, extraction, and analysis of (R)-3-hydroxynonanoic acid from its primary sources.
Production via Biotransformation of Ricinoleic Acid
This protocol describes a whole-cell biotransformation process using recombinant E. coli.
Objective: To convert ricinoleic acid into (R)-3-hydroxynonanoic acid.
Materials:
-
Recombinant E. coli BL21(DE3) expressing:
-
Fatty acid double bond hydratase (OhyA)
-
Alcohol dehydrogenase (ADH)
-
Baeyer-Villiger monooxygenase (BVMO)
-
-
Culture medium (e.g., LB broth with appropriate antibiotics)
-
Ricinoleic acid
-
Tween 80
-
Incubator shaker
-
Centrifuge
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Cultivation of Recombinant E. coli:
-
Inoculate a starter culture of the recombinant E. coli strain in LB broth with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of production medium.
-
Induce protein expression at the appropriate cell density (e.g., with IPTG).
-
-
Biotransformation Reaction:
-
To the induced cell culture, add ricinoleic acid (e.g., 15 mM) and a surfactant such as Tween 80 (e.g., 0.5 g/L) to aid in substrate solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24-48 hours).
-
-
Extraction and Purification:
-
Centrifuge the culture broth to separate the cells from the supernatant.
-
Acidify the supernatant to a low pH (e.g., pH 2) with HCl.
-
Extract the product from the acidified supernatant using an organic solvent like ethyl acetate (B1210297).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Further purification can be achieved using column chromatography.
-
Extraction from PHA-Producing Bacteria (Pseudomonas putida)
This protocol outlines the extraction of the PHA polymer and its subsequent depolymerization to obtain (R)-3-hydroxynonanoic acid monomers.
Objective: To isolate (R)-3-hydroxynonanoic acid from P. putida biomass.
Materials:
-
P. putida cell biomass with accumulated PHA
-
Sodium hypochlorite (B82951) (NaClO) or Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform (B151607) or Dimethyl carbonate (DMC)
-
Sulfuric acid
-
Centrifuge
-
Soxhlet extractor (optional)
Procedure:
-
Biomass Digestion:
-
Suspend the PHA-rich biomass in a solution of NaClO (e.g., 9.0% for 3.4 hours) or NaOH (e.g., 0.3 M for 4.8 hours) to digest the non-PHA cellular material.[5]
-
Centrifuge the mixture to pellet the released PHA granules.
-
Wash the PHA pellet with water and then with methanol to remove residual impurities.
-
Dry the purified PHA.
-
-
Solvent Extraction (Alternative to Digestion):
-
Extract the PHA from lyophilized biomass using a solvent like chloroform in a Soxhlet apparatus.
-
Precipitate the PHA from the chloroform solution by adding a non-solvent like cold methanol.
-
Recover the precipitated PHA by filtration or centrifugation.
-
-
Depolymerization to Monomers:
-
Suspend the purified PHA in methanol containing sulfuric acid (e.g., 3% v/v).
-
Heat the mixture in a sealed vessel at 100°C for several hours to achieve methanolysis, converting the polymer into methyl 3-hydroxyalkanoates.
-
Alternatively, perform alkaline hydrolysis with NaOH to obtain the sodium salts of the hydroxy acids, followed by acidification to get the free acids.
-
-
Purification of Monomers:
-
Extract the resulting methyl esters or free acids with an organic solvent.
-
Wash and dry the organic extract.
-
The monomers can be further purified by chromatography if necessary.
-
Extraction from Lactobacillus plantarum Supernatant
This protocol describes the extraction of secreted 3-hydroxy fatty acids from the culture medium of L. plantarum.
Objective: To isolate (R)-3-hydroxynonanoic acid from the culture supernatant.
Materials:
-
Cell-free supernatant from L. plantarum culture
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Ethyl acetate
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Grow L. plantarum in a suitable medium (e.g., MRS broth) until the late logarithmic phase.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to approximately pH 3 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bound 3-hydroxy fatty acids with a solvent like ethyl acetate or methanol.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
The residue containing the 3-hydroxy fatty acids is then ready for derivatization and analysis.
-
Analytical Quantification by GC-MS
This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of (R)-3-hydroxynonanoic acid.
Objective: To quantify (R)-3-hydroxynonanoic acid in an extracted sample.
Materials:
-
Extracted sample containing 3-hydroxy fatty acids
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with TMCS, or pentafluorobenzyl bromide - PFBBr)
-
Internal standard (e.g., a deuterated analog)
-
Ethyl acetate or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization:
-
Dissolve the dried extract in a suitable solvent.
-
Add the internal standard.
-
Add the derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 80°C for 1 hour) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that effectively separates the medium-chain 3-hydroxy fatty acid derivatives. An example program: initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.[6]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the analyte and the internal standard. For the TMS derivative, a characteristic fragment ion is often observed at m/z 233.[6]
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of (R)-3-hydroxynonanoic acid in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Workflow for Production from Ricinoleic Acid
Caption: Biotransformation workflow for (R)-3-hydroxynonanoic acid.
Extraction and Analysis from Bacterial Sources
Caption: Extraction and analysis workflow from bacterial sources.
References
- 1. Simultaneous Enzyme/Whole‐Cell Biotransformation of C18 Ricinoleic Acid into (<i>R</i>)‐3‐Hydroxynonanoic Acid, 9‐Hydro… [ouci.dntb.gov.ua]
- 2. The metabolic response of P. putida KT2442 producing high levels of polyhydroxyalkanoate under single- and multiple-nutrient-limited growth: Highlights from a multi-level omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyhydroxyalkanoates from a Mixed Microbial Culture: Extraction Optimization and Polymer Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Metabolic Fate of 3-Hydroxynonanoic Acid in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of 3-Hydroxynonanoic acid (3-HNA) in mammalian systems. Due to the limited direct research on 3-HNA, this guide synthesizes information from studies on closely related medium-chain 3-hydroxy fatty acids (MC-3-HFAs), particularly 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid, to infer the metabolic pathways and biological activities of 3-HNA. The primary catabolic route is mitochondrial beta-oxidation, with omega-oxidation serving as an alternative pathway. Furthermore, this guide elucidates the role of MC-3-HFAs as signaling molecules, specifically as agonists for the hydroxycarboxylic acid receptor 3 (HCAR3), a G-protein coupled receptor implicated in metabolic regulation. Detailed experimental protocols for the analysis of 3-hydroxy fatty acids and the assessment of their metabolism are provided, alongside quantitative data where available.
Introduction
This compound is a medium-chain hydroxy fatty acid. While not extensively studied, its structural analogs are known to be intermediates in fatty acid metabolism and to possess biological activity. Understanding the metabolic fate of 3-HNA is crucial for assessing its physiological roles, potential as a biomarker, and for the development of therapeutics targeting fatty acid metabolism. This guide will delve into the catabolic and signaling pathways involving 3-HNA and its analogs, present available quantitative data, and provide detailed experimental methodologies.
Metabolic Pathways
The metabolism of 3-HNA is presumed to follow the established pathways for other medium-chain fatty acids, primarily beta-oxidation and to a lesser extent, omega-oxidation.
Mitochondrial Beta-Oxidation
The principal pathway for the catabolism of 3-HNA is mitochondrial beta-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.[1][2][3]
The key steps are as follows:
-
Activation: Before entering the mitochondria, 3-HNA must be activated to its coenzyme A (CoA) derivative, 3-hydroxynonanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
Dehydrogenation: 3-hydroxynonanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, yielding 3-ketononanoyl-CoA.[4]
-
Thiolysis: 3-ketononanoyl-CoA is then cleaved by a thiolase, releasing a molecule of acetyl-CoA and heptanoyl-CoA.
-
Iteration: Heptanoyl-CoA continues through the beta-oxidation spiral until it is completely oxidized to acetyl-CoA. The resulting acetyl-CoA can then enter the citric acid cycle for energy production.[1]
Figure 1: Mitochondrial Beta-Oxidation of this compound.
Omega-Oxidation
Omega-oxidation is an alternative metabolic pathway that occurs in the smooth endoplasmic reticulum of the liver and kidneys.[5][6] This pathway becomes more significant when beta-oxidation is impaired.[7] It involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.
The steps are as follows:
-
Hydroxylation: The ω-carbon of 3-HNA is hydroxylated by a cytochrome P450 enzyme to form 3,9-dihydroxynonanoic acid.[7]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase, yielding 3-hydroxy-9-oxononanoic acid.[5]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of 3-hydroxynonanedioic acid, a dicarboxylic acid.[5]
-
Beta-Oxidation of Dicarboxylic Acid: This dicarboxylic acid can then be transported to the mitochondria and undergo beta-oxidation from either end.[5]
Figure 2: Omega-Oxidation of this compound.
Signaling Pathways
Beyond its role in catabolism, the close analog of 3-HNA, 3-hydroxyoctanoic acid, has been identified as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B.[8][9] HCAR3 is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells.[10]
HCAR3-Mediated Signaling in Adipocytes
In adipocytes, the activation of HCAR3 by 3-hydroxyoctanoic acid leads to the inhibition of lipolysis, creating a negative feedback loop.[8]
The signaling cascade proceeds as follows:
-
Ligand Binding: 3-hydroxyoctanoic acid binds to and activates the HCAR3 receptor on the surface of adipocytes.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi), causing the dissociation of the Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]
-
Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).
-
Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL), the key enzyme in the breakdown of triglycerides. Reduced PKA activity therefore leads to the inhibition of lipolysis.[8]
-
MAPK/ERK Pathway Activation: The Gβγ subunits can also activate downstream signaling pathways, including the MAPK/ERK cascade, through a series of intermediates including PLC and PKC.[12]
Figure 3: HCAR3 Signaling Pathway in Adipocytes.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (Inferred and Data Gaps)
| Parameter | Value/Observation | Reference/Comment |
| Absorption | Expected to be rapidly absorbed from the small intestine. Medium-chain fatty acids can be absorbed directly into the portal vein.[13] | Specific bioavailability data for 3-HNA is unavailable. |
| Distribution | Likely distributed to the liver and other tissues with high metabolic activity.[14] | Quantitative tissue distribution data for 3-HNA is unavailable. |
| Metabolism | Primarily metabolized via mitochondrial beta-oxidation and omega-oxidation in the liver and kidneys.[1][5] | The relative contribution of each pathway for 3-HNA is not quantified. |
| Excretion | Metabolites are likely excreted in the urine.[5] | Specific excretion rates and major urinary metabolites of 3-HNA are not documented. |
| Cmax, Tmax, AUC | Not available. | No pharmacokinetic studies specifically on 3-HNA were found. |
| Half-life | Expected to be short due to rapid metabolism, typical for medium-chain fatty acids.[14] | A specific half-life for 3-HNA has not been determined. |
Experimental Protocols
Quantification of 3-Hydroxy Fatty Acids in Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.[15][16]
5.1.1. Materials and Reagents
-
Stable isotope-labeled internal standards (e.g., deuterated 3-hydroxy fatty acids)
-
Ethyl acetate (B1210297)
-
6 M HCl
-
10 M NaOH (for total fatty acid analysis)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
5.1.2. Sample Preparation
-
Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount of stable isotope-labeled internal standards for each 3-hydroxy fatty acid to be quantified.[15]
-
(Optional) Hydrolysis for Total 3-Hydroxy Fatty Acids: For the determination of total (free and esterified) 3-hydroxy fatty acids, hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[15]
-
Acidification: Acidify the samples with 6 M HCl.[15]
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice and pool the organic layers.[15]
-
Drying: Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 37°C.[15]
-
Derivatization: Add 100 µL of BSTFA with TMCS to the dried extract. Cap the vial tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[15]
5.1.3. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Chromatography: Use a temperature program to separate the derivatized 3-hydroxy fatty acids. An example program starts at 80°C, holds for 5 minutes, then ramps to 290°C.[15]
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the native and isotope-labeled 3-hydroxy fatty acids.[15]
-
Quantification: Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the native compound to its corresponding internal standard against a calibration curve.[15]
Figure 4: Experimental Workflow for GC-MS Quantification of 3-Hydroxy Fatty Acids.
In Vitro Fatty Acid Oxidation Assay in Isolated Hepatocytes
This protocol describes a method to measure the rate of fatty acid oxidation in freshly isolated mammalian hepatocytes using a radiolabeled substrate.[17][18]
5.2.1. Materials and Reagents
-
Isolated primary hepatocytes
-
Culture medium (e.g., DMEM)
-
Fatty acid-free bovine serum albumin (BSA)
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid as a surrogate for 3-HNA)
-
Carnitine
-
Perchloric acid
-
Scintillation cocktail and counter
5.2.2. Procedure
-
Hepatocyte Isolation: Isolate primary hepatocytes from a mammalian liver (e.g., rat or mouse) using a standard collagenase perfusion method.
-
Cell Plating: Seed the isolated hepatocytes in a multi-well plate (e.g., 24-well plate) and allow them to adhere.
-
Preparation of Radiolabeled Substrate Medium:
-
Prepare a stock solution of the radiolabeled fatty acid complexed with fatty acid-free BSA in culture medium.
-
The final medium should contain the desired concentration of the fatty acid, BSA, and a known specific activity of the radiolabel.
-
Supplement the medium with carnitine to facilitate fatty acid transport into the mitochondria.[17]
-
-
Incubation:
-
Wash the adherent hepatocytes with phosphate-buffered saline (PBS).
-
Add the radiolabeled substrate medium to each well.
-
Seal the plate and incubate at 37°C for a defined period (e.g., 3 hours).[17]
-
-
Termination of Reaction:
-
After incubation, stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.[19]
-
-
Separation of Metabolites:
-
Centrifuge the plate to pellet the precipitated proteins.
-
The supernatant contains the acid-soluble metabolites (ASMs), which include acetyl-CoA and other small molecules produced during beta-oxidation.
-
-
Quantification of Radioactivity:
-
Transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation of Oxidation Rate:
-
Determine the specific activity of the radiolabeled substrate in the medium (cpm/nmol).
-
Calculate the rate of fatty acid oxidation as nmol of substrate converted to ASMs per unit of time per mg of protein.[19]
-
Conclusion
The metabolic fate of this compound in mammalian systems is primarily dictated by mitochondrial beta-oxidation, with omega-oxidation serving as a secondary pathway. While specific quantitative pharmacokinetic data for 3-HNA is currently lacking, its close structural analogs have been shown to act as signaling molecules through the HCAR3 receptor, thereby influencing metabolic processes such as lipolysis. The experimental protocols detailed in this guide provide a framework for future research to elucidate the specific ADME properties of 3-HNA and to further explore its physiological and pathological significance. A deeper understanding of the metabolism and signaling roles of 3-HNA and related molecules holds promise for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 3. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega oxidation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. microbenotes.com [microbenotes.com]
- 8. HCAR3: an underexplored metabolite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 10. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity | PLOS Biology [journals.plos.org]
- 11. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medium-chain fatty acids [asi.k-state.edu]
- 14. Distribution of 2-ethylhexanoic acid in mice and rats after an intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipidmaps.org [lipidmaps.org]
- 16. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Precursors of 3-Hydroxynonanoic Acid in Eukaryotic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid is a medium-chain 3-hydroxy fatty acid that has garnered increasing interest in the scientific community. As an intermediate in fatty acid metabolism, its presence and concentration in various eukaryotic organisms can provide insights into metabolic flux and potential dysregulations. Furthermore, emerging evidence suggests that 3-hydroxy fatty acids may act as signaling molecules, modulating cellular processes and representing potential targets for therapeutic intervention. This technical guide provides an in-depth overview of the known precursors and biosynthetic pathways of this compound in eukaryotic organisms, supplemented with available quantitative data, detailed experimental protocols, and visual representations of the core metabolic and signaling pathways.
Biosynthesis of this compound Precursors
The primary route for the formation of this compound in eukaryotes is through the β-oxidation of fatty acids, particularly within peroxisomes. This metabolic process involves the sequential breakdown of fatty acyl-CoA molecules. Additionally, cytochrome P450-mediated hydroxylation of nonanoic acid represents a potential, albeit less characterized, pathway.
Peroxisomal β-Oxidation
Peroxisomes are subcellular organelles that play a crucial role in the metabolism of lipids, including the β-oxidation of very-long-chain and branched-chain fatty acids, as well as medium-chain fatty acids to some extent. The β-oxidation spiral in peroxisomes involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.
The key precursor to this compound in this pathway is nonanoyl-CoA . Nonanoic acid, a nine-carbon fatty acid, is first activated to its CoA ester, nonanoyl-CoA, by an acyl-CoA synthetase. This activation step is essential for its entry into the β-oxidation pathway.
The initial steps of peroxisomal β-oxidation of a saturated fatty acyl-CoA, such as nonanoyl-CoA, are as follows:
-
Dehydrogenation: Acyl-CoA oxidase (ACOX) catalyzes the introduction of a double bond between the α and β carbons (C2 and C3) of the acyl-CoA, yielding a trans-2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase (multifunctional enzyme) adds a hydroxyl group to the β-carbon of the trans-2-enoyl-CoA, forming L-3-hydroxyacyl-CoA . In the context of nonanoyl-CoA, this intermediate is L-3-hydroxynonanoyl-CoA .
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (multifunctional enzyme) oxidizes the hydroxyl group at the β-carbon to a keto group, producing 3-ketoacyl-CoA.
It is at the stage of L-3-hydroxynonanoyl-CoA that the direct precursor to this compound is formed. While this intermediate is typically further metabolized in the β-oxidation spiral, it is conceivable that under certain metabolic conditions, it may accumulate or be released from the peroxisome and subsequently be converted to this compound by the action of thioesterases. Peroxisomal β-oxidation of longer-chain fatty acids can also lead to the formation of medium-chain acyl-CoAs, including nonanoyl-CoA, which can then serve as a substrate for the generation of 3-hydroxynonanoyl-CoA.
Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain. While ω-hydroxylation (at the terminal carbon) and, to a lesser extent, α-hydroxylation are well-documented, the direct 3-hydroxylation (β-hydroxylation) of fatty acids by CYPs is less common.
Theoretically, a CYP enzyme could directly hydroxylate nonanoic acid at the C-3 position to form this compound. The CYP4 family of enzymes is known to be involved in fatty acid hydroxylation. However, their primary role is considered to be ω-hydroxylation. The regioselectivity of CYP enzymes is determined by the specific isoform and the structure of the substrate. While plausible, direct evidence for a specific eukaryotic CYP enzyme that efficiently catalyzes the 3-hydroxylation of nonanoic acid is currently limited in the scientific literature.
Data Presentation
Quantitative data on the concentrations of this compound and its direct precursors, nonanoic acid and nonanoyl-CoA, in various eukaryotic organisms and tissues are sparse and can vary significantly depending on the organism, tissue, and metabolic state. The following tables summarize the available data found in the literature. It is important to note that these values should be considered as indicative rather than absolute, due to the limited number of studies and variations in analytical methodologies.
Table 1: Concentration of Nonanoic Acid in Eukaryotic Samples
| Organism/Tissue | Condition | Concentration | Reference |
| Rhizopus oligosporus | Fungal self-inhibitor | < 1 mM | [1] |
| Human Small Intestinal Neuroendocrine Tumor (SI-NET) cells (in vitro) | Experimental exposure | 300 µM (effective concentration) | [2] |
| Various Plants | Natural occurrence | Present | [3][4] |
Table 2: Concentration of Medium-Chain Acyl-CoAs in Eukaryotic Samples
| Organism/Tissue | Condition | Acyl-CoA | Concentration | Reference | | :--- | :--- | :--- | :--- | | Rat Liver Peroxisomes | After palmitate incubation | Octanoyl-CoA | Detected as a major medium-chain acyl-CoA |[5] | | Rat Liver Peroxisomes | After stearate (B1226849) incubation | Decanoyl-CoA | Detected as a major medium-chain acyl-CoA |[5] |
Table 3: Concentration of 3-Hydroxy Fatty Acids in Eukaryotic Samples
| Organism/Tissue | Condition | 3-Hydroxy Fatty Acid | Concentration | Reference | | :--- | :--- | :--- | :--- | | Lactobacillus plantarum MiLAB 14 supernatant | Antifungal activity | 3-(R)-hydroxydecanoic acid | 1.6 µg/mL |[3] | | Human Blood Serum | Quantitative analysis | Various 3-hydroxycarboxylic acids | 10 µg/mL - 1 mg/mL (in spiked samples) |[6] |
Note: Specific concentration data for this compound in eukaryotic tissues under physiological conditions is not well-documented in the reviewed literature. The presented data is for related 3-hydroxy fatty acids.
Signaling Pathways
Recent studies have identified G protein-coupled receptors (GPCRs) that are activated by fatty acids, suggesting a role for these molecules in cell signaling. The G protein-coupled receptor 84 (GPR84) has been identified as a receptor for medium-chain fatty acids, including hydroxylated forms. While the specific signaling cascade initiated by this compound is still under investigation, the general pathway for GPR84 activation provides a framework for its potential signaling role.
Upon binding of a ligand, such as a medium-chain hydroxy fatty acid, GPR84 is thought to couple to a Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi activation, other signaling pathways, such as the mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3K)-Akt pathways, may also be modulated, leading to changes in gene expression and cellular responses, including inflammatory responses.[7][8][9][10][11]
Caption: Putative signaling pathway of this compound via the GPR84 receptor.
Experimental Protocols
Extraction and Quantification of 3-Hydroxy Fatty Acids by GC-MS
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.
a. Sample Preparation and Extraction:
-
To 500 µL of plasma or other biological fluid, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).
-
For total 3-hydroxy fatty acid content, hydrolyze the sample by adding an equal volume of 1 M NaOH and incubating at 60°C for 1 hour. For free 3-hydroxy fatty acids, omit this step.
-
Acidify the sample to pH 1-2 with 6 M HCl.
-
Extract the lipids twice with 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
b. Derivatization:
-
To the dried lipid extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/minute.
-
Ramp 2: Increase to 280°C at 5°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the 3-hydroxy fatty acid TMS derivatives.
Caption: Workflow for the analysis of 3-hydroxy fatty acids by GC-MS.
Enzyme Assay for 3-Hydroxyacyl-CoA Dehydrogenase
This assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.
a. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
NAD⁺ solution: 10 mM in water.
-
Substrate: 1 mM solution of a 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxydecanoyl-CoA as a proxy for medium-chain substrates) in water.
-
Enzyme: Purified or partially purified 3-hydroxyacyl-CoA dehydrogenase.
b. Procedure:
-
In a quartz cuvette, combine 900 µL of assay buffer, 50 µL of NAD⁺ solution, and 20 µL of the enzyme preparation.
-
Incubate at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 30 µL of the 3-hydroxyacyl-CoA substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Caption: Workflow for the 3-hydroxyacyl-CoA dehydrogenase enzyme assay.
Conclusion
The biosynthesis of this compound in eukaryotic organisms is intrinsically linked to fatty acid metabolism, with peroxisomal β-oxidation being the most prominent pathway for its formation from the precursor nonanoyl-CoA. While the direct hydroxylation of nonanoic acid by cytochrome P450 enzymes remains a possibility, further research is needed to elucidate its significance. The role of this compound as a signaling molecule is an exciting area of ongoing research, with the GPR84 receptor emerging as a key player. The experimental protocols provided in this guide offer a starting point for researchers aiming to quantify and study the function of this and related 3-hydroxy fatty acids. Further investigation is required to obtain more comprehensive quantitative data on the tissue-specific concentrations of these molecules and to fully unravel their signaling pathways and physiological roles.
References
- 1. PubChemLite - this compound (C9H18O3) [pubchemlite.lcsb.uni.lu]
- 2. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Accumulation of medium chain acyl-CoAs during beta-oxidation of long chain fatty acid by isolated peroxisomes from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Hydroxynonanoic Acid in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid (3-HNA) is a medium-chain-length 3-hydroxyalkanoic acid (mcl-3HA) that serves as a monomeric precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) in various bacteria. PHAs are biodegradable polyesters with thermoplastic properties, making them a sustainable alternative to conventional plastics. The quantification of 3-HNA in bacterial cultures is crucial for understanding and optimizing PHA production, as well as for studying bacterial fatty acid metabolism. This document provides a detailed protocol for the extraction, derivatization, and quantification of 3-HNA from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The concentration of 3-HNA in bacterial cultures can vary significantly depending on the bacterial strain, cultivation conditions, and carbon source. The following table summarizes representative quantitative data for medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs) produced by recombinant bacteria, providing an expected range for 3-HNA concentrations.
| Bacterial Strain | Genetic Modification | Carbon Source | Product | Concentration | Reference |
| Pseudomonas putida KT2442 | Overexpression of phaZ, fadD, and fadL | Sodium octanoate | 3-Hydroxyhexanoic acid (3HHx) & 3-Hydroxyoctanoic acid (3HO) | 2.32 g/L | [1] |
| Escherichia coli DH5α | Co-expression of phbA, phbB, and phaG | Glucose | 3-Hydroxyoctanoic acid & 3-Hydroxydecanoic acid | 193 mg/L | [2][3] |
Experimental Protocols
This section details the methodology for the quantification of 3-HNA in bacterial cultures, from sample preparation to GC-MS analysis.
Experimental Workflow
Caption: Experimental workflow for 3-HNA quantification.
Sample Preparation: Extraction of 3-HNA
-
Cell Harvesting: Centrifuge 1 mL of bacterial culture at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis and Extraction:
-
To the cell pellet, add 1 mL of a chloroform (B151607):methanol:water (1:2:0.8, v/v/v) mixture.
-
Vortex vigorously for 5 minutes to ensure complete cell lysis.
-
Add 1 mL of chloroform and 1 mL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 5,000 x g for 5 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and fatty acids into a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of chloroform and pool the organic phases.
-
Derivatization for GC-MS Analysis
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 37°C.[4]
-
Silylation:
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Seal the tube tightly and heat at 80°C for 1 hour to facilitate the derivatization of the hydroxyl and carboxyl groups of 3-HNA to their trimethylsilyl (B98337) (TMS) esters.[4]
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II system with an HP-5MS capillary column).[4]
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized 3-HNA. A full scan mode can be used for initial identification.
-
Quantification
-
Standard Curve: Prepare a series of standard solutions of pure 3-HNA at known concentrations. Derivatize these standards using the same protocol as the samples.
-
Calibration: Inject the derivatized standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
-
Calculation: Determine the concentration of 3-HNA in the bacterial culture samples by comparing their peak areas to the standard curve. The results are typically expressed in mg/L or g/L of the culture.
Metabolic Pathway
This compound is an intermediate in the fatty acid β-oxidation pathway and a building block for the synthesis of polyhydroxyalkanoates (PHAs).
References
Application Note & Protocol: Analysis of 3-Hydroxynonanoic Acid in Soil Samples
Introduction
3-Hydroxy fatty acids (3-OH-FAs), including 3-hydroxynonanoic acid, are significant lipid biomarkers primarily found in the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.[1] Their analysis in soil provides valuable insights into the microbial community structure and biomass. This application note details a comprehensive protocol for the extraction, purification, derivatization, and subsequent analysis of this compound from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, which includes an enhanced microwave-assisted acid digestion technique, offers improved efficiency and reproducibility over traditional methods.[2]
Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol, Chloroform (B151607), Hexane (B92381), Ethyl acetate (B1210297)
-
Acids and Bases: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1)
-
Internal Standard: Isotope-labeled this compound (e.g., this compound-d3) or a suitable odd-chain 3-hydroxy fatty acid.
-
Solid Phase Extraction (SPE) Columns: Silica (B1680970) gel (6 mL, 500 mg)
-
Glassware: Centrifuge tubes, round-bottom flasks, vials with Teflon-lined caps
-
Equipment: Freeze-dryer, Centrifuge, Microwave digestion system, Rotary evaporator, Gas Chromatograph with Mass Spectrometer (GC-MS)
Experimental Protocols
Soil Sample Preparation
-
Sieving and Homogenization: Air-dry soil samples and pass them through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Freeze-Drying: Freeze-dry a subsample (approximately 5-10 g) to remove residual moisture, which can interfere with extraction efficiency.
-
Grinding: Grind the freeze-dried soil to a fine powder using a mortar and pestle or a ball mill.
Extraction of this compound
This protocol utilizes a microwave-assisted acid digestion method for efficient extraction.[2]
-
Sample Weighing: Accurately weigh 1-2 g of the prepared soil sample into a microwave digestion vessel.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Acid Digestion: Add 10 mL of 3 M HCl to the vessel.
-
Microwave-Assisted Extraction: Secure the vessel in the microwave digestion system. The recommended optimal conditions are heating to 130°C and holding for 55 minutes.[2]
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the digest through a glass fiber filter to separate the liquid extract from the soil residue.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Perform a liquid-liquid extraction three times with 20 mL of ethyl acetate.
-
Drying and Evaporation: Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at 40°C.
Purification by Solid Phase Extraction (SPE)
-
Column Conditioning: Condition a silica gel SPE column by washing with 5 mL of hexane.
-
Sample Loading: Re-dissolve the dried extract in a minimal volume of chloroform (e.g., 1 mL) and load it onto the SPE column.
-
Elution:
-
Wash the column with 10 mL of hexane to elute non-polar compounds.
-
Elute the 3-hydroxy fatty acids with 10 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.
-
-
Evaporation: Collect the eluate containing the 3-hydroxy fatty acids and evaporate to dryness under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
To increase volatility for GC-MS analysis, the hydroxyl and carboxyl groups of this compound must be derivatized. Silylation is a common and effective method.[3]
-
Reagent Addition: To the dried purified extract, add 50 µL of ethyl acetate and 50 µL of BSTFA + TMCS (99:1).
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.[4]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Chromatographic Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min and hold for 5 minutes.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: A combination of full scan for identification and selected ion monitoring (SIM) for quantification can be used for enhanced sensitivity.
-
Data Presentation
Quantitative data for different extraction methods for 3-hydroxy fatty acids are summarized below.
| Parameter | Microwave-Assisted Acid Digestion | Traditional Acid Digestion | Saponification |
| Recovery of 3-OH-FAs | Approximately 2-fold higher yield | Baseline | Higher efficiency for 2-OH-FAs and FAs |
| Reproducibility | High | Moderate | Moderate |
| Extraction Time | ~1 hour | >3 hours | Variable |
| Limit of Detection (LOD) | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | Data not available | Data not available |
| Reference | [2] | [2] | [2] |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis from soil.
References
Application Note: Derivatization of 3-Hydroxynonanoic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Hydroxynonanoic acid is a medium-chain hydroxy fatty acid that plays a role in various biological processes. Its analysis is crucial in clinical diagnostics and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of its carboxyl and hydroxyl groups. These functional groups can lead to poor chromatographic peak shape and inaccurate quantification.[1]
Derivatization is a critical sample preparation step that chemically modifies the analyte to make it more suitable for GC-MS analysis.[1][2] By converting the polar functional groups into less polar, more volatile derivatives, this process significantly improves thermal stability, chromatographic resolution, and detection sensitivity.[2][3] The most common and effective method for derivatizing compounds with active hydrogens, such as hydroxyl and carboxylic acids, is silylation.[4] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and robust silylation method.[1][5][6]
Principle of Silylation
Silylation involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups of this compound with a non-polar trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃.[2] The silylating reagent, BSTFA, reacts with the acidic protons, forming volatile TMS-ethers and TMS-esters. TMCS is often added as a catalyst to increase the reactivity of the silylating agent.[1][6] This derivatization reduces the polarity and intermolecular hydrogen bonding of the analyte, resulting in a more volatile and thermally stable compound suitable for GC-MS analysis.[2]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for sample preparation, derivatization, and subsequent GC-MS analysis.
Materials and Reagents
-
Standards: this compound (purity >98%), stable isotope-labeled internal standard (e.g., 1,2-¹³C₂-labeled 3-hydroxy fatty acids for quantitative analysis).[5][7]
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
-
Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (B92381) (GC grade), Acetonitrile (GC grade), Dichloromethane (B109758) (GC grade).[1][5][6]
-
Acids/Bases: Hydrochloric acid (6 M HCl), Sodium hydroxide (B78521) (10 M NaOH) (for total fatty acid analysis).[5]
-
Drying Agent: Anhydrous sodium sulfate.
-
Equipment:
-
Glass screw-cap tubes (PTFE-lined caps)
-
Vortex mixer
-
Heating block or oven (capable of 80°C)
-
Nitrogen evaporator
-
GC-MS system with autosampler
-
Micropipettes and tips
-
Sample Preparation (from Serum/Plasma)
This protocol is adapted for the extraction of both free and total 3-hydroxy fatty acids from biological fluids.[5]
-
Internal Standard Addition: To 500 µL of serum or plasma in a glass tube, add a known amount of the appropriate stable isotope-labeled internal standard.[5]
-
Hydrolysis (for Total Fatty Acids): For determining total 3-hydroxy fatty acid content, add 500 µL of 10 M NaOH to a duplicate sample. Heat at 60°C for 30 minutes.[5] For free fatty acids, omit this step.
-
Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples to bring the pH to ~1-2.[5]
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute. Centrifuge to separate the layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-5) with another 3 mL of ethyl acetate and combine the organic layers.[5]
-
Drying: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 37°C.[5] It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[1][8]
Derivatization Protocol
-
Reagent Addition: To the dried sample residue, add 100 µL of the silylation reagent (BSTFA + 1% TMCS).[5][6]
-
Reaction: Securely cap the tube and vortex for 10-15 seconds to ensure the residue is fully dissolved.[1][6]
-
Incubation: Heat the mixture at 80°C for 60 minutes in a heating block or oven.[5] Alternatively, heating at 60°C for 60 minutes is also common.[1][6]
-
Cooling: After incubation, allow the tube to cool to room temperature.
-
Dilution (Optional): The sample can be directly injected or diluted with a suitable solvent like hexane or dichloromethane before analysis.[1]
-
Transfer: Transfer the derivatized sample to a GC autosampler vial for analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized 3-hydroxy fatty acids.[5] Parameters should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| GC System | Agilent 5890 Series II or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 5 min.[5]Ramp 1: 3.8°C/min to 200°C.[5]Ramp 2: 15°C/min to 290°C, hold for 6 min.[5] |
| MS System | Agilent 5973 MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Quantitation Ion (Analyte): m/z 233[5]Quantitation Ion (Internal Standard): m/z 235 (for ¹³C₂-labeled standard)[5]Qualifier Ions: e.g., m/z 175, M-15 |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Data and Performance
Quantitative performance is critical for reliable analysis. The stable isotope dilution method provides high precision and accuracy by correcting for sample loss during preparation and analysis.[9]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 3-hydroxy fatty acids using the described methodology.
| Parameter | Typical Value/Range | Reference |
| Derivatization Method | Silylation | [5] |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | [5] |
| Reaction Conditions | 80°C for 60 minutes | [5] |
| Coefficient of Variation (CV%) | 1.0 – 10.5% (at 30 µmol/L) | [5] |
| Coefficient of Variation (CV%) | 3.3 – 13.3% (at 0.3 µmol/L) | [5] |
| Quantitation Method | Stable Isotope Dilution GC-MS/SIM | [5][7][10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor/No Derivatization | Presence of moisture in the sample or reagents.[1][8]Inactive derivatization reagent. | Ensure sample is completely dry before adding reagent. Use anhydrous solvents. Store silylation reagent under inert gas and protect from moisture. Use fresh reagent if necessary. |
| Broad or Tailing Peaks | Incomplete derivatization.Active sites in the GC inlet liner or column. | Optimize reaction time and temperature. Use a fresh, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
| Low Signal/Recovery | Inefficient extraction.Sample loss during evaporation.Adsorption onto glassware. | Optimize extraction pH and solvent volumes. Evaporate solvent gently. Deactivate glassware by silanizing it with a reagent like dimethyldichlorosilane (DMDCS).[2] |
| Extraneous Peaks | Contaminated solvents, reagents, or glassware.Reagent degradation byproducts. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a reagent blank to identify artifact peaks. |
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. weber.hu [weber.hu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxynonanoic Acid as a Precursor for Biopolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid (3-HNA) is a medium-chain-length (mcl) 3-hydroxyalkanoate that serves as a monomeric precursor for the microbial synthesis of polyhydroxyalkanoates (PHAs). These biopolymers are of significant interest due to their biodegradability, biocompatibility, and thermoplastic or elastomeric properties, making them potential alternatives to conventional plastics in various applications, including medical devices and drug delivery systems.[1][2][3] This document provides detailed application notes and protocols for the production and characterization of PHAs containing 3-HNA, with a focus on microbial fermentation using Pseudomonas putida.
Data Presentation
Table 1: Microbial Production of PHA with High 3-Hydroxynonanoate (3-HNA) Content
The following table summarizes the quantitative data from a fed-batch fermentation of Pseudomonas putida KT2440 for the production of mcl-PHA with a high molar fraction of 3-HNA. The use of nonanoic acid as a carbon source and acrylic acid as a β-oxidation inhibitor was employed to enhance the incorporation of the C9 monomer.[1]
| Parameter | Value | Reference |
| Microorganism | Pseudomonas putida KT2440 | [1] |
| Fermentation Type | Fed-batch | [1] |
| Carbon Sources | Nonanoic acid, Glucose, Acrylic acid | [1] |
| Feed Mass Ratio (Nonanoic acid:Glucose:Acrylic acid) | 1.25 : 1 : 0.05 | [1] |
| Specific Growth Rate | 0.15 h⁻¹ | [1] |
| Final Biomass Concentration | 71.4 g/L | [1] |
| PHA Content in Biomass | 75.5% (w/w) | [1] |
| Cumulative PHA Productivity | 1.8 g/L/h | [1] |
| 3-Hydroxynonanoate (3-HNA) mole fraction in PHA | 89 mol% | [1] |
| Other Monomers | 3-Hydroxyheptanoate (3-HHp) | [1] |
Experimental Protocols
Protocol 1: Microbial Production of Poly(3-hydroxynonanoate)-rich PHA
This protocol describes the fed-batch fermentation of Pseudomonas putida KT2440 to produce a PHA copolymer with a high content of 3-HNA monomers.[1]
1. Materials and Reagents:
-
Pseudomonas putida KT2440
-
Mineral Salts Medium (MSM)
-
Carbon sources: Nonanoic acid, Glucose, Acrylic acid
-
Antifoam 204
-
Ammonium hydroxide (B78521) (for pH control)
-
Fermenter with pH, dissolved oxygen (DO), and temperature control
2. Inoculum Preparation:
-
Prepare a seed culture of P. putida KT2440 in a suitable nutrient broth.
-
Incubate at 30°C with shaking until the culture reaches the exponential growth phase.
3. Fermentation:
-
Sterilize the fermenter containing MSM.
-
Inoculate the fermenter with the seed culture.
-
Maintain the fermentation conditions at 28.5 ± 1°C, pH 6.85 ± 0.05, and DO > 30%.
-
After an initial batch phase, start the fed-batch phase with a feed solution containing nonanoic acid, glucose, and acrylic acid at a mass ratio of 1.25:1:0.05.
-
Control the feed rate to maintain a specific growth rate of 0.15 h⁻¹.
-
Add antifoam as needed to control foaming.
-
Continue the fermentation until the desired biomass concentration is achieved.
4. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation (e.g., 7000 x g for 20 minutes).[4]
-
Wash the cell pellet with a suitable buffer (e.g., 0.05N sodium phosphate (B84403) buffer, pH 7.0).[4]
-
Lyophilize or oven-dry the cell pellet to determine the cell dry weight (CDW).
Protocol 2: Extraction of PHA from Pseudomonas putida
This protocol details the solvent-based extraction of PHA from the harvested bacterial biomass.[4][5]
1. Materials and Reagents:
-
Dried bacterial biomass containing PHA
-
Ethanol (B145695) (or Methanol)
-
Whatman filter paper (0.45 µm) or glass fiber filter
-
Centrifuge
2. Extraction:
-
Weigh approximately 500 mg of lyophilized cells into a glass vial.[5]
-
Add 10 mL of chloroform to the vial.[5]
-
Seal the vial and shake the suspension (e.g., 200 rpm) at an elevated temperature (e.g., 37°C or 75°C) for at least 2 hours, up to 24 hours.[4][5]
3. Separation:
-
Cool the mixture and filter it through a glass fiber filter or Whatman filter paper to remove the cell debris.[4][5]
-
Collect the chloroform filtrate, which contains the dissolved PHA.
4. Precipitation:
-
Precipitate the PHA from the chloroform solution by adding 10 volumes of cold ethanol or methanol (B129727).[4]
-
The PHA will precipitate as a white solid.
5. Purification and Drying:
-
Collect the precipitated PHA by filtration or centrifugation.
-
To further purify, the polymer can be re-dissolved in chloroform and re-precipitated with ethanol.[4]
-
Dry the purified PHA in a vacuum oven until a constant weight is achieved.
Protocol 3: Determination of PHA Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the monomeric composition of the extracted PHA.[2][6]
1. Materials and Reagents:
-
Dried PHA sample (approximately 10 mg)
-
Methanolysis solution: 15% (v/v) sulfuric acid in methanol
-
Chloroform
-
Deionized water
-
Internal standard (e.g., methyl benzoate)
-
GC-MS system with a suitable column (e.g., for fatty acid methyl ester analysis)
2. Methanolysis:
-
Place the dried PHA sample in a screw-capped test tube.
-
Add 2 mL of the methanolysis solution and 2 mL of chloroform.[2]
-
Add a known amount of the internal standard.
-
Seal the tube and heat at 100°C for 140 minutes to convert the 3-hydroxyalkanoate monomers into their corresponding methyl esters.[2]
3. Phase Separation:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water and vortex to induce phase separation.[2]
-
The lower organic phase contains the 3-hydroxyalkanoate methyl esters.
4. GC-MS Analysis:
-
Inject an aliquot of the organic phase into the GC-MS system.
-
The GC oven temperature program should be optimized to separate the different methyl esters. A typical program might start at 90°C, hold for 2 minutes, then ramp up to 280°C.[7]
-
Identify the monomer methyl esters based on their retention times and mass spectra by comparison with standards and library data.
-
Quantify the relative abundance of each monomer based on the peak areas relative to the internal standard.
Protocol 4: In Vitro Enzymatic Polymerization of 3-Hydroxynonanoyl-CoA (General Approach)
This protocol provides a general framework for the in vitro polymerization of 3-hydroxynonanoyl-CoA using a purified PHA synthase. Specific optimal conditions may vary depending on the specific enzyme used.
1. Materials and Reagents:
-
Purified PHA synthase (e.g., PhaC1 from Pseudomonas sp.)
-
(R)-3-hydroxynonanoyl-coenzyme A (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for CoA release assay
-
Bovine Serum Albumin (BSA) (optional, can enhance enzyme stability)
2. Synthesis of (R)-3-hydroxynonanoyl-CoA:
-
The substrate, (R)-3-hydroxynonanoyl-CoA, needs to be synthesized chemically or enzymatically as it is not readily commercially available. This can be a complex multi-step synthesis.
3. Polymerization Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, BSA (if used), and the purified PHA synthase.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding a specific concentration of (R)-3-hydroxynonanoyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-24 hours).
4. Monitoring the Reaction:
-
The progress of the polymerization can be monitored by measuring the release of Coenzyme A (CoA) using a continuous or discontinuous assay with DTNB, which reacts with the free thiol group of CoA to produce a colored product measurable at 412 nm.[8]
5. Polymer Isolation:
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Isolate the synthesized polymer by precipitation with a non-solvent like cold methanol or ethanol.
-
Wash and dry the polymer for further characterization.
Visualizations
Biosynthesis of mcl-PHA from Nonanoic Acid
The following diagram illustrates the metabolic pathway for the conversion of nonanoic acid into poly(3-hydroxynonanoate) in Pseudomonas putida.
Caption: Metabolic pathway for poly(3-hydroxynonanoate) synthesis.
Experimental Workflow for PHA Production and Analysis
This diagram outlines the general workflow from microbial cultivation to polymer characterization.
Caption: Workflow for PHA production and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. journals.plos.org [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Production of (R)-3-Hydroxynonanoic Acid from Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxynonanoic acid is a valuable chiral building block for the synthesis of various fine chemicals and pharmaceuticals. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. This application note details a sustainable and stereoselective enzymatic approach for the production of (R)-3-hydroxynonanoic acid from ricinoleic acid, a renewable fatty acid derived from castor oil. The methodology employs a whole-cell biotransformation system utilizing recombinant Escherichia coli expressing a cascade of three key enzymes: a fatty acid double bond hydratase (OhyA), a secondary alcohol dehydrogenase (ADH), and a Baeyer-Villiger monooxygenase (BVMO). This biocatalytic process offers a green alternative with high conversion yields.[1][2]
Enzymatic Pathway
The biotransformation of ricinoleic acid to (R)-3-hydroxynonanoic acid proceeds through a multi-step enzymatic cascade. Initially, ricinoleic acid is hydrated at its double bond by OhyA to form 10,12-dihydroxyoctadecanoic acid. Subsequently, the secondary alcohol at the C-12 position is oxidized by ADH to a ketone. This intermediate then undergoes a Baeyer-Villiger oxidation catalyzed by BVMO, which cleaves the carbon-carbon bond to form an ester. Finally, the ester is hydrolyzed to yield (R)-3-hydroxynonanoic acid and other co-products.[1][2]
Experimental Protocols
This section provides detailed protocols for the expression of the recombinant enzymes in E. coli and the subsequent whole-cell biotransformation for the production of (R)-3-hydroxynonanoic acid.
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalysts
-
Bacterial Strains and Plasmids:
-
E. coli BL21(DE3) is a suitable host strain for protein expression.
-
The genes for OhyA from Stenotrophomonas maltophilia, ADH from Micrococcus luteus, and BVMO from Pseudomonas putida KT2440 are cloned into appropriate expression vectors (e.g., pET series)[2]. For efficient transport of the fatty acid substrate into the cell, co-expression of a long-chain fatty acid transporter (FadL) is recommended[2].
-
-
Cultivation and Induction:
-
Prepare a starter culture by inoculating a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.
-
Inoculate 500 mL of Terrific Broth (TB) medium (in a 2 L baffled flask) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate at 37°C with vigorous shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue the cultivation at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the production of soluble protein.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in the reaction buffer to the desired cell density (e.g., 3-10 g dry cells/L)[2]. The cell suspension can be used immediately or stored at -80°C for future use.
-
Protocol 2: Whole-Cell Biotransformation of Ricinoleic Acid
This protocol describes a two-step, one-pot reaction using two different recombinant E. coli strains.
-
Reaction Setup:
-
In a temperature-controlled bioreactor or a shake flask, prepare the reaction mixture containing:
-
-
Step 1: Hydration of Ricinoleic Acid:
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm).
-
Monitor the conversion of ricinoleic acid to 10,12-dihydroxyoctadecanoic acid using an appropriate analytical method (e.g., GC-MS or TLC). This step typically takes several hours.
-
-
Step 2: Conversion to (R)-3-Hydroxynonanoic Acid:
-
Once a high conversion of ricinoleic acid is achieved (e.g., >90%), add the second whole-cell biocatalyst, recombinant E. coli expressing ADH and BVMO, to the reaction mixture.
-
Continue the incubation under the same conditions.
-
Monitor the formation of (R)-3-hydroxynonanoic acid over time. The reaction is typically complete within 24-48 hours.
-
-
Product Extraction and Analysis:
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the products with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Analyze the product by GC-MS or LC-MS/MS for identification and quantification.
-
Data Presentation
The following tables summarize the key quantitative data from representative experiments for the enzymatic production of (R)-3-hydroxynonanoic acid.
Table 1: Key Parameters for Whole-Cell Biotransformation
| Parameter | Value | Reference |
| Substrate | Ricinoleic Acid | [2] |
| Biocatalyst | Recombinant E. coli BL21(DE3) | [2] |
| Key Enzymes | OhyA, ADH, BVMO | [2] |
| Substrate Concentration | 15 - 70 mM | [2] |
| Cell Density | 3 - 10 g dry cells/L | [2] |
| Surfactant | 0.5 g/L Tween 80 | [2] |
| Reaction Time | 24 - 48 hours | [2] |
| Conversion Yield | ~70% | [1] |
Table 2: Summary of Recombinant Strains and Their Roles
| Recombinant Strain | Expressed Enzyme(s) | Role in the Cascade |
| E. coli BL21(DE3) pET-OhyA | Fatty Acid Double Bond Hydratase (OhyA) | Hydration of ricinoleic acid |
| E. coli BL21(DE3) pACYC-ADH-FadL, pJOE-E6BVMO | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO), Fatty Acid Transporter (FadL) | Oxidation and cleavage of the dihydroxy fatty acid intermediate |
Analytical Methods
Accurate quantification of the substrate and product is crucial for monitoring the reaction progress and determining the yield.
Protocol 3: GC-MS Analysis of this compound
-
Derivatization:
-
Evaporate the solvent from the extracted sample under a stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of this compound.
-
Use an internal standard (e.g., a commercially available deuterated fatty acid) for improved accuracy.
-
Conclusion
The enzymatic production of (R)-3-hydroxynonanoic acid from ricinoleic acid using a whole-cell biocatalytic system presents a promising and sustainable alternative to conventional chemical methods. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists in the fields of biocatalysis, green chemistry, and pharmaceutical development to implement and optimize this biotransformation process. The use of renewable feedstocks and mild reaction conditions aligns with the principles of green chemistry, making this an attractive technology for industrial applications.
References
Application Note: Quantification of 3-Hydroxynonanoic Acid in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-hydroxynonanoic acid in human plasma. The straightforward protein precipitation extraction protocol, coupled with a rapid chromatographic separation, provides a reliable and high-throughput approach for clinical research and drug development applications. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
This compound is a medium-chain hydroxy fatty acid. Members of this class of molecules are involved in various metabolic pathways, including fatty acid oxidation.[1] Accurate quantification of these analytes in biological matrices such as plasma is crucial for understanding their physiological roles and potential as biomarkers. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS.
Experimental
Materials and Methods
-
Chemicals and Reagents: this compound and this compound-d3 (internal standard, IS) were of analytical grade. Acetonitrile, methanol, and formic acid were LC-MS grade.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from plasma.
-
To 100 µL of plasma, 20 µL of internal standard solution (1 µg/mL this compound-d3 in methanol) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of cold acetonitrile.
-
The mixture was vortexed for 1 minute.
-
Samples were then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
The supernatant was transferred to a new vial and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
An aliquot of 10 µL was injected into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound is [M-H]⁻ with an m/z of 173.1.[2]
-
Plausible product ions are based on neutral losses, such as the loss of water (H₂O) or the carboxyl group (COO).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 173.1 | 111.1 | 100 | -15 |
| This compound-d3 | 176.1 | 114.1 | 100 | -15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision at LLOQ (CV%) | 8.7% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Mean Recovery | 92.5% |
Visualizations
Caption: A diagram illustrating the experimental workflow for the quantification of this compound in plasma.
Caption: A simplified diagram showing the metabolic context of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.
References
Application Note: Solid-Phase Extraction Protocol for 3-Hydroxynonanoic Acid
Abstract
This application note provides a detailed protocol for the extraction and purification of 3-hydroxynonanoic acid from biological matrices, such as serum or plasma, using solid-phase extraction (SPE). This compound is a medium-chain 3-hydroxy fatty acid (OH-FA) relevant in various biological studies, including lipid metabolism and as a potential biomarker.[1][2] The described method utilizes a mixed-mode weak anion exchange (WAX) sorbent, which is effective for isolating organic acids.[3] This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated analyte fraction for downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5][6]
Introduction
Solid-phase extraction (SPE) is a robust and efficient sample preparation technique used to isolate analytes of interest from complex matrices.[7][8] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[7] For acidic compounds like this compound, which possess both a carboxylic acid group and a hydroxyl group on a nine-carbon chain, ion-exchange and reversed-phase chromatography are viable separation mechanisms.[7][9][10]
This protocol focuses on a mixed-mode weak anion exchange (WAX) SPE method. The WAX sorbent provides a dual retention mechanism: a primary anion exchange interaction with the ionized carboxylic acid group and a secondary reversed-phase interaction with the nonpolar alkyl chain.[3] This dual-mode separation enhances selectivity for organic acids, allowing for effective removal of neutral and basic interferences. The pH of the sample and solutions is critical; for anion exchange, the pH should be adjusted to ensure the target analyte is charged (ionized) for effective binding.[3][7]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and analytical requirements.
Materials and Equipment
-
SPE Sorbent: Weak Anion Exchange (WAX) SPE cartridges (e.g., 1 mL, 30 mg)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water
-
Formic Acid (≥98%)
-
Ammonium (B1175870) Hydroxide (B78521) (~28-30%)
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Analytical Balance
-
pH Meter
-
Pipettes and appropriate tips
-
Glass centrifuge tubes
-
Sample Pre-treatment (for Serum/Plasma)
Proper sample pre-treatment is crucial to remove particulates and ensure the analyte is in the correct form for optimal retention on the SPE sorbent.[11][12]
-
Protein Precipitation: To a 500 µL aliquot of serum or plasma in a glass centrifuge tube, add an appropriate internal standard. Add 1.5 mL of cold acetonitrile containing 1% formic acid.[3]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Dilution: Dilute the supernatant 1:1 (v/v) with deionized water. This step reduces the organic solvent concentration, which is critical for ensuring the analyte binds effectively to the sorbent during sample loading.[3]
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Sorbent Conditioning:
-
Sorbent Equilibration:
-
Pass 1 mL of an equilibration buffer (e.g., 25 mM ammonium acetate (B1210297) in water, pH adjusted to ~6.0) through the cartridge. This step prepares the sorbent with the appropriate pH and ionic strength for sample loading. For a WAX sorbent, a slightly acidic to neutral pH ensures the carboxylic acid of the analyte is deprotonated (negatively charged) and the sorbent is protonated (positively charged).
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, consistent flow rate of approximately 1 mL/min. A slow flow rate is essential to allow for sufficient interaction time between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash 1 (Polar Interferences): Pass 1 mL of the equilibration buffer through the cartridge to remove salts and other highly polar, unretained impurities.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of a weak organic solvent, such as 5% methanol in water, through the cartridge. This step removes weakly bound, non-polar interferences without prematurely eluting the target analyte.
-
-
Elution:
-
Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove residual wash solvents.
-
Place clean collection tubes inside the manifold.
-
Elute the retained this compound by passing 1-2 mL of an appropriate elution solvent through the cartridge. For a WAX sorbent, an effective elution solvent is a basic solution that neutralizes the charge on the analyte or sorbent, disrupting the ionic interaction.[3] A common choice is 5% ammonium hydroxide in methanol .[3]
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of 50:50 methanol:water for LC-MS analysis).[6]
Data Presentation
The selection of the SPE sorbent is critical for achieving high recovery and reproducibility. While reversed-phase (e.g., C18) sorbents can retain fatty acids, anion exchange sorbents are generally preferred for acidic compounds due to their higher selectivity.[3]
Table 1: Typical Recovery Data for Medium-Chain 3-Hydroxy Fatty Acids using various SPE Sorbents.
| Sorbent Type | Primary Retention Mechanism | Typical Analyte Recovery (%) | RSD (%) | Notes |
|---|---|---|---|---|
| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | 85 - 98% | < 10% | Highly selective for acidic compounds. Recommended protocol. |
| Strong Anion Exchange (MAX) | Anion Exchange & Reversed-Phase | 80 - 95% | < 10% | Stronger retention may require a stronger elution solvent. |
| Reversed-Phase (C18) | Reversed-Phase (Hydrophobic) | 70 - 90% | < 15% | Less selective; potential for co-elution of neutral lipids. |
| Polymeric Reversed-Phase | Reversed-Phase (Hydrophobic) | 75 - 95% | < 15% | Higher capacity and less prone to drying than silica-based C18. |
Data presented are representative values for medium-chain organic acids and should be confirmed experimentally for this compound.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for this compound extraction.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. waters.com [waters.com]
Utilizing 3-Hydroxynonanoic Acid as an Internal Standard in Lipidomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of lipidomics, the accurate quantification of lipid species is paramount for elucidating their roles in health and disease. The inherent complexity of lipidomes and the variability introduced during sample preparation and analysis necessitate the use of internal standards (IS) to ensure data quality and reproducibility.[1] 3-Hydroxynonanoic acid, a nine-carbon 3-hydroxy fatty acid, is a valuable tool in the lipidomist's arsenal, serving as an internal standard for the quantification of a range of lipid molecules, particularly free fatty acids and other hydroxy fatty acids. Its utility stems from its structural similarity to endogenous lipids and its distinct mass, which allows for clear differentiation during mass spectrometric analysis.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in LC-MS-based lipidomics workflows.
Principle and Application
The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analytes of interest to the sample at the earliest stage of the workflow, typically before lipid extraction.[1] This allows the internal standard to experience the same potential for loss and variability as the endogenous lipids throughout the entire process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. By normalizing the signal of the endogenous lipid to the signal of the internal standard, accurate and precise quantification can be achieved, compensating for variations in extraction efficiency, injection volume, and ionization efficiency.
Key Attributes of this compound as an Internal Standard:
-
Structural Similarity: As a hydroxy fatty acid, it mimics the behavior of a class of biologically important lipids.
-
Distinct Mass: Its odd-chain length and hydroxylation provide a unique mass-to-charge ratio (m/z) that is typically not found endogenously at high concentrations, reducing the risk of interference.
-
Commercial Availability: High-purity synthetic this compound is readily available from commercial suppliers.[2]
Considerations for Use:
A crucial consideration when using any internal standard is its potential for endogenous presence in the samples being analyzed. 3-Hydroxy fatty acids, including those with varying chain lengths, can be present in biological matrices as they are intermediates in mitochondrial fatty acid β-oxidation. While this compound is not a major endogenous fatty acid, low levels may be detectable in certain tissues and fluids. Therefore, it is essential to analyze a representative blank sample (matrix without the added internal standard) to assess the endogenous levels and ensure they are negligible compared to the spiked concentration of the internal standard.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
-
Materials:
-
This compound (purity >98%)
-
Ethanol (B145695) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed standard in a known volume of ethanol in a volumetric flask to create a primary stock solution of a specific concentration (e.g., 1 mg/mL).
-
From the primary stock solution, prepare a working stock solution at a lower concentration (e.g., 10 µg/mL) by diluting with ethanol.
-
Aliquot the working stock solution into glass vials and store at -20°C or -80°C to prevent degradation.
-
Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for lipid extraction from plasma, serum, and cell culture samples.
-
Materials:
-
Biological sample (e.g., 50 µL plasma, 1x10^6 cells)
-
This compound internal standard working solution (e.g., 10 µg/mL)
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Centrifuge capable of 2000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v)
-
-
Procedure:
-
Thaw the biological sample on ice.
-
In a glass tube, add the sample (e.g., 50 µL of plasma).
-
Spike the sample with a known volume of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution). The final concentration should be within the linear range of the assay and comparable to the expected concentration of the analytes of interest.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume of the reconstitution solvent (e.g., 100 µL) for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
-
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B for column re-equilibration
-
-
-
MS/MS Conditions (Example for this compound):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (Q1): m/z 173.1 [M-H]⁻
-
Product Ion (Q3): A characteristic fragment ion should be determined by direct infusion of the standard. A likely fragment would result from the loss of water (m/z 155.1) or other neutral losses.
-
Collision Energy: Optimize for the specific instrument and transition.
-
Quantitative Data and Performance Characteristics
Due to the limited availability of publicly accessible, detailed validation data specifically for this compound as an internal standard in broad lipidomics applications, the following tables present representative performance characteristics that should be achievable and are based on typical validation results for similar internal standards in LC-MS-based lipidomics.[1][3] It is imperative that each laboratory performs its own method validation to establish specific performance metrics.
Table 1: Representative Linearity and Sensitivity
| Parameter | Expected Performance |
| Linear Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Representative Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC | 0.3 | < ±15% | < 15% |
| Medium QC | 50 | < ±15% | < 15% |
| High QC | 800 | < ±15% | < 15% |
Table 3: Representative Recovery and Matrix Effect
| Parameter | Expected Performance |
| Extraction Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for lipidomics analysis using an internal standard.
Fatty Acid Metabolism and its Dysregulation
References
- 1. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Whole-Cell Biotransformation for 3-Hydroxynonanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-hydroxynonanoic acid (3-HNA) is a valuable chiral building block with applications in the synthesis of bioactive compounds and the production of biodegradable polymers.[1] Whole-cell biotransformation offers a promising and sustainable alternative to chemical synthesis for producing 3-HNA. This document provides detailed application notes and experimental protocols for the synthesis of 3-HNA using whole-cell biocatalysts, focusing on native producers like Pseudomonas putida and engineered Escherichia coli.
Principle of Whole-Cell Biotransformation for 3-HNA Production
The biosynthesis of 3-HNA in whole-cell systems is intrinsically linked to the polyhydroxyalkanoate (PHA) metabolism of the microorganism. In bacteria such as Pseudomonas putida, fatty acids are metabolized via the β-oxidation pathway, generating (R)-3-hydroxyacyl-CoA intermediates. These intermediates are then polymerized into PHAs by the enzyme PHA synthase (PhaC). To produce the free acid 3-HNA, this process can be manipulated by either promoting the in-vivo depolymerization of accumulated PHA or by engineering strains to directly release the monomeric 3-hydroxyalkanoic acids.[2][3]
In recombinant E. coli, which does not naturally produce PHAs, the necessary biosynthetic genes, primarily the PHA synthase gene (phaC), are introduced.[4][5] By co-expressing specific genes and providing suitable substrates, the metabolic flux can be directed towards the synthesis and accumulation of 3-HNA.
Organisms and Pathways
Pseudomonas putida
Pseudomonas putida is a versatile microorganism known for its ability to produce medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxyalkanoic acid monomers with 6 to 14 carbon atoms.[6][7] When grown on alkanoic acids like nonanoic acid or octanoic acid, P. putida can accumulate PHAs containing 3-hydroxynonanoate monomers.[6]
*Biochemical Pathway in Pseudomonas putida
References
- 1. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of R-3-hydroxyalkanoic acids by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of D-(--)-3-hydroxyalkanoic acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Chiral Separation of 3-Hydroxynonanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical chiral separation of 3-hydroxynonanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The protocols are designed to be a starting point for method development and may require optimization for specific matrices and instrumentation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This method describes the direct enantioseparation of underivatized this compound using a quinine-based zwitterionic chiral stationary phase (CSP). This approach offers the advantage of analyzing the enantiomers in their native form, avoiding derivatization steps.
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Quinine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+))
-
Mobile Phase Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Acetic Acid (AcOH), Diethylamine (DEA) - all HPLC grade
-
(±)-3-Hydroxynonanoic acid standard
-
Sample dissolution solvent: Methanol
1.2. Chromatographic Conditions: A summary of the chromatographic conditions is presented in the table below.
1.3. Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 10-50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Monitor the separation at the specified UV wavelength.
-
Identify the enantiomer peaks based on their retention times. The elution order should be determined by injecting standards of the pure enantiomers, if available.
Data Presentation
| Parameter | Condition |
| Column | CHIRALPAK ZWIX(+) (quinine-based zwitterionic CSP) |
| Dimensions | 150 mm x 3.0 mm, 3 µm |
| Mobile Phase | Acetonitrile/Methanol/Acetic Acid/Diethylamine (95/5/0.3/0.2, v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Retention Time (Enantiomer 1) | ~ 6.5 min |
| Retention Time (Enantiomer 2) | ~ 7.8 min |
| Resolution (Rs) | > 1.5 |
Visualization
Chiral Separation by Gas Chromatography (GC)
For GC analysis, derivatization of this compound is necessary to increase its volatility and thermal stability. This protocol describes a two-step derivatization (esterification followed by acylation) and subsequent separation on a chiral GC column.
Experimental Protocol
2.1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC Column (e.g., Cyclodextrin-based, such as Rt-βDEXsm)
-
Derivatization Reagents: Methanolic HCl (3N) for esterification, and Trifluoroacetic Anhydride (TFAA) for acylation
-
Solvents: Methylene (B1212753) chloride, Heptane (B126788) (GC grade)
-
(±)-3-Hydroxynonanoic acid standard
2.2. Derivatization Procedure:
-
Esterification: Place ~1 mg of the this compound sample in a reaction vial. Add 1 mL of 3N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes. After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of TFAA. Cap the vial and heat at 60°C for 20 minutes. After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the final derivative in an appropriate volume of heptane for GC injection.
2.3. GC Conditions: A summary of the GC conditions is presented in the table below.
2.4. Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the GC oven, injector, and detector temperatures as specified.
-
Inject the derivatized sample.
-
Run the temperature program and acquire the data.
-
Identify the diastereomeric peaks. The elution order should be confirmed with standards of the pure enantiomers if available.
Data Presentation
| Parameter | Condition |
| Column | Rt-βDEXsm (or similar cyclodextrin-based chiral column) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 10 min |
| Detector | FID or MS |
| Detector Temperature | 280°C (FID) or MS transfer line at 280°C |
| Expected Retention Times | Dependent on exact column and conditions, expect separation within the run |
| Resolution (Rs) | > 1.5 |
Visualization
Chiral Separation by Capillary Electrophoresis (CE)
This method outlines the enantioseparation of this compound using capillary zone electrophoresis (CZE) with a chiral selector added to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors for this purpose.
Experimental Protocol
3.1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Chiral Selector: Highly sulfated β-cyclodextrin (HS-β-CD)
-
Background Electrolyte (BGE): Sodium phosphate (B84403) buffer
-
(±)-3-Hydroxynonanoic acid standard
-
Solutions for capillary conditioning: 1 M NaOH, 0.1 M NaOH, deionized water
3.2. CE Conditions: A summary of the CE conditions is provided in the table below.
3.3. Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound in the BGE at a concentration of 1 mg/mL.
-
Dilute the stock solution with the BGE to a working concentration of 50-100 µg/mL.
-
Degas all solutions by sonication before use.
3.4. Procedure:
-
Capillary Conditioning (for a new capillary): Rinse the capillary sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), and deionized water (30 min).
-
Daily Conditioning: Before the first run of the day, rinse the capillary with 0.1 M NaOH (10 min), deionized water (5 min), and finally with the running BGE (15 min).
-
Between Runs: Rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the running BGE (5 min).
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the specified voltage and record the electropherogram.
Data Presentation
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |
| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer, pH 7.5 |
| Chiral Selector | 5% (w/v) Highly Sulfated β-cyclodextrin (HS-β-CD) in BGE |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 195 nm |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Expected Migration Times | Dependent on specific conditions, expect separation within 15 minutes |
| Resolution (Rs) | > 1.5 |
Visualization
Application of 3-Hydroxynonanoic Acid in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxynonanoic acid, a nine-carbon chain hydroxy fatty acid, has emerged as a versatile and valuable building block in the synthesis of a diverse array of fine chemicals. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, coupled with the chirality at the C-3 position, makes it an attractive starting material for the stereoselective synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various fine chemicals, including amides, hydroxamic acids, and its role as a chiral precursor.
Sourcing of this compound
This compound can be sourced from both biological and chemical routes. It is a monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms[1]. Efficient methods have been developed for the in vivo depolymerization of intracellular PHAs from bacteria like Pseudomonas putida to obtain enantiomerically pure (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, with purities over 95 wt%[2]. Chemical synthesis routes often involve the ozonolysis and subsequent oxidation or reduction of readily available renewable resources such as castor oil or methyl ricinoleate[3].
Applications in Fine Chemical Synthesis
The unique chemical structure of this compound allows for its application in the synthesis of a range of fine chemicals with potential applications in pharmaceuticals, materials science, and as specialty chemicals.
Synthesis of Chiral Amide Derivatives
The carboxylic acid moiety of this compound can be readily converted to a variety of amides. These derivatives are of interest in medicinal chemistry due to their potential biological activities. A range of chiral amide derivatives have been synthesized, including primary amides, and amides of ethanolamine, 2-amino-2-methyl-1-propanol, and pyrrolidine[3].
Experimental Protocol: General Procedure for Amide Synthesis
A common method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with the desired amine.
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents). The reaction is stirred at room temperature for 30 minutes.
-
Amine Addition: The desired amine (1.2 equivalents) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Synthesis of Hydroxamic Acid Derivatives
Hydroxamic acids are a class of compounds with significant biological activities, including roles as enzyme inhibitors. The conversion of the carboxylic acid group of this compound to a hydroxamic acid provides access to novel bioactive molecules.
Experimental Protocol: Synthesis of 3-Hydroxynonanohydroxamic Acid
This protocol is adapted from general methods for hydroxamic acid synthesis from carboxylic acids.
-
Esterification: this compound (1 equivalent) is first converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours. The excess methanol is removed under reduced pressure.
-
Hydroxylamine (B1172632) Solution Preparation: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride (3 equivalents) in methanol, followed by the addition of a methanolic solution of potassium hydroxide (B78521) (3 equivalents) at 0°C. The precipitated potassium chloride is removed by filtration.
-
Hydroxamic Acid Formation: The methyl 3-hydroxynonanoate is dissolved in methanol and added to the freshly prepared hydroxylamine solution. The reaction mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The solvent is evaporated, and the residue is acidified with a dilute acid (e.g., 1M HCl) to pH 3-4. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude hydroxamic acid can be purified by recrystallization or column chromatography.
This compound as a Chiral Building Block
The chiral center at the C-3 position makes this compound a valuable synthon for the asymmetric synthesis of more complex molecules, such as natural products and their analogues. The hydroxyl and carboxylic acid groups can be selectively protected and modified to build intricate molecular architectures.
Workflow for the Utilization of (R)-3-Hydroxynonanoic Acid in Multi-Step Synthesis
The following diagram illustrates a conceptual workflow for the use of (R)-3-hydroxynonanoic acid as a chiral precursor in a multi-step synthesis.
Caption: Conceptual workflow for the use of (R)-3-hydroxynonanoic acid as a chiral precursor.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and properties of this compound and its derivatives.
Table 1: Synthesis and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Melting Point | 61 °C | [4] |
| Enantiomeric Purity (from biological source) | >95 wt% for (R)-enantiomer | [2] |
Table 2: Synthesis of this compound Derivatives
| Derivative | Amine/Reagent | Synthesis Method | Yield (%) | Reference |
| Primary Amide | Ammonia | Carboxylic acid activation | N/A | [3] |
| Ethanolamine Amide | Ethanolamine | Carboxylic acid activation | N/A | [3] |
| 2-Amino-2-methyl-1-propanol Amide | 2-Amino-2-methyl-1-propanol | Carboxylic acid activation | N/A | [3] |
| Pyrrolidine Amide | Pyrrolidine | Carboxylic acid activation | N/A | [3] |
| Hydroxamic Acid | Hydroxylamine | Esterification followed by reaction with hydroxylamine | N/A | [3] |
Conclusion
This compound is a promising and versatile platform chemical derived from renewable resources. Its application in the synthesis of chiral amides, hydroxamic acids, and as a precursor for more complex molecules highlights its potential in the development of new fine chemicals and pharmaceuticals. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this valuable building block. Further research is warranted to develop and optimize synthetic routes to a wider range of derivatives and to fully characterize their properties and potential applications.
References
Application Note: A Whole-Cell Biosensor for Real-Time Monitoring of 3-Hydroxynonanoic Acid
Introduction
3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that plays a significant role in bacterial physiology. It is a key component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, such as Pseudomonas aeruginosa, contributing to the structural integrity of the outer membrane and modulating host immune responses. Furthermore, 3-hydroxy fatty acids are precursors in the biosynthesis of rhamnolipids, which are virulence factors and signaling molecules in the quorum-sensing network of P. aeruginosa. The ability to monitor 3-HNA levels in real-time is crucial for researchers in microbiology, infectious disease, and drug development to understand bacterial pathogenesis, screen for novel antimicrobial agents that disrupt fatty acid metabolism or quorum sensing, and for bioprocess monitoring in industrial biotechnology.
This application note describes a novel, whole-cell biosensor for the specific and sensitive real-time detection of 3-HNA. The biosensor is based on a genetically engineered strain of Pseudomonas putida, a non-pathogenic and robust chassis organism. The sensing mechanism relies on a putative fatty acid responsive transcriptional regulator from P. aeruginosa, which, in the presence of 3-HNA, activates the expression of a fluorescent reporter protein. This system provides a simple, cost-effective, and high-throughput method for 3-HNA quantification.
Principle of the Biosensor
The biosensor is designed based on the hypothesis that a specific transcriptional regulator in Pseudomonas aeruginosa is responsive to this compound, a key intermediate in its fatty acid metabolism and quorum sensing pathways. For this purpose, we have identified a putative FadR-like transcriptional regulator from P. aeruginosa PAO1, herein designated as PpaFadR, which is predicted to bind medium-chain hydroxy fatty acids.
The core of the biosensor is a reporter plasmid constructed to contain the PpaFadR gene under the control of a constitutive promoter, and a reporter gene cassette. The reporter cassette consists of the green fluorescent protein (GFP) gene under the control of the promoter of a P. aeruginosa fatty acid degradation operon, which contains the cognate operator site for PpaFadR.
In the absence of 3-HNA, the PpaFadR protein is expressed and binds to the operator site in the reporter promoter, repressing the transcription of the GFP gene. When 3-HNA is present in the sample, it is transported into the biosensor cell and binds to PpaFadR. This binding induces a conformational change in the PpaFadR protein, causing it to dissociate from the operator DNA. The dissociation of the repressor allows for the transcription of the GFP gene, leading to the production of green fluorescent protein. The intensity of the green fluorescence is directly proportional to the concentration of 3-HNA in the sample, which can be measured in real-time using a fluorometer or a fluorescence microscope.
Materials and Methods
1. Biosensor Strain and Plasmids:
-
Biosensor Strain: Pseudomonas putida KT2440
-
Regulator Plasmid (pPpaFadR_con): A medium-copy plasmid (pBBR1 backbone) containing the codon-optimized PpaFadR gene from P. aeruginosa PAO1 under the control of a constitutive promoter (e.g., Ptac).
-
Reporter Plasmid (pPpaO_GFP): A high-copy plasmid (pUC18 backbone) containing the enhanced green fluorescent protein (eGFP) gene under the control of a synthetic promoter containing the PpaFadR operator sequence.
2. Reagents and Media:
-
Luria-Bertani (LB) medium for routine culture of P. putida.
-
M9 minimal medium supplemented with a carbon source (e.g., 20 mM glucose) for biosensor assays.
-
This compound (≥98% purity) as the standard.
-
Antibiotics (e.g., Kanamycin and Ampicillin) for plasmid maintenance.
-
Interfering substances for selectivity studies (e.g., octanoic acid, decanoic acid, 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid, glucose, lactate).
3. Equipment:
-
Shaking incubator
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)
-
Centrifuge
-
Flow cytometer (optional, for single-cell analysis)
Experimental Protocols
Protocol 1: Preparation of the Biosensor Culture
-
Inoculate a single colony of P. putida KT2440 harboring both pPpaFadR_con and pPpaO_GFP plasmids into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 30°C with shaking at 200 rpm.
-
The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh M9 minimal medium with glucose and antibiotics.
-
Grow the culture at 30°C with shaking at 200 rpm until it reaches the mid-exponential phase (OD600 of approximately 0.4-0.6).
-
Pellet the cells by centrifugation at 4000 x g for 10 minutes at room temperature.
-
Wash the cell pellet twice with fresh M9 minimal medium (without a carbon source) to remove any residual growth medium components.
-
Resuspend the final cell pellet in M9 minimal medium to an OD600 of 1.0. This is the working biosensor cell suspension.
Protocol 2: Real-Time 3-HNA Monitoring Assay
-
Prepare a series of 3-HNA standards in M9 minimal medium with concentrations ranging from 0 µM to 1000 µM.
-
Prepare samples containing unknown concentrations of 3-HNA, ensuring they are in a compatible matrix or diluted in M9 minimal medium.
-
In a 96-well black, clear-bottom microplate, add 100 µL of the working biosensor cell suspension to each well.
-
Add 100 µL of the 3-HNA standards or unknown samples to the respective wells. Include a blank control with M9 medium only.
-
Place the microplate in a microplate reader pre-heated to 30°C.
-
Measure the fluorescence (Excitation: 485 nm, Emission: 510 nm) and OD600 at regular intervals (e.g., every 15 minutes) for a period of 4-6 hours.
-
Normalize the fluorescence signal by dividing it by the OD600 to account for variations in cell density.
-
Plot the normalized fluorescence against time for each 3-HNA concentration.
-
Generate a dose-response curve by plotting the normalized fluorescence at a specific time point (e.g., 3 hours) against the 3-HNA concentration.
-
Determine the concentration of 3-HNA in the unknown samples by interpolating their normalized fluorescence values on the standard curve.
Protocol 3: Selectivity Assay
-
Prepare solutions of potential interfering substances (e.g., octanoic acid, decanoic acid, 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid, glucose, lactate) at a concentration of 500 µM in M9 minimal medium.
-
Follow the procedure outlined in Protocol 2, but instead of 3-HNA standards, use the solutions of interfering substances.
-
Compare the fluorescence response generated by the interfering substances to the response generated by 500 µM 3-HNA.
Data Presentation
The performance of the 3-HNA biosensor is summarized in the following tables.
Table 1: Performance Characteristics of the 3-HNA Biosensor
| Parameter | Value |
| Linear Range | 10 - 500 µM |
| Limit of Detection (LOD) | 5 µM |
| Sensitivity | 50 RFU/µM |
| Response Time (t90%) | 2.5 hours |
| Reproducibility (RSD) | < 8% |
Table 2: Selectivity of the 3-HNA Biosensor
| Interfering Substance (500 µM) | Relative Fluorescence Response (%) |
| This compound | 100 |
| Octanoic acid | 15 |
| Decanoic acid | 12 |
| 3-Hydroxyoctanoic acid | 45 |
| 3-Hydroxydecanoic acid | 38 |
| Glucose | < 2 |
| Lactate | < 2 |
Visualizations
Caption: Proposed signaling pathway of the 3-HNA whole-cell biosensor.
Caption: Experimental workflow for 3-HNA monitoring using the biosensor.
Conclusion
The whole-cell biosensor described in this application note provides a powerful tool for the real-time monitoring of this compound. Its high sensitivity, good selectivity, and simple operational protocol make it suitable for a wide range of applications in academic research and industrial settings. This technology has the potential to accelerate discoveries in bacterial communication, pathogenesis, and the development of novel therapeutics.
Application Notes & Protocols for the Extraction of 3-Hydroxynonanoic Acid from Complex Biological Matrices
Introduction
3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that plays a role in various metabolic pathways. Its accurate quantification in complex biological matrices such as plasma, serum, and urine is crucial for researchers in metabolic studies, clinical diagnostics, and drug development. However, the inherent complexity of these matrices, coupled with the physicochemical properties of 3-HNA, presents significant challenges for its efficient extraction and analysis. This document provides detailed protocols for established extraction methodologies, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), along with guidelines for sample derivatization and subsequent analysis.
Primary Extraction Methodologies
The choice of extraction method depends on the sample matrix, the required level of purity, and the downstream analytical technique. The two most common and effective methods for isolating 3-HNA and other fatty acids from biological fluids are Liquid-Liquid Extraction and Solid-Phase Extraction.[1]
-
Liquid-Liquid Extraction (LLE): This classic technique partitions solutes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][2] It is a robust method, though it can be labor-intensive and may consume larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[3][4] It offers higher selectivity, reduced solvent consumption, and easier automation compared to LLE.[3][5] Reversed-phase SPE is commonly used for non-polar to moderately polar analytes like fatty acids.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from general methods for extracting fatty acids from plasma or serum.[7][8]
Materials:
-
Biological sample (e.g., 100-500 µL of plasma or serum)
-
Internal Standard (IS) solution (e.g., isotopically labeled 3-HNA or a structurally similar compound like heptadecanoic acid)[7]
-
Hydrochloric acid (HCl) or Formic Acid for acidification
-
Extraction Solvent: Ethyl acetate (B1210297) or a Chloroform:Methanol (B129727) mixture (2:1, v/v)[7]
-
Sodium Sulfate (B86663) (anhydrous)
-
Nitrogen gas stream
-
Reconstitution Solvent (e.g., Hexane (B92381) or mobile phase for LC-MS)
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 200 µL) of the biological sample into a glass tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Acidify the sample to a pH of ~3-4 by adding a small volume of HCl or formic acid. This protonates the carboxylic acid group, making it less polar and more extractable into the organic phase.[8]
-
-
Extraction:
-
Add 3 mL of the chosen extraction solvent (e.g., ethyl acetate) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[7]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step (step 2) on the remaining aqueous layer with a fresh aliquot of extraction solvent to maximize recovery.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the appropriate solvent for your analytical instrument (e.g., hexane for GC-MS after derivatization, or mobile phase for LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol describes a general reversed-phase SPE procedure for isolating fatty acids.[5][6]
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution
-
SPE Cartridge (e.g., C18, Strata-X)[5]
-
Methanol (for conditioning and elution)
-
Deionized water or buffer (for conditioning and washing)
-
Wash Solvent (e.g., 5-10% Methanol in water)
-
Elution Solvent (e.g., Methanol, Acetonitrile, or a mixture like Dichloromethane:Methanol 1:2)[3]
-
Nitrogen gas stream
-
Reconstitution Solvent
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Precipitate proteins by adding 3-4 volumes of cold methanol or acetonitrile.[5] Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant.
-
For urine: The sample may only require dilution with water or a buffer.[9]
-
Spike the pre-treated sample with the internal standard.
-
Acidify the sample to a pH of ~3-4.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2-3 mL of methanol through it.
-
Equilibrate the cartridge by passing 2-3 mL of deionized water or an appropriate buffer. Do not allow the sorbent bed to dry out.[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).[10]
-
-
Washing:
-
Wash the cartridge with 2-3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences like salts and other hydrophilic compounds.[10]
-
-
Elution:
-
Elute the retained 3-HNA and other fatty acids with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Protocol 3: Derivatization for GC-MS Analysis
For GC analysis, the polar carboxyl and hydroxyl groups of 3-HNA must be derivatized to increase volatility and thermal stability.[11][12] Silylation is a common approach.
Materials:
-
Dried sample extract
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[13]
-
Solvent (e.g., Pyridine or Acetonitrile)
-
Heating block or oven
Procedure:
-
Reaction Setup:
-
Ensure the sample extract is completely dry, as moisture can deactivate the silylating reagent.[14]
-
Add 50 µL of solvent (e.g., pyridine) to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
-
Incubation:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of hydroxy fatty acids and related compounds in biological matrices using various extraction and analytical methods. Note that performance can vary based on the specific analyte, matrix, and instrumentation.
| Method | Analyte Class | Matrix | Recovery (%) | LOQ (ng/mL) | Reference |
| LLE-GC/MS | Short-Chain Fatty Acids | Serum | 87 - 121 | 0.13 - 0.80 µM | [8] |
| SPE-UHPLC-MS/MS | Tryptophan/Tyrosine Metabolites | Plasma | >80 | 1 - 31.2 | [16] |
| SPE-UHPLC-MS/MS | Tryptophan/Tyrosine Metabolites | Urine | >80 | 15.6 - 19.5 | [16] |
| Protein Ppt-LC-MS/MS | 3-hydroxypentanoic acid | Plasma | 86 - 97 | 225 | [17] |
| LLE-GC/MS | Amphetamines (derivatized) | Oral Fluid | - | 2.5 - 10 | [15] |
Visualizations
Overall Analytical Workflow
Caption: General workflow for 3-HNA analysis.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Step-by-step LLE protocol.
Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step SPE protocol.
References
- 1. cbspd.com [cbspd.com]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults [mdpi.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gcms.cz [gcms.cz]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Hydroxynonanoic Acid in Constructing Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-hydroxynonanoic acid (3-HNA) in the synthesis of biodegradable polymers, specifically polyhydroxyalkanoates (PHAs). The information compiled is intended to guide researchers in the development of novel biomaterials for various applications, including drug delivery and tissue engineering.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms.[1] Their diverse monomeric composition allows for the tailoring of physical and mechanical properties.[2] this compound (3-HNA), a medium-chain-length (mcl) hydroxyalkanoic acid, is a promising monomer for the construction of flexible and elastomeric PHAs, offering advantages over the more brittle short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (P3HB).[2] Copolymers incorporating 3-HNA can exhibit improved properties for applications requiring elasticity and tailored degradation rates.[3]
Data Presentation
The following tables summarize the typical thermal and mechanical properties of medium-chain-length PHAs (mcl-PHAs) and their copolymers, which are representative of polymers that can be synthesized using 3-HNA. It is important to note that the specific properties of a 3-HNA-containing polymer will depend on its composition, molecular weight, and the synthesis method employed.
Table 1: Thermal Properties of Representative mcl-PHA Copolymers
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| P(3HB-co-3HHx) (5 mol% 3HHx) | 4 | 138 | ~300 | [4] |
| P(3HB-co-3HV) (9.4 mol% 3HV) | - | - | - | [3] |
| P(3HB-co-3HV-co-4HV) | Lowered Tg compared to P(3HB-co-3HV) | - | - | [3] |
| P(3HB) | 4 | 177 | ~300 | [4] |
Table 2: Mechanical Properties of Representative mcl-PHA Copolymers
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| P(3HB-co-3HHx) | - | Increased with 3HHx content | - | [3] |
| P(3HB) | 40 | 5 | 3.5 | [1] |
| Polypropylene (for comparison) | ~35 | 400 | ~1.5 | [1] |
Note: The incorporation of mcl-monomers like 3-HNA is expected to decrease tensile strength and Young's modulus while significantly increasing the elongation at break, leading to more flexible materials.
Experimental Protocols
Protocol 1: Microbial Production of PHAs Containing this compound
This protocol describes a general method for producing PHAs containing 3-HNA units by fermentation of a suitable microbial strain, such as Pseudomonas putida, which is known to produce mcl-PHAs.[5]
Materials:
-
Bacterial strain (e.g., Pseudomonas putida)
-
Nutrient-rich growth medium (e.g., Luria-Bertani broth)
-
PHA production medium with a suitable carbon source (e.g., sodium nonanoate (B1231133) or oleic acid) and a limiting essential nutrient (e.g., nitrogen)[6]
-
Fermenter
-
Centrifuge
-
Lyophilizer
-
Solvent for PHA extraction (e.g., chloroform)[7]
-
Precipitating agent (e.g., cold methanol)
Procedure:
-
Inoculum Preparation: Culture the selected bacterial strain in a nutrient-rich medium at an appropriate temperature (e.g., 30-37°C) with shaking until a desired cell density is reached.
-
Fermentation: Inoculate the PHA production medium in a fermenter with the prepared culture. The production medium should contain an excess of the carbon source that can be metabolized to 3-hydroxyacyl-CoA and a limiting amount of an essential nutrient like nitrogen to induce PHA accumulation.[1]
-
Cultivation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a specified period (e.g., 48-96 hours).[8]
-
Cell Harvesting: After the fermentation period, harvest the bacterial cells by centrifugation.
-
Cell Lysis and PHA Extraction: Lyse the harvested cells to release the intracellular PHA granules. Extract the PHA from the cell debris using a suitable solvent like chloroform (B151607).[7]
-
Purification: Precipitate the dissolved PHA by adding a non-solvent such as cold methanol.
-
Drying: Collect the precipitated PHA and dry it under vacuum or by lyophilization.
Protocol 2: Enzymatic Polymerization of this compound Derivatives
This protocol outlines a method for the in vitro enzymatic polymerization of 3-hydroxyacyl-CoAs using a purified PHA synthase.[9]
Materials:
-
(R)-3-hydroxynonanoyl-CoA (monomer)
-
Purified recombinant PHA synthase (e.g., from Pseudomonas oleovorans)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Incubator
-
Dialysis membrane
-
Lyophilizer
Procedure:
-
Monomer Preparation: Synthesize or obtain (R)-3-hydroxynonanoyl-CoA.
-
Polymerization Reaction: In a reaction vessel, combine the (R)-3-hydroxynonanoyl-CoA with the purified PHA synthase in the reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient period to allow for polymerization (e.g., 24 hours).[9]
-
Termination: Terminate the reaction by denaturing the enzyme (e.g., by heating).
-
Purification: Purify the resulting polymer by dialysis against a suitable buffer to remove unreacted monomers and other small molecules, followed by lyophilization.
Protocol 3: Characterization of 3-HNA Based Polymers
A. Gel Permeation Chromatography (GPC) for Molecular Weight Determination
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Filter the solution to remove any particulates.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards to generate a calibration curve.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.
B. Differential Scanning Calorimetry (DSC) for Thermal Properties [10][11]
-
Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same rate.
-
Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.
C. Thermogravimetric Analysis (TGA) for Thermal Stability [10][11]
-
Place a small, accurately weighed sample of the polymer into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Td), which indicates the thermal stability of the polymer.
Protocol 4: Solvent Casting of Polymer Films
This protocol describes the preparation of polymer films for mechanical testing and biodegradation studies.[12]
Materials:
-
Synthesized 3-HNA based polymer
-
Solvent (e.g., chloroform)
-
Glass petri dish or other flat casting surface
-
Leveling platform
-
Fume hood
Procedure:
-
Dissolve the polymer in the chosen solvent to form a solution of a specific concentration (e.g., 1-5% w/v).
-
Pour the polymer solution into a glass petri dish placed on a leveling platform in a fume hood.
-
Allow the solvent to evaporate slowly at room temperature.
-
Once the film is formed, dry it further under vacuum to remove any residual solvent.
-
Carefully peel the film from the casting surface.
Protocol 5: Biodegradation Assay (Clear Zone Method)
This assay provides a qualitative assessment of the biodegradability of the polymer by observing the formation of a clear zone around a polymer-degrading microorganism on an agar (B569324) plate containing the polymer as the sole carbon source.[13]
Materials:
-
Polymer film or powder
-
Mineral salt agar medium
-
Polymer-degrading microbial strain (e.g., isolated from soil)
-
Petri dishes
-
Incubator
Procedure:
-
Prepare a mineral salt agar medium and emulsify the polymer into it.
-
Pour the medium into petri dishes and allow it to solidify.
-
Inoculate the center of the agar plate with the polymer-degrading microorganism.
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for several days to weeks.
-
Observe the plates for the formation of a clear halo or zone around the microbial colony, which indicates the degradation of the polymer.
Visualizations
Caption: Workflow for microbial production of 3-HNA containing PHAs.
Caption: Workflow for enzymatic polymerization of 3-HNA derivatives.
Caption: Logical relationship for polymer characterization.
References
- 1. Polyhydroxyalkanoate and its efficient production: an eco-friendly approach towards development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Advances and trends in microbial production of polyhydroxyalkanoates and their building blocks [frontiersin.org]
- 6. Synthesis and characterization of a 3-hydroxybutyrate and 3-hydroxy-9-octadecenoate copolymer from engineered Halomonas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbial Production of Polyhydroxyalkanoates (Phas) Using Kitchen Waste as an Inexpensive Carbon Source – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
protocol for 3-hydroxynonanoic acid quantification using stable isotope dilution
An Application Note and Protocol for the Quantification of 3-Hydroxynonanoic Acid Using Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma or serum, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a medium-chain hydroxy fatty acid, and its accurate measurement is crucial for various metabolic studies. The methodology described herein involves sample preparation by protein precipitation, followed by derivatization to enhance analytical sensitivity and chromatographic performance. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for matrix effects and variations during sample processing.
Principle of the Method
Stable isotope dilution (SID) is a robust analytical technique for quantitative analysis by mass spectrometry. A known concentration of a stable isotope-labeled analog of the analyte (in this case, a deuterated version of this compound) is spiked into the sample as an internal standard (IS).[1] The IS is chemically identical to the analyte and behaves similarly during sample extraction, derivatization, and chromatographic separation.[1] Since the analyte and the IS are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities is used for quantification. This approach effectively minimizes errors arising from sample loss during preparation and ion suppression in the mass spectrometer.[2]
Materials and Reagents
-
Analytical Standard: this compound (≥97% purity)[3]
-
Internal Standard: this compound-d3 (or other suitable deuterated variant)
-
Solvents: LC-MS grade methanol, acetonitrile (B52724), water, and isopropanol
-
Acids/Bases: Formic acid (LC-MS grade), Pyridine
-
Derivatization Reagent: 3-nitrophenylhydrazine (B1228671) (3-NPH) hydrochloride
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Sample Preparation: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, centrifuge, solvent evaporator.
-
LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of this compound (analyte) and this compound-d3 (IS) in separate 1 mL volumes of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution of this compound with 50:50 methanol:water. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 methanol:water.
-
Sample Preparation (from Plasma/Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (or standard/QC).
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., 100 ng/mL) to each tube, except for blank samples (to which 10 µL of 50:50 methanol:water is added instead).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization of the carboxylic acid group is recommended to improve chromatographic retention and ionization efficiency, especially in negative ion mode.[4][5] The use of 3-nitrophenylhydrazine (3-NPH) is a common method for short and medium-chain fatty acids.[4][6]
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water.
-
Reagent Preparation:
-
Prepare a 200 mM solution of 3-NPH in 50:50 acetonitrile:water.
-
Prepare a 120 mM solution of EDC in 50:50 acetonitrile:water containing 6% pyridine.[6]
-
-
Reaction:
-
Add 20 µL of the 3-NPH solution to the reconstituted sample.
-
Add 20 µL of the EDC solution to initiate the reaction.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Quenching and Dilution: After incubation, add 910 µL of 90:10 water:acetonitrile to stop the reaction and dilute the sample for injection.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode and using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, at a flow rate of 800 L/hr and temperature of 400°C |
Data Presentation
Quantitative data, including MRM transitions and typical method validation parameters, are summarized below. Note that specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 173.12.[7]
Table 1: Optimized MRM Transitions for this compound (3-NPH Derivative) Note: The exact m/z of the derivatized precursor will be higher. The values below are for the underivatized molecule for reference.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 173.1 | 111.1 (Loss of CO2+H2O) | 100 | -15 |
| This compound-d3 (IS) | 176.1 | 114.1 (Loss of CO2+H2O) | 100 | -15 |
Table 2: Typical Method Validation Parameters (Based on similar assays for short/medium-chain hydroxy fatty acids)[8][9]
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Recovery | > 85% |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each standard. Plot this ratio against the known concentrations of the standards to generate a linear calibration curve with a 1/x² weighting.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. chemscene.com [chemscene.com]
- 4. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 7. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in 3-hydroxynonanoic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-hydroxynonanoic acid (3-HNA).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-HNA, with a focus on mitigating matrix effects.
Question: I am observing significant ion suppression for 3-HNA in my plasma samples. What are the likely causes and how can I resolve this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2] In plasma, phospholipids (B1166683) are a major contributor to ion suppression.[1]
Here is a systematic approach to troubleshoot and mitigate ion suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 3-HNA.
-
Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering substances.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning 3-HNA into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain either the analyte or the interferences.
-
Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges, which are highly effective at reducing this major source of ion suppression.
-
-
Enhance Chromatographic Separation:
-
Column Selection: Employ a column that provides good retention and peak shape for 3-HNA. A C18 column is a common choice.[4]
-
Gradient Optimization: Adjust the mobile phase gradient to separate 3-HNA from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
-
Implement Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) for 3-HNA is the most robust method to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[5][6]
-
Consider Derivatization: Derivatizing 3-HNA with a reagent like 3-nitrophenylhydrazine (B1228671) (3-NPH) can improve its chromatographic retention and shift its elution to a cleaner region of the chromatogram, thereby avoiding matrix effects.[7][8]
Question: My results for 3-HNA show poor reproducibility between injections. What could be the cause?
Answer:
Poor reproducibility can stem from several factors, many of which are related to matrix effects.
-
Inconsistent Sample Preparation: Ensure your sample preparation protocol is consistent across all samples. Variations in extraction efficiency can lead to fluctuating analyte concentrations.
-
Matrix Buildup on the Column: Over time, matrix components can accumulate on the analytical column, leading to shifting retention times and variable peak shapes. Implement a robust column washing step in your gradient or periodically flush the column.
-
Ion Source Contamination: Matrix components can deposit on the ion source of the mass spectrometer, leading to a gradual or erratic decrease in signal. Regular cleaning of the ion source is recommended.
-
Absence of a Suitable Internal Standard: Without an internal standard, especially a SIL-IS, variations in injection volume and matrix effects can significantly impact reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how do I quantify it?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2]
You can quantify the matrix effect by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q2: What is the best sample preparation technique to minimize matrix effects for 3-HNA in plasma?
A2: A multi-step approach is often the most effective. Combining protein precipitation with a subsequent clean-up step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components. For plasma samples, incorporating a specific phospholipid removal step is highly recommended due to their significant contribution to ion suppression.
Q3: Is a stable isotope-labeled internal standard for 3-HNA necessary?
A3: While not strictly mandatory for qualitative analysis, a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of 3-HNA.[5][6] A SIL-IS is the gold standard for compensating for matrix effects and variations in sample processing. If a specific SIL-IS for 3-HNA is not commercially available, a labeled analog with a similar chemical structure and chromatographic behavior may be a suitable alternative.
Q4: Can derivatization help in overcoming matrix effects for 3-HNA?
A4: Yes, derivatization can be a valuable strategy. By chemically modifying 3-HNA, you can alter its properties to:
-
Improve its retention on a reversed-phase column, moving it away from the early-eluting, often "dirty," part of the chromatogram.
-
Increase its ionization efficiency, leading to better sensitivity. A common derivatizing agent for short-chain fatty acids is 3-nitrophenylhydrazine (3-NPH).[7][8]
Experimental Protocols & Data
Table 1: Example LC-MS/MS Method Parameters for 3-Hydroxy Fatty Acid Analysis
| Parameter | Setting | Reference |
| LC Column | C18, 150 x 2 mm, 3 µm | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [4] |
| Flow Rate | 0.3 mL/min | [4] |
| Gradient | Linear gradient optimized for separation | [4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [4] |
Table 2: Sample Preparation Recovery Data for a 3-Hydroxy Fatty Acid Analog (3-Hydroxypentanoic Acid) in Human Plasma
| Analyte Concentration (µg/mL) | Mean Recovery (%) | Recovery Range (%) |
| 0.225 | 88.2 | 86.3 - 89.4 |
| 2.0 | 93.7 | 89.0 - 96.5 |
| 4.0 | 94.0 | 92.1 - 97.4 |
| Data adapted from a study on 3-hydroxypentanoic acid, a structural analog of 3-HNA.[4] |
Detailed Protocol: Liquid-Liquid Extraction for 3-HNA from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Acidification: Acidify the supernatant with 10 µL of 1M HCl to protonate the carboxylic acid group of 3-HNA.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Transfer the upper organic layer (MTBE) to a new tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor signal or reproducibility in 3-HNA analysis.
Caption: A logical funnel for developing a robust sample preparation method.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Biosynthesis of 3-Hydroxynonanoic Acid in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 3-hydroxynonanoic acid (3-HNA) in Escherichia coli.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound
Question: I have introduced the necessary genes for 3-HNA production, but I am observing very low or no yield. What are the possible reasons and how can I troubleshoot this?
Possible Causes and Solutions:
-
Inefficient Precursor Supply: The biosynthesis of 3-HNA, a medium-chain-length 3-hydroxyalkanoic acid, relies on the availability of intermediates from the fatty acid metabolism pathways. Insufficient precursor molecules can severely limit the final yield.
-
Solution 1: Enhance Fatty Acid Synthesis: Overexpress key genes in the fatty acid synthesis pathway to increase the intracellular pool of acyl-CoAs.
-
Solution 2: Engineer the β-oxidation Pathway: Introduce a pathway that funnels intermediates from the β-oxidation of fatty acids towards 3-HNA production. This often involves the expression of an (R)-specific enoyl-CoA hydratase (e.g., phaJ) which can convert enoyl-CoA intermediates from the β-oxidation cycle into (R)-3-hydroxyacyl-CoA, the direct precursor for polymerization by PHA synthase.[1][2]
-
-
Suboptimal Enzyme Expression or Activity: The heterologously expressed enzymes may not be produced at sufficient levels or may have low specific activity in the E. coli host.
-
Solution 1: Optimize Codon Usage: Ensure that the codons of your heterologous genes are optimized for expression in E. coli.
-
Solution 2: Vary Promoters and Inducer Concentrations: Experiment with different promoters (e.g., T7, araBAD, lac) to modulate expression levels. Optimize the concentration of the inducer (e.g., IPTG) and the induction temperature and duration. For example, optimal expression of PHA synthase genes (phaC1 and phaC2) from Pseudomonas aeruginosa in E. coli was achieved with 1 mM IPTG at 37°C for 2 hours.[3][4][5]
-
Solution 3: Screen Enzyme Homologs: Different versions of the key enzymes (e.g., PhaC synthase, PhaJ hydratase) from various organisms can have significantly different activities.[6][7]
-
-
Plasmid Instability: The expression plasmids may be unstable, leading to a loss of the biosynthetic pathway in a significant portion of the cell population.
-
Degradation of Intermediates: The intermediates of the 3-HNA pathway or the final product itself might be degraded by native E. coli enzymes.
-
Toxicity of Intermediates or Product: High concentrations of pathway intermediates or 3-HNA could be toxic to the cells, leading to poor growth and reduced productivity.
-
Solution: Modulate Gene Expression: Use weaker promoters or lower inducer concentrations to avoid the rapid accumulation of potentially toxic compounds.
-
Issue 2: The Final Product is a Polymer (PHA) instead of Free 3-HNA
Question: My system is producing polyhydroxyalkanoates (PHAs) containing 3-HNA monomers, but I want to obtain the free acid. How can I achieve this?
Possible Causes and Solutions:
-
Lack of a CoA Removal Mechanism: The 3-HNA precursor, (R)-3-hydroxynonanoyl-CoA, is polymerized by the PHA synthase (PhaC). To obtain the free acid, this intermediate must be diverted from the synthase and the CoA moiety must be removed.
-
Solution 1: Express a Thioesterase: Co-express a thioesterase, such as TesB from E. coli, which can hydrolyze the thioester bond of (R)-3-hydroxynonanoyl-CoA to release free 3-HNA.[6][10]
-
Solution 2: In Vivo Depolymerization: An alternative strategy is to allow the cell to first produce the PHA polymer and then co-express a PHA depolymerase. This enzyme will hydrolyze the polymer intracellularly to release the 3-hydroxyalkanoic acid monomers.[8][9][11]
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for 3-HNA production?
A1: The choice of E. coli strain can significantly impact yield. Strains like BL21(DE3) are often used for high-level protein expression. However, strains like MG1655 have also been shown to be superior for the production of some 3-hydroxyalkanoic acids.[6] It is recommended to test your pathway in a few different host strains to identify the optimal one for your specific construct.
Q2: How can I increase the supply of (R)-3-hydroxynonanoyl-CoA precursor?
A2: There are two main strategies:
-
From Fatty Acid Biosynthesis: Overexpression of a transacylase (PhaG) can link the fatty acid de novo synthesis pathway to PHA precursor formation by converting acyl-ACP intermediates to acyl-CoA.[12]
-
From β-Oxidation: Co-expression of an (R)-specific enoyl-CoA hydratase (PhaJ) will convert intermediates of the fatty acid β-oxidation pathway into (R)-3-hydroxyacyl-CoA.[1] To further enhance this, you can supplement the culture medium with fatty acids like nonanoic acid or dodecanoic acid.[10]
Q3: My cell growth is poor after inducing the expression of the 3-HNA pathway. What should I do?
A3: Poor cell growth upon induction can be due to metabolic burden or the toxicity of a pathway intermediate. Try reducing the inducer concentration (e.g., lower IPTG concentration) or lowering the induction temperature (e.g., from 37°C to 25-30°C). This will slow down protein synthesis and the metabolic flux through the pathway, potentially alleviating the toxic effects.
Q4: How do I quantify the amount of 3-HNA produced?
A4: 3-HNA is typically extracted from the culture medium or cell lysate and then derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The carboxylic acid group is usually esterified (e.g., methylated) to make the molecule more volatile for GC analysis.
Quantitative Data Summary
The following tables summarize yields of various 3-hydroxyalkanoic acids (3-HAs) produced in engineered E. coli, which can serve as a benchmark for your 3-HNA production efforts.
Table 1: Production of (R)-3-Hydroxybutyrate (3HB) in Engineered E. coli
| Strain Background | Key Genes Expressed | Carbon Source | Titer (g/L) | Yield (% of theoretical max) | Reference |
| E. coli | phaA, phaB, phaC, PHA depolymerase | Glucose | - | 85.6% | [9] |
| MG1655(DE3) | phaA, phaB, tesB | Glucose | 2.92 | - | [6] |
| BL21Star(DE3) | phaA, phaB, tesB | Glucose | ~2.5 | - | [6] |
Table 2: Production of Medium-Chain-Length 3-Hydroxyalkanoic Acids in Engineered Bacteria
| Product | Host Organism | Key Genes Expressed / Engineering Strategy | Carbon Source | Titer (g/L) | Reference |
| 3-Hydroxyalkanoates (C6-C12) | Pseudomonas putida KTOY07 | tesB expression, fadBA and pha operon knockout | Dodecanoate | 2.44 | [10] |
| 3-Hydroxydodecanoic acid dominant | Pseudomonas putida KTOY07 | tesB expression, fadBA and pha operon knockout (fed-batch) | Dodecanoate | 7.27 | [10] |
| Poly(3-hydroxyoctanoate) (PHO) | E. coli SM23 | phaJ2, phaC2, fadD expression, fadRABIJ knockout, thioesterase integration | Glycerol (B35011) | 1.54 | [7] |
Experimental Protocols
Protocol 1: General Procedure for 3-HNA Production in E. coli
-
Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with your expression plasmid(s) containing the 3-HNA biosynthesis genes.
-
Thaw competent cells on ice.
-
Add 1-5 µL of plasmid DNA.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-60 seconds.
-
Place on ice for 2 minutes.
-
Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate on LB agar (B569324) plates with the appropriate antibiotic and incubate overnight at 37°C.[13]
-
-
Cultivation and Induction:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of production medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.1 - 1.0 mM IPTG). If supplementing with a fatty acid precursor, add it at this time.
-
Continue cultivation at a lower temperature (e.g., 30°C) for 24-48 hours.
-
-
Sample Collection and Analysis:
-
Harvest the cells by centrifugation.
-
The supernatant can be used directly for extraction if the product is secreted. The cell pellet can be lysed for extraction of intracellular product.
-
Proceed with extraction and GC-MS analysis to quantify 3-HNA.
-
Protocol 2: Quantification of 3-HNA by GC-MS (General Workflow)
-
Extraction:
-
To 1 mL of culture supernatant or cell lysate, add an internal standard.
-
Acidify the sample to pH < 2 with HCl.
-
Extract the 3-HNA with an organic solvent like ethyl acetate (B1210297) or chloroform (B151607).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Methylation):
-
Resuspend the dried extract in a mixture of methanol (B129727) and sulfuric acid (e.g., 15% v/v H₂SO₄ in methanol).[14]
-
Incubate at 100°C for 3 hours to convert the carboxylic acid to its methyl ester.
-
After cooling, add water and extract the methyl esters with chloroform.
-
The chloroform phase, containing the 3-hydroxynonanoate methyl ester, is collected for analysis.
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system.
-
Use a suitable column (e.g., a polar capillary column).
-
The mass spectrometer will be used to identify the peak corresponding to the 3-HNA methyl ester based on its mass spectrum and retention time compared to a standard.
-
Quantify the amount of 3-HNA by comparing its peak area to that of the internal standard.
-
Visualizations
Metabolic Pathways and Experimental Workflows
Caption: Engineered metabolic pathway for 3-HNA production in E. coli.
Caption: Troubleshooting workflow for low 3-HNA yield.
References
- 1. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Expression of Genes Encoding Poly (3-hydroxyalkanoate) Synthase from Pseudomonas aeruginosa PTCC 1310 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmb.org [ajmb.org]
- 5. ajmb.org [ajmb.org]
- 6. Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Metabolic Engineering Strategy for Producing poly-(3-hydroxyoctanoic acid) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of R-3-hydroxyalkanoic acids by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial production of 3-hydroxydodecanoic acid by pha operon and fadBA knockout mutant of Pseudomonas putida KT2442 harboring tesB gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. Role of Fatty Acid De Novo Biosynthesis in Polyhydroxyalkanoic Acid (PHA) and Rhamnolipid Synthesis by Pseudomonads: Establishment of the Transacylase (PhaG)-Mediated Pathway for PHA Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 3-hydroxynonanoic acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 3-hydroxynonanoic acid, ensuring optimal recovery and accurate downstream analysis.
Troubleshooting Poor Recovery of this compound
Low recovery of this compound during extraction can be attributed to several factors, from sample preparation to the choice of reagents and procedural steps. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Inefficient Extraction from Aqueous Phase
Question: My recovery of this compound is consistently low after liquid-liquid extraction from an aqueous sample (e.g., cell culture supernatant, plasma). What are the likely causes and how can I improve the yield?
Answer:
Poor extraction from aqueous samples is often related to the protonation state of the carboxylic acid group and the choice of organic solvent.
Troubleshooting Steps:
-
pH Adjustment: this compound has a carboxylic acid functional group. For efficient partitioning into an organic solvent, this group must be protonated (in its acidic form, -COOH) to reduce its polarity.
-
Recommendation: Acidify your aqueous sample to a pH at least 2 units below the pKa of the carboxylic acid group. The pKa of a typical carboxylic acid is around 4-5. Therefore, adjusting the sample pH to ≤ 2 is recommended. Use a strong acid like HCl for this purpose.[1]
-
-
Solvent Selection: The polarity of the extraction solvent is critical. A solvent that is too nonpolar may not efficiently extract the moderately polar this compound, while a solvent that is too polar may be miscible with the aqueous phase.
-
Recommendation: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting 3-hydroxy fatty acids.[1] Other solvents like diethyl ether or a mixture of hexane (B92381) and isopropanol (B130326) can also be tested. Avoid highly nonpolar solvents like hexane alone.
-
-
Solvent-to-Sample Volume Ratio: An insufficient volume of organic solvent may not be adequate to efficiently partition the analyte.
-
Recommendation: Increase the volume of the organic solvent. A solvent-to-sample ratio of 2:1 or 3:1 (v/v) is a good starting point. Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic phases.
-
-
Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.
-
Recommendation: Use gentle but thorough mixing, such as inverting the extraction tube multiple times for several minutes. If an emulsion forms, it can sometimes be broken by centrifugation, addition of a small amount of salt (e.g., NaCl) to the aqueous phase, or by passing the emulsion through a glass wool plug.
-
Problem 2: Analyte Loss During Solvent Evaporation
Question: I suspect I am losing my analyte during the solvent evaporation step after extraction. How can I prevent this?
Answer:
This compound is a semi-volatile compound, and significant loss can occur if the evaporation is too aggressive.
Troubleshooting Steps:
-
Gentle Evaporation: Avoid high temperatures and strong vacuum.
-
Recommendation: Use a gentle stream of nitrogen gas at room temperature or slightly elevated temperatures (e.g., 30-40°C) to evaporate the solvent. A rotary evaporator with controlled temperature and vacuum can also be used, but care must be taken to avoid excessive heat.
-
-
Use of a Keeper Solvent: A small amount of a less volatile solvent can be added to the extract before evaporation to prevent the complete drying of the sample and loss of the analyte.
-
Recommendation: Add a small volume (e.g., 50-100 µL) of a high-boiling point, non-interfering solvent like dodecane (B42187) to the extract before evaporation.
-
Problem 3: Poor Recovery from Complex Matrices (e.g., Bacterial Cell Pellets)
Question: I am trying to extract this compound from bacterial cells, and the recovery is very low. What specific steps should I consider for this type of sample?
Answer:
Extraction from cellular material requires effective cell lysis to release the intracellular contents and proper solvent systems to extract lipids from a complex mixture of biomolecules.
Troubleshooting Steps:
-
Cell Lysis: Incomplete cell disruption is a major cause of low recovery from cellular samples.
-
Recommendation: Employ a robust cell lysis method. This can include sonication, bead beating, or homogenization. For bacteria, enzymatic lysis (e.g., with lysozyme) followed by mechanical disruption can be effective.
-
-
Solvent System for Lysis and Extraction: A single solvent may not be sufficient to both disrupt cells and extract the analyte. The classic Folch or Bligh & Dyer methods use a biphasic solvent system for this purpose.
-
Recommendation: Use a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to homogenize the cell pellet. The methanol helps to denature proteins and disrupt cell membranes, while the chloroform dissolves the lipids. After homogenization, add water to create a biphasic system, where the lipids, including this compound, will partition into the lower chloroform layer.
-
-
Derivatization for Analysis: Free fatty acids can be difficult to analyze directly by Gas Chromatography (GC) due to their polarity. Derivatization to a more volatile and less polar form is often necessary.
-
Recommendation: After extraction and evaporation, derivatize the this compound to its trimethylsilyl (B98337) (TMS) ether or fatty acid methyl ester (FAME) derivative before GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used for TMS derivatization.[1] For FAME analysis, an acid-catalyzed methylation using 1.25 M HCl in methanol is effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: The optimal pH for extracting this compound from an aqueous solution is acidic, ideally at a pH of 2 or lower. This ensures that the carboxylic acid group is fully protonated, making the molecule less polar and more soluble in organic extraction solvents.
Q2: Which solvent is best for extracting this compound?
A2: Ethyl acetate is a highly effective and commonly used solvent for the liquid-liquid extraction of 3-hydroxy fatty acids from acidified aqueous samples.[1] A mixture of chloroform and methanol is recommended for extraction from cellular materials.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. The hydroxyl and carboxyl groups of this compound make it polar and prone to peak tailing and poor chromatographic resolution. Derivatization to its trimethylsilyl (TMS) or fatty acid methyl ester (FAME) derivative improves its volatility and chromatographic behavior, leading to better sensitivity and more accurate quantification.[1]
Q4: Can I use Solid Phase Extraction (SPE) for this compound?
A4: Yes, Solid Phase Extraction (SPE) can be an effective alternative to liquid-liquid extraction. A reversed-phase C18 or a mixed-mode anion exchange sorbent can be used. For reversed-phase SPE, the sample should be acidified before loading to retain the protonated this compound. Elution is then performed with an organic solvent like methanol or acetonitrile. For anion exchange SPE, the sample is loaded at a neutral or slightly basic pH to retain the deprotonated carboxylate. After washing, the analyte is eluted with an acidic solvent.
Data Presentation
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of this compound
| Solvent System | Polarity Index | Typical Recovery Range (%) | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 85 - 95 | Good selectivity for moderately polar compounds, easily evaporated. | Can extract some water. |
| Diethyl Ether | 2.8 | 80 - 90 | Good solvent for a wide range of lipids, low boiling point. | Highly flammable and peroxide-forming. |
| Chloroform:Methanol (2:1) | ~5.1 (for mixture) | 90 - 99 | Excellent for extracting lipids from tissues and cells. | Chloroform is toxic and a suspected carcinogen. |
| Hexane:Isopropanol (3:2) | ~2.0 (for mixture) | 75 - 85 | Less toxic alternative to chloroform-based methods. | May be less efficient for highly polar lipids. |
Note: Recovery rates are estimates based on general principles of fatty acid extraction and may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Culture
This protocol is adapted from standard methods for bacterial fatty acid analysis.
1. Sample Preparation:
-
Harvest bacterial cells from a late stationary phase culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with sterile water and re-centrifuge.
-
Freeze-dry the cell pellet to a constant weight.
2. Cell Lysis and Extraction:
-
To approximately 10 mg of dried cell pellet in a glass tube, add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add an appropriate internal standard (e.g., a known amount of deuterated this compound or a C17-hydroxy fatty acid).
-
Homogenize the sample using a probe sonicator or bead beater until the cells are completely disrupted.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
3. Phase Separation:
-
Add 0.2 mL of 0.9% NaCl solution to the homogenate.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
4. Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30-40°C.
5. Derivatization for GC-MS Analysis (TMS Derivatization):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Protocol 2: Extraction of this compound from Plasma/Serum
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological fluids.[1]
1. Sample Preparation:
-
To 500 µL of plasma or serum in a glass tube, add an appropriate internal standard.
2. Acidification:
-
Add 125 µL of 6 M HCl to the sample to precipitate proteins and protonate the fatty acids.[1]
-
Vortex for 30 seconds.
3. Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and pool the organic phases.[1]
4. Solvent Evaporation:
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 37°C.[1]
5. Derivatization for GC-MS Analysis (TMS Derivatization):
-
To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Seal the tube and heat at 80°C for 1 hour.[1]
-
Cool to room temperature before injecting 1 µL into the GC-MS.[1]
Visualizations
Logical Workflow for Troubleshooting Poor Recovery
Caption: A flowchart for troubleshooting poor recovery of this compound.
Signaling Pathway of HCAR3 Activation
This compound is structurally similar to 3-hydroxyoctanoic acid, a known agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3). Activation of HCAR3 initiates a G-protein coupled signaling cascade.[2][3][4][5]
Caption: HCAR3 signaling cascade initiated by a 3-hydroxy fatty acid agonist.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. HCAR3: an underexplored metabolite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
Technical Support Center: Optimization of Derivatization for 3-Hydroxynonanoic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of derivatization reactions for 3-hydroxynonanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?
A1: Derivatization is a critical step for the successful analysis of this compound by GC. Due to its chemical structure, which includes both a polar carboxylic acid group and a hydroxyl group, this compound has low volatility and can interact with the GC column's stationary phase. This leads to poor chromatographic performance, characterized by broad, tailing peaks and potentially inaccurate quantification.[1] Derivatization converts these polar functional groups into less polar and more volatile derivatives, resulting in sharper, more symmetrical peaks and improved separation from other sample components.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent derivatization techniques for hydroxy fatty acids like this compound are:
-
Silylation: This method replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Esterification: This technique converts the carboxylic acid group to an ester, typically a methyl ester (fatty acid methyl ester or FAME). A widely used reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[1][2] For hydroxy fatty acids, a subsequent silylation step is often required to derivatize the hydroxyl group.
Q3: Which derivatization method should I choose: silylation or esterification?
A3: The choice between silylation and esterification depends on your specific analytical needs.
-
Silylation (e.g., with BSTFA) is a versatile one-step method that derivatizes both the carboxylic acid and hydroxyl groups simultaneously.[1] It is generally a robust method but the resulting TMS derivatives can be sensitive to moisture and may have limited stability, ideally being analyzed within a week.[1]
-
Esterification (e.g., with BF3-methanol) is highly effective for converting the carboxylic acid to a methyl ester.[1] However, for this compound, the hydroxyl group will remain underivatized, necessitating a second derivatization step (typically silylation) to ensure good chromatographic performance. This two-step process can be more time-consuming.
For routine analysis of this compound, a one-step silylation is often preferred for its simplicity and efficiency.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
A4: The key parameters to optimize for both silylation and esterification reactions are:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to the degradation of the analyte or the formation of byproducts.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. Incomplete reactions will result in low product yield and inaccurate quantification.
-
Reagent Concentration: A molar excess of the derivatizing reagent is typically required to drive the reaction to completion.
-
Sample Dryness: Both silylation and esterification reagents are highly sensitive to moisture. The presence of water in the sample or solvents will deactivate the reagents and lead to incomplete derivatization.[1]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the derivatization of this compound.
Issue 1: Low or No Peak Response for the Derivatized Analyte
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Optimize reaction conditions: Increase the reaction temperature or time. A common starting point is 60°C for 60 minutes.[1] For silylation, temperatures up to 80°C for 1 hour have been used. - Increase reagent concentration: Ensure a sufficient molar excess of the derivatizing agent. - Check for moisture: Ensure the sample is completely dry before adding the derivatization reagent. Lyophilization or drying under a stream of nitrogen are effective methods.[1] |
| Degradation of the Derivative | - Analyze samples promptly: TMS derivatives, in particular, can be unstable. It is recommended to analyze them within 24-48 hours of preparation for best results.[1] - Avoid excessive heat: While heating can improve reaction kinetics, prolonged exposure to high temperatures can degrade the derivatives. |
| Adsorption in the GC System | - Check the liner: The glass liner in the GC inlet can be a source of active sites. Use a deactivated liner and replace it regularly. - Column conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions. |
| Leaks in the GC System | - Perform a leak check: Leaks in the injector, column fittings, or gas lines can lead to a loss of sample and poor sensitivity. |
Issue 2: Tailing or Broad Peaks in the Chromatogram
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | This is a primary cause of peak tailing for polar analytes. Both the carboxylic acid and hydroxyl groups must be derivatized. Re-optimize the derivatization procedure as described in "Issue 1". |
| Active Sites in the GC System | - Liner and column maintenance: As mentioned above, ensure the liner is deactivated and the column is in good condition. - Septum bleed: Use high-quality, low-bleed septa and replace them regularly. |
| Column Overload | - Dilute the sample: Injecting a sample that is too concentrated can lead to peak fronting or tailing. - Increase the split ratio: If using split injection, a higher split ratio will reduce the amount of sample reaching the column. |
Issue 3: Presence of Extraneous or Unexpected Peaks
| Possible Cause | Suggested Solution |
| Reagent Byproducts | - Use a reagent blank: Prepare and analyze a blank sample containing only the solvent and derivatization reagents to identify peaks originating from the reagents themselves. - Optimize the amount of reagent: Using a large excess of derivatizing reagent can lead to large reagent-related peaks in the chromatogram. |
| Side Product Formation | - Milder reaction conditions: High temperatures can sometimes promote the formation of side products. Try reducing the reaction temperature. - BF3-methanol artifacts: With unsaturated fatty acids, BF3-methanol can sometimes form methoxy (B1213986) artifacts. While less of a concern for saturated this compound, it is something to be aware of in complex samples. |
| Contamination | - Solvent purity: Use high-purity, anhydrous solvents. - Sample handling: Ensure all glassware is thoroughly cleaned and dried. Contamination can be introduced from various sources, including septa, vials, and pipette tips. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the derivatization of hydroxy fatty acids. The exact yields can vary depending on the specific experimental setup and sample matrix.
Table 1: Comparison of Silylation and Esterification for Hydroxy Fatty Acids
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BF3-Methanol) & Silylation |
| Number of Steps | One | Two |
| Typical Reagent | BSTFA with 1% TMCS | 14% BF3 in Methanol, then BSTFA |
| Reaction Temp. | 60-80°C | 60-100°C (Esterification), 60-80°C (Silylation) |
| Reaction Time | 30-60 minutes | 15-60 minutes (Esterification), 30-60 minutes (Silylation) |
| Relative Yield | Generally high (>90%) | Can be high, but potential for loss between steps |
| Derivative Stability | Moderate, best analyzed within 48 hours | FAMEs are very stable, TMS ether is moderately stable |
| Key Advantage | Single-step reaction for both functional groups | FAMEs are stable intermediates |
Table 2: Effect of Reaction Conditions on Derivatization Efficiency (General Trends)
| Condition | Low | Optimal | High |
| Temperature | Incomplete reaction, low yield | Complete reaction, high yield | Potential for derivative degradation, side products |
| Time | Incomplete reaction, low yield | Complete reaction, high yield | No significant improvement, potential for degradation |
| Reagent Molar Ratio (Reagent:Analyte) | Incomplete reaction | High yield | Minimal improvement, increased background from excess reagent |
Experimental Protocols
Protocol 1: One-Step Silylation using BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-15 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent before injection.
Protocol 2: Two-Step Esterification and Silylation
-
Esterification - Sample Preparation: Weigh 1-25 mg of the this compound sample into a screw-capped glass tube with a PTFE liner.[3] Ensure the sample is dry.
-
Esterification - Reagent Addition: Add 2 mL of 14% BF3 in methanol to the tube.[1]
-
Esterification - Reaction: Tightly cap the tube and heat at 60°C for 30-60 minutes.[1]
-
Esterification - Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters into the hexane layer. Allow the layers to separate.
-
Esterification - Sample Transfer: Carefully transfer the upper hexane layer to a new clean, dry vial. Evaporate the hexane under a stream of nitrogen.
-
Silylation: To the dried residue from step 5, add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA.
-
Silylation - Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Comparative workflows for silylation and two-step esterification/silylation.
Caption: Troubleshooting decision tree for common derivatization issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Large-Scale Production of 3-Hydroxynonanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the large-scale production of 3-hydroxynonanoic acid (3-HNA).
Troubleshooting Guide
This guide addresses common issues encountered during the microbial fermentation and downstream processing of 3-HNA.
| Problem | Potential Cause | Recommended Solution |
| Low 3-HNA Titer | Suboptimal Fermentation Conditions: pH, temperature, aeration, or medium composition may not be ideal for the production strain. | Systematically optimize fermentation parameters such as pH (typically controlled between 6.0-7.0), temperature (strain-dependent), and dissolved oxygen levels. Medium components like carbon source concentration, nitrogen source, and essential nutrients should also be optimized. |
| Precursor Limitation: Insufficient supply of precursors for the 3-HNA biosynthetic pathway. | Rebalance the expression of key enzymes in the upstream carbon flux to enhance precursor availability.[1] | |
| Product Toxicity: Accumulation of 3-HNA in the fermentation broth can be toxic to the microbial host, inhibiting cell growth and productivity.[2][3] | Implement in-situ product recovery (ISPR) techniques, such as using adsorbent resins, to remove 3-HNA from the culture medium as it is produced.[2][3] | |
| Low Product Yield | Competing Metabolic Pathways: Carbon flux is being diverted to the production of biomass or other byproducts instead of 3-HNA. | Engineer the host strain by deleting genes responsible for competing metabolic pathways. For example, blocking lactic acid synthesis has been shown to improve production of similar hydroxy acids.[4] |
| Inefficient Product Export: The microbial cells are not efficiently exporting the synthesized 3-HNA into the fermentation broth. | Overexpress efflux pumps or transporters that can facilitate the export of organic acids. Note that at low extracellular pH, the metabolic energy required for product export can be a significant burden on the cells.[5][6] | |
| Product Degradation | Endogenous Degradation Pathways: The host microorganism may have metabolic pathways that degrade 3-HNA. | Identify and knock out the genes responsible for 3-HNA degradation in the production host. |
| Difficulties in Downstream Purification | Presence of Impurities: The fermentation broth contains various impurities such as proteins, other organic acids (e.g., n-nonanoic acid), and residual medium components.[7] | A multi-step purification process is recommended, including protein removal (e.g., using a coagulant), selective removal of impurities with a nonpolar solvent, and final extraction of 3-HNA with a polar solvent.[7] |
| Low Recovery Rate: Significant loss of 3-HNA during the purification process. | Optimize each step of the purification protocol to maximize recovery. For instance, in a three-step process involving protein removal, impurity removal, and extraction, recovery rates of over 80% have been achieved for similar compounds.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of 3-HNA?
A1: The primary challenges include achieving high titers and yields due to product toxicity to the microbial host, the metabolic burden of the synthetic pathway, and the complexities of downstream purification to achieve high purity.[2][3][5][6] Maintaining optimal and consistent fermentation conditions at a large scale is also a significant hurdle.[8]
Q2: Which microbial hosts are suitable for 3-HNA production?
A2: While specific hosts for high-level 3-HNA production are still under development, common industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum are often engineered for the production of similar organic acids like 3-hydroxypropionic acid.[1][4] The choice of host depends on its metabolic capabilities, tolerance to the product, and ease of genetic manipulation.
Q3: How can product toxicity be mitigated during fermentation?
A3: Product toxicity can be addressed by employing in-situ product recovery (ISPR) methods, such as the use of adsorbent resins, which continuously remove 3-HNA from the fermentation broth.[2][3] Additionally, engineering the host strain for increased tolerance to organic acids can be beneficial.
Q4: What analytical methods are recommended for quantifying 3-HNA?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of organic acids.[9] For unequivocal identification and quantification, especially in complex matrices like fermentation broth, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[10][11]
Q5: What are the key considerations for downstream processing and purification of 3-HNA?
A5: Key considerations for downstream processing include the efficient removal of biomass, proteins, and other impurities from the fermentation broth.[7][12] A multi-step purification process involving precipitation, solvent extraction, and chromatography is often necessary to achieve high purity.[7] The choice of solvents is critical to selectively remove impurities while maximizing the recovery of 3-HNA.[7]
Experimental Protocols
General Protocol for Microbial Production of 3-HNA
This protocol provides a general framework for the lab-scale production of 3-HNA using a genetically engineered microbial host.
-
Inoculum Preparation:
-
Aseptically inoculate a single colony of the engineered production strain into a sterile seed culture medium.
-
Incubate at the optimal temperature and shaking speed for the host organism for 12-16 hours.
-
-
Bioreactor Setup and Fermentation:
-
Prepare the production medium with the necessary carbon source, nitrogen source, salts, and trace elements in a sterilized bioreactor.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Control the fermentation parameters:
-
pH: Maintain a constant pH (e.g., 6.5) by the automated addition of a base (e.g., NaOH or NH₄OH).
-
Temperature: Maintain the optimal temperature for the production strain (e.g., 30°C or 37°C).
-
Aeration and Agitation: Maintain a desired dissolved oxygen (DO) level (e.g., 20-40% of air saturation) by adjusting the agitation speed and airflow rate.
-
-
Implement a feeding strategy (e.g., fed-batch) to maintain the carbon source at a non-inhibitory concentration.
-
-
Monitoring and Sampling:
-
Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and 3-HNA production using analytical methods like HPLC or GC-MS.
-
General Protocol for Downstream Purification of 3-HNA
This protocol outlines a general procedure for the purification of 3-HNA from the fermentation broth.
-
Biomass Removal:
-
Centrifuge the fermentation broth to pellet the microbial cells.
-
Collect the supernatant containing the 3-HNA.
-
-
Protein Removal:
-
Add a coagulant aid to the supernatant to precipitate proteins.[7]
-
Remove the precipitated proteins by centrifugation or filtration.
-
-
Impurity Removal (Solvent Extraction):
-
Extract the clarified supernatant with a nonpolar solvent (e.g., ethyl octanoate) to selectively remove hydrophobic impurities like n-nonanoic acid.[7]
-
Separate the aqueous phase containing 3-HNA from the organic phase.
-
-
Product Extraction:
-
Extract the aqueous phase with a polar solvent (e.g., isobutyl alcohol) to recover the 3-HNA.[7]
-
Separate the organic phase containing the 3-HNA.
-
-
Solvent Evaporation and Final Product:
-
Evaporate the solvent from the organic phase under reduced pressure to obtain the purified 3-HNA.
-
Visualizations
Caption: Experimental workflow for 3-HNA production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increased Production of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid from Olive Oil by a Constructed Biocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Development of a separation and purification process for 9-Hydroxynonanoic acid, a biodegradable di-nonalactone precursor - American Chemical Society [acs.digitellinc.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. shimadzu.com [shimadzu.com]
- 10. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downstream processing – Product isolation, purification and characterization - SINTEF [sintef.no]
minimizing ion suppression for 3-hydroxynonanoic acid in electrospray ionization
Welcome to the technical support center for the analysis of 3-hydroxynonanoic acid using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in electrospray ionization (ESI-MS)?
A1: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] It occurs when co-eluting components from the sample matrix compete with the analyte for charge or space in the ESI droplet, or alter the droplet's physical properties, leading to a decreased signal intensity and compromising the accuracy and sensitivity of the analysis.[1][3][4]
Q2: Why is this compound, a medium-chain fatty acid, particularly susceptible to ion suppression?
A2: this compound, as a medium-chain hydroxy fatty acid, can be prone to ion suppression, especially when analyzed in complex biological matrices like plasma or serum.[5] The primary cause is the presence of high concentrations of other endogenous compounds, such as phospholipids (B1166683), salts, and other fatty acids, which can co-elute and interfere with the ionization process.[6][7][8] The ionization efficiency of fatty acids is influenced by their carbon chain length and the number of double bonds, meaning other lipids in the matrix can be more readily ionized, thereby suppressing the signal of this compound.[9][10]
Q3: What are the most common sources of ion suppression when analyzing biological samples?
A3: The most common sources of ion suppression in biological samples include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression and fouling MS instruments.[6]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, Tris) can crystallize on the ESI probe, leading to an unstable signal and suppression.[11]
-
Ion-pairing Reagents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its ionization, particularly in negative ion mode.[11][12]
-
High Concentrations of Other Analytes: If other compounds are present at much higher concentrations, they can saturate the ESI process, leaving limited charge available for the analyte of interest.[3]
Q4: How can I detect and quantify the level of ion suppression in my experiment?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: In this qualitative method, a constant flow of a pure this compound standard is infused into the mobile phase after the analytical column.[13] An injection of an extracted blank matrix sample is then made. Any dip or variation in the constant analyte signal indicates the retention time zones where ion suppression is occurring.[13][14]
-
Post-Extraction Spike Analysis: This quantitative method involves comparing the analyte's signal response in a pure solution (Set A) to its response when spiked into an extracted blank matrix (Set B).[14] The matrix effect is calculated as (Peak Area of Set B / Peak Area of Set A) * 100%. A value below 100% indicates ion suppression.[14]
Troubleshooting Guides
Q5: My this compound signal is low and results are irreproducible, even when using a stable isotope-labeled internal standard. What is the likely cause?
A5: This issue often points to significant matrix effects that are not being fully compensated for by the internal standard (IS).[14]
-
Possible Cause 1: Chromatographic Separation of Analyte and IS. Even a slight difference in retention time between the analyte and its deuterated internal standard can expose them to different levels of co-eluting matrix components, leading to differential ion suppression.[14]
-
Solution: Optimize your chromatographic method to ensure the analyte and internal standard co-elute perfectly.[14] Adjust the gradient, mobile phase composition, or consider a different column chemistry.
-
Possible Cause 2: Severe Matrix Overload. The concentration of interfering compounds in the matrix may be so high that it suppresses the ionization of both the analyte and the internal standard non-proportionally.[14]
-
Solution: Improve your sample preparation protocol. Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the interfering matrix components before analysis.[6][12] Sample dilution can also alleviate the effect, but ensure the analyte concentration remains above the limit of detection.[14]
Q6: The signal for my analyte is strong in the calibration standards but drops significantly when I analyze extracted plasma samples. How can I mitigate this?
A6: This is a classic symptom of ion suppression from complex biological matrices. The key is to remove interfering components or adjust analytical conditions to favor your analyte.
-
Solution 1: Enhance Sample Preparation. Protein precipitation alone is often insufficient for removing phospholipids.[6] Implement a Solid-Phase Extraction (SPE) protocol designed for lipid removal or a targeted Liquid-Liquid Extraction (LLE) method.[7][15]
-
Solution 2: Optimize Chromatography. Modify your LC method to separate this compound from the regions where major matrix components, like phospholipids, elute.[3] A post-column infusion experiment can help identify these suppression zones.[14]
-
Solution 3: Adjust Mobile Phase. The choice of mobile phase additive can significantly impact ionization efficiency. For fatty acids in negative ESI mode, consider using additives like ammonium (B1175870) fluoride (B91410) or ammonium acetate (B1210297), which have been shown to enhance sensitivity compared to formic acid.[9][10][16]
Q7: I'm observing poor peak shape and low sensitivity for this compound. Could my mobile phase be the problem?
A7: Yes, the mobile phase composition is critical for both chromatography and ionization efficiency.
-
Possible Cause 1: Inappropriate pH. For acidic species like this compound, analysis is typically done in negative ion mode. The mobile phase pH should be adjusted to ensure the analyte is deprotonated (charged) in solution, which generally improves ESI response.[12]
-
Solution: For negative mode, using a weak base or a salt like ammonium acetate can be beneficial. Avoid strong acids like TFA, which suppress negative ion formation.[11][16]
-
Possible Cause 2: Suboptimal Additive. Some mobile phase additives are better than others for specific compound classes.
-
Solution: Studies have shown that for fatty acids, mobile phases containing ammonium fluoride can significantly enhance sensitivity in negative ESI mode compared to more common additives like ammonium formate (B1220265) or acetate.[9][10]
Q8: My analytical method suffers from poor run-to-run reproducibility. Which ESI source parameters should I optimize?
A8: An unstable ESI signal can result from suboptimal source parameters. A systematic optimization is recommended.
-
Solution: Fine-tune the following parameters to maximize signal intensity and stability for this compound[17][18][19]:
-
Capillary Voltage: Using excessively high voltages can cause unstable spraying or corona discharge.[12] Start with a typical value (e.g., -3.0 to -4.0 kV for negative mode) and adjust in small increments.
-
Nebulizing and Desolvation Gases: The flow rate and temperature of these gases (usually nitrogen) are crucial for efficient droplet formation and desolvation. Insufficient gas flow can lead to larger droplets and poor ionization, while excessive heat can degrade thermally labile compounds.[12][18]
-
Source Geometry: The position of the ESI probe relative to the mass spectrometer inlet can have a significant impact on sensitivity. Optimize this position to achieve the maximum stable signal.
-
Quantitative Data Summary
The following tables summarize quantitative data related to recovery and the impact of different experimental conditions on analyte signal.
Table 1: Comparison of Analyte Recovery and Ion Suppression for Different Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110%[20] | High | Fast, simple, inexpensive | Poor removal of phospholipids and other matrix components[6][7] |
| Liquid-Liquid Extraction (LLE) | 80 - 100% | Medium to Low | Good for removing salts and polar interferences | Can be labor-intensive, uses large solvent volumes[21] |
| Solid-Phase Extraction (SPE) | >85%[15] | Low | High selectivity, provides very clean extracts[12][15] | More complex method development, higher cost per sample |
Data for PPT recovery is based on 3-hydroxypentanoic acid, a structurally similar compound.[20] Ranges for LLE and SPE are typical values reported in literature.
Table 2: Relative Signal Enhancement of Fatty Acids with Different Mobile Phase Additives (Negative ESI Mode)
| Mobile Phase Additive | Relative Signal Intensity (%) | Notes |
| Ammonium Formate (AmF) | Baseline (100%) | A common additive, but may not be optimal for all lipids.[22] |
| Ammonium Acetate (AmAc) | 100 - 500% | Can significantly increase sensitivity for fatty acids compared to AmF.[22] |
| Ammonium Fluoride | > 500% | Shown to provide the highest sensitivity enhancement for targeted fatty acid species.[9][10] |
| Formic Acid (FA) | < 100% | Generally suppresses signal in negative ion mode.[16] |
Relative intensities are illustrative and based on studies comparing various additives for fatty acid and lipid analysis.[9][10][22]
Diagrams and Workflows
The following diagrams illustrate key workflows and concepts for minimizing ion suppression.
Caption: Troubleshooting workflow for low signal of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Competition for charge at the ESI droplet surface.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for a reversed-phase SPE cleanup to remove phospholipids and other interferences.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of 2% formic acid in water and vortex to mix. This step helps to precipitate proteins and disrupt binding.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Select a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or similar).
-
Condition the cartridge by passing 1 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Apply a gentle vacuum or positive pressure to dry the sorbent bed completely (approx. 5-10 minutes). This step is crucial for efficient elution.
-
-
Elution:
-
Elute the this compound and other retained lipids with 1 mL of acetonitrile (B52724) or methanol into a clean collection tube.[15] Using two 0.5 mL aliquots can improve recovery.
-
Dry the eluent under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Medium-Chain Fatty Acids
This protocol is designed to extract medium-chain fatty acids from an aqueous matrix.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Acidify the sample by adding 20 µL of 1M HCl to protonate the fatty acid.
-
-
Extraction:
-
Add 600 µL of an organic extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane/isopropanol (3:2, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube, avoiding the protein disk at the interface.
-
Dry the collected organic phase under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
Protocol 3: Protein Precipitation (PPT)
This is a fast but less clean method suitable for initial screening.
-
Precipitation:
-
To 50 µL of plasma containing an internal standard, add 150 µL of cold (-20°C) acetonitrile or methanol containing 0.2% formic acid.[20]
-
Vortex for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes at 15°C to pellet the precipitated proteins.[20]
-
-
Analysis:
-
Carefully collect the supernatant and inject it directly into the LC-MS system or dilute it further with the mobile phase if needed.
-
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing 3-Hydroxynonanoic Acid Toxicity in Microbial Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of 3-hydroxynonanoic acid (3-HNA) in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HNA) and why is its toxicity a concern in microbial cultures?
A1: this compound is a medium-chain hydroxy fatty acid. In microbial fermentation processes where 3-HNA is a target product or a byproduct, its accumulation can become toxic to the production host (e.g., E. coli, S. cerevisiae), leading to decreased cell viability, reduced growth rates, and lower product yields.
Q2: What are the general mechanisms of fatty acid toxicity in microorganisms?
A2: The toxicity of fatty acids like 3-HNA is primarily attributed to two main mechanisms:
-
Membrane Disruption: As lipophilic molecules, fatty acids can intercalate into the cell membrane, disrupting its structure and function. This can lead to increased membrane fluidity, loss of integrity, and dissipation of the proton motive force.
-
Inhibition of Cellular Processes: The intracellular accumulation of fatty acids can lead to a decrease in intracellular pH and inhibition of essential metabolic enzymes and nutrient uptake systems.
Q3: At what concentration does 3-HNA become toxic to microbial cultures?
Q4: What are the common strategies to mitigate 3-HNA toxicity in microbial cultures?
A4: Several strategies can be employed to reduce the toxic effects of 3-HNA, including:
-
In-situ Product Removal (ISPR): Continuously removing 3-HNA from the culture medium as it is produced.
-
Genetic Engineering: Modifying the microbial host to enhance its tolerance to 3-HNA.
-
Adaptive Laboratory Evolution (ALE): Selecting for spontaneous mutants with improved tolerance to 3-HNA.
-
Medium Optimization: Adjusting the composition of the culture medium to minimize toxicity.
-
Bioreactor Process Control: Implementing specific feeding strategies in fed-batch cultures to maintain sub-toxic concentrations of 3-HNA.
Troubleshooting Guides
Issue 1: Poor cell growth and viability in a 3-HNA producing culture.
-
Question: My microbial culture producing 3-HNA shows a significant decrease in growth rate and viability. How can I confirm if 3-HNA toxicity is the cause and what can I do to resolve it?
-
Answer:
-
Confirm Toxicity: First, determine the MIC of 3-HNA for your specific strain using a broth microdilution assay (see Experimental Protocols Section). This will give you a quantitative measure of the toxic concentration.
-
In-situ Product Removal: If the concentration of 3-HNA in your culture exceeds the determined MIC, consider implementing an ISPR strategy using adsorbent resins like Amberlite™ IRA-67 or Diaion™ HP-20. These resins can sequester 3-HNA from the medium, keeping its concentration below the toxic threshold.
-
Fed-Batch Strategy: In a fed-batch fermentation, control the feeding of the carbon source to limit the production rate of 3-HNA, thereby maintaining a sub-toxic concentration in the bioreactor.
-
Issue 2: Low yield of 3-HNA despite successful initial cell growth.
-
Question: My culture grows well initially, but the final titer of 3-HNA is much lower than expected. Could this be due to product inhibition?
-
Answer:
-
Investigate Product Inhibition: This phenomenon is likely due to product feedback inhibition, where the accumulation of 3-HNA inhibits its own biosynthesis.
-
Adaptive Laboratory Evolution (ALE): Employ ALE to select for strains with higher tolerance and productivity in the presence of 3-HNA. This involves serially passaging the culture in media with gradually increasing concentrations of 3-HNA.
-
Genetic Engineering: Engineer your production strain to enhance its tolerance. This could involve overexpressing genes related to efflux pumps, membrane repair mechanisms, or stress response pathways. Reverse engineering of strains obtained through ALE can help identify key genes for targeted genetic modification.[1][2][3]
-
Quantitative Data
Table 1: Estimated Minimum Inhibitory Concentrations (MIC) of Medium-Chain Fatty Acids against E. coli
| Fatty Acid | Carbon Chain Length | Estimated MIC (mM) | Reference |
| Caproic Acid | C6 | > 10 | [4][5] |
| Octanoic Acid | C8 | ~20 | [1][2][3] |
| Decanoic Acid | C10 | < 10 | [4][5] |
| This compound | C9 (hydroxy) | ~10-20 (estimated) | N/A |
Note: The MIC for 3-HNA is an estimation based on data for other MCFAs. It is highly recommended to determine the specific MIC for your strain and conditions.
Table 2: Comparison of Strategies to Mitigate Fatty Acid Toxicity
| Strategy | Principle | Advantages | Disadvantages |
| In-situ Product Removal (ISPR) with Adsorbent Resins | Sequestration of the toxic product from the culture medium. | Effective in reducing toxicity and can increase product yield. | Requires selection of a biocompatible resin, potential for nutrient adsorption, and adds complexity to downstream processing. |
| Genetic Engineering | Enhancement of the microorganism's intrinsic tolerance. | Can lead to robust strains with permanently improved performance. | Can be time-consuming and requires significant knowledge of the organism's physiology and genetics. |
| Adaptive Laboratory Evolution (ALE) | Selection of spontaneously evolved tolerant mutants. | Does not require prior genetic knowledge of the organism. | Can be a lengthy process and the resulting mutations may not always be stable or directly related to the desired phenotype. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Prepare 3-HNA Stock Solution: Prepare a sterile stock solution of 3-HNA in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1 M).
-
Prepare Culture Medium: Prepare the appropriate liquid culture medium for your microbial strain (e.g., LB for E. coli, YPD for S. cerevisiae).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the 3-HNA stock solution in the culture medium to achieve a range of concentrations. Include a positive control (medium with cells, no 3-HNA) and a negative control (medium only).
-
Inoculation: Inoculate each well (except the negative control) with a standardized suspension of your microbial strain to a final density of approximately 5 x 10^5 CFU/mL.[6]
-
Incubation: Incubate the plate at the optimal growth temperature for your strain for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of 3-HNA that completely inhibits visible growth of the microorganism.[6]
Protocol 2: In-situ Product Removal (ISPR) using Adsorbent Resins
This protocol provides a general framework for using adsorbent resins in a batch fermentation.
-
Resin Selection and Preparation: Select a biocompatible adsorbent resin with a high affinity for medium-chain fatty acids (e.g., Amberlite™ IRA-67, Diaion™ HP-20). Pre-treat the resin according to the manufacturer's instructions, which typically involves washing with ethanol (B145695) and sterile water to remove any impurities.
-
Determine Resin Loading: The optimal amount of resin to add to the culture needs to be determined empirically. Start with a range of resin concentrations (e.g., 1-10% w/v).
-
Fermentation with ISPR: Add the sterilized resin to the fermentation medium before or at the time of inoculation. Run the fermentation under your standard conditions.
-
Monitoring: Monitor cell growth, substrate consumption, and the concentration of 3-HNA in both the culture supernatant and adsorbed to the resin over time.
-
Product Recovery: After the fermentation, separate the resin from the culture broth. Elute the adsorbed 3-HNA from the resin using a suitable solvent (e.g., methanol (B129727) or ethanol).
Protocol 3: Adaptive Laboratory Evolution (ALE) for Enhanced 3-HNA Tolerance
This protocol describes a serial passage approach to evolve microbial strains with increased tolerance to 3-HNA.[3][7]
-
Initial Culture: Inoculate your microbial strain into a culture medium containing a sub-lethal concentration of 3-HNA (e.g., 50-75% of the MIC).
-
Serial Passages: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1%) to a fresh tube of medium with the same concentration of 3-HNA.
-
Increase Selection Pressure: After several passages where consistent growth is observed, increase the concentration of 3-HNA in the medium.
-
Repeat Cycles: Continue this process of serial passaging and gradually increasing the 3-HNA concentration for many generations.
-
Isolate and Characterize Tolerant Strains: Periodically, plate the evolved culture onto solid medium to isolate single colonies. Test the tolerance of these isolates to 3-HNA and characterize their growth and production performance.
-
(Optional) Reverse Engineering: Perform whole-genome sequencing of the most tolerant isolates to identify the genetic mutations responsible for the enhanced tolerance.[1][2][3]
Signaling Pathways and Cellular Response to Fatty Acid Stress
The toxicity of 3-HNA and other medium-chain fatty acids triggers complex cellular stress responses. Understanding these pathways can guide rational engineering strategies to improve microbial tolerance.
Bacterial Response to Fatty Acid Stress
In bacteria like E. coli, exposure to fatty acids can induce a variety of stress responses, including the activation of two-component systems and changes in gene expression related to membrane composition and efflux pumps. The Rcs phosphorelay system is a key stress response pathway that senses and responds to cell envelope stress.[8][9]
Caption: Bacterial response to 3-HNA stress.
Yeast Response to Fatty Acid Stress
In yeast such as S. cerevisiae, fatty acid stress can activate multiple signaling pathways, including the Hog1 MAP kinase pathway, which is involved in the general stress response, and pathways that regulate lipid metabolism and membrane biogenesis. Proteomic and transcriptomic analyses have revealed changes in the expression of proteins involved in glycolysis, the TCA cycle, and stress response.[2][10]
Caption: Yeast response to 3-HNA stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Procedure for Adaptive Laboratory Evolution of Microorganisms Using a Chemostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newprairiepress.org [newprairiepress.org]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive laboratory evolution of Escherichia coli under acid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Short-chain Fatty Acid Propionic Acid Activates the Rcs Stress Response System Partially through Inhibition of d-Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
improving the stability of 3-hydroxynonanoic acid derivatives for GC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability and analysis of 3-hydroxynonanoic acid (3-HNA) derivatives by Gas Chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of 3-HNA derivatives in a question-and-answer format.
Q1: Why are my 3-HNA derivative peaks tailing or showing poor peak shape?
A1: Peak tailing for 3-HNA derivatives is a common issue and can be attributed to several factors:
-
Incomplete Derivatization: Both the carboxylic acid and hydroxyl groups of 3-HNA must be derivatized to reduce polarity. Incomplete reactions leave active sites that can interact with the GC column, causing tailing.
-
Active Sites in the GC System: Exposed silanol (B1196071) groups in the GC liner, column, or injection port can interact with the derivatives, leading to peak tailing.
-
Moisture: Silylating reagents are highly sensitive to moisture. The presence of water in the sample or solvent will consume the reagent and lead to incomplete derivatization. Trimethylsilyl (B98337) (TMS) derivatives are also susceptible to hydrolysis.[1]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, resulting in peak tailing.
Solutions:
-
Optimize Derivatization: Ensure an excess of the derivatizing reagent is used and that the reaction is allowed to proceed to completion. For silylation, heating the reaction mixture (e.g., 60°C for 60 minutes) is often necessary.[1]
-
Use a Deactivated Liner: Employ a GC liner that has been deactivated to minimize interactions with active silanol groups.
-
Ensure Anhydrous Conditions: Dry samples and solvents thoroughly before derivatization.
-
Proper Column Maintenance: Ensure the GC column is properly installed and perform regular maintenance, including trimming the front end of the column if it becomes contaminated.
Q2: I'm observing low or no peak response for my 3-HNA derivative. What are the possible causes?
A2: A low or absent peak response can be due to several factors throughout the analytical process:
-
Derivatization Failure: This can be caused by degraded reagents, insufficient reaction time or temperature, or the presence of moisture.
-
Thermal Degradation: The derivatized 3-HNA may be degrading in the hot GC inlet. This is particularly a concern with thermally labile derivatives.
-
Adsorption: The analyte may be adsorbing to active sites within the GC system, as mentioned in the previous point.
-
Leaks in the GC System: Leaks in the injection port or column connections can lead to sample loss.
Solutions:
-
Verify Reagent Quality: Use fresh, properly stored derivatization reagents.
-
Optimize Inlet Temperature: While a higher inlet temperature can improve volatilization, an excessively high temperature can cause degradation. A typical starting point is 250°C, but this may need to be optimized for your specific derivative.
-
Check for System Leaks: Perform a leak check on your GC system.
-
Prepare a Fresh Standard: Analyze a freshly prepared standard to confirm that the issue is not with the sample itself.
Q3: I am seeing multiple peaks for my 3-HNA derivative. What could be the reason?
A3: The presence of multiple peaks for a single analyte can be confusing. Here are some likely causes:
-
Incomplete Derivatization: This can result in peaks for the underivatized, partially derivatized, and fully derivatized forms of 3-HNA.
-
Formation of Artifacts: Silylation reactions can sometimes produce unexpected by-products or artifacts, leading to extra peaks in the chromatogram.[2][3][4]
-
Isomerization: Although less common for 3-HNA, some derivatization conditions could potentially cause isomerization.
-
Contamination: The extra peaks could be from a contaminated syringe, solvent, or GC system.
Solutions:
-
Ensure Complete Derivatization: Re-optimize your derivatization protocol to drive the reaction to completion.
-
Review Derivatization Chemistry: Be aware of potential side reactions and artifacts associated with your chosen derivatization reagent.[2][3][4]
-
Run a Blank: Inject a solvent blank to check for contamination in the system.
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for this compound for GC analysis?
A1: Silylation is the most common and effective derivatization method for hydroxylated fatty acids like 3-HNA. This involves converting the active hydrogen atoms on the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, respectively. This increases the volatility and thermal stability of the analyte.[5]
Commonly used silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.[1]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent.
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the derivatization of sterically hindered groups.[1]
Q2: What are the key differences between BSTFA and MTBSTFA for derivatizing 3-HNA?
A2: Both BSTFA and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective silylating reagents, but they produce different derivatives with distinct characteristics.
-
BSTFA forms Trimethylsilyl (TMS) derivatives. These are more volatile but are also more susceptible to hydrolysis, meaning they are less stable in the presence of moisture.
-
MTBSTFA forms tert-Butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are significantly more stable and less prone to hydrolysis than TMS derivatives. However, they are less volatile due to their higher molecular weight.
The choice between BSTFA and MTBSTFA depends on the specific requirements of the analysis. If sample stability during storage or analysis is a major concern, MTBSTFA is the preferred choice. If maximum volatility is required for better chromatographic separation, BSTFA may be more suitable.
Q3: How can I prevent the degradation of my 3-HNA derivatives during GC analysis?
A3: To minimize degradation, consider the following:
-
Inlet Temperature: Avoid excessively high inlet temperatures. An initial temperature of 250°C is a good starting point, which can be optimized based on the response of your derivative.
-
Liner Type: Use a deactivated glass liner to minimize catalytic degradation.
-
Analysis Time: Analyze samples as soon as possible after derivatization, as some derivatives can degrade over time, even when stored properly.
-
Derivative Choice: As mentioned, TBDMS derivatives formed from MTBSTFA are generally more thermally stable than TMS derivatives.
Data Presentation
| Derivatization Reagent | Typical Reaction Conditions | Derivative Formed | Relative Volatility | Relative Stability | Key Considerations |
| BSTFA + 1% TMCS | 60-80°C for 60 minutes[1][6] | Trimethylsilyl (TMS) | High | Moderate | Sensitive to moisture; analyze promptly after derivatization. |
| MSTFA | 60°C for 60 minutes | Trimethylsilyl (TMS) | High | Moderate | By-products are more volatile than those from BSTFA. |
| MTBSTFA | 60-100°C for 60-120 minutes | tert-Butyldimethylsilyl (TBDMS) | Moderate | High | Derivatives are much more stable against hydrolysis. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is a standard method for the derivatization of hydroxy fatty acids for GC-MS analysis.
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the 3-HNA sample is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous solvent to the dried sample in a reaction vial.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
-
Analysis: Inject an appropriate volume (typically 1 µL) into the GC-MS system.
Mandatory Visualizations
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. gcms.cz [gcms.cz]
- 6. lipidmaps.org [lipidmaps.org]
dealing with co-eluting interferences in 3-hydroxynonanoic acid chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the chromatography of 3-hydroxynonanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound analysis?
A1: Co-eluting interferences in this compound analysis typically fall into two main categories:
-
Isomers: These are molecules with the same chemical formula but different structural arrangements. For this compound, this includes:
-
Positional isomers: Other hydroxy fatty acids with the hydroxyl group at a different position on the nonanoic acid chain (e.g., 2-hydroxynonanoic acid, 4-hydroxynonanoic acid).
-
Stereoisomers: (R)- and (S)-enantiomers of this compound.[1]
-
-
Matrix Components: When analyzing biological samples such as plasma or serum, various endogenous substances can co-elute with the target analyte.[2][3] These can include:
-
Other fatty acids with similar chain lengths and polarities.
-
Phospholipids, a major component of cell membranes, are a significant source of matrix effects in bioanalysis.[3]
-
Other small molecules present in the biological matrix.
-
Q2: Why is co-elution a problem in the analysis of this compound?
A2: Co-elution can lead to several analytical problems, including:
-
Inaccurate Quantification: If an interfering compound co-elutes with this compound, the detector signal will be a composite of both compounds, leading to an overestimation of the concentration of this compound.
-
Poor Peak Purity: Co-elution compromises the purity of the analyte peak, which can affect the accuracy of mass spectral identification.
-
Reduced Sensitivity: Matrix components that co-elute with the analyte can cause ion suppression in the mass spectrometer, leading to a decreased signal for this compound and thus lower sensitivity.[3]
Q3: How can I determine if I have a co-elution problem?
A3: Several indicators can suggest a co-elution issue:
-
Asymmetrical peak shapes: Look for tailing, fronting, or shoulders on your chromatographic peak for this compound.
-
Inconsistent retention times: Significant shifts in the retention time of your analyte across different samples can indicate interference.
-
Unusual mass spectra: The presence of unexpected fragment ions in the mass spectrum of your analyte peak can point to a co-eluting compound.
-
Poor reproducibility: If you are observing high variability in your quantitative results for replicate injections of the same sample, co-elution may be a contributing factor.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting and resolving co-eluting interferences in your this compound analysis.
Guide 1: Optimizing Sample Preparation
Problem: Inconsistent results and suspected matrix effects from biological samples (e.g., plasma, serum).
Solution Workflow:
References
Technical Support Center: Optimization of Fermentation Conditions for Enhanced 3-Hydroxynonanoic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enhanced production of 3-hydroxynonanoic acid (3-HNA) through fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation process for 3-HNA production.
Q1: Why is the yield of 3-HNA consistently low in my fermentation?
A1: Low yields of 3-HNA can be attributed to several factors, from suboptimal fermentation conditions to metabolic limitations within the production host. Below is a troubleshooting guide to address this common issue.
-
Nutrient Limitation: The production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), of which 3-HNA is a monomer, is often triggered by the limitation of an essential nutrient like nitrogen or phosphorus in the presence of an excess carbon source.[1] Ensure that your nutrient limitation strategy is effectively implemented.
-
Carbon Source: The choice and availability of the carbon source are critical. For Pseudomonas putida, fatty acids like nonanoic acid are effective precursors.[2] In engineered E. coli, unrelated carbon sources like glucose can be used, but the efficiency of the metabolic pathway is crucial.[3]
-
Dissolved Oxygen (DO): Inadequate or excessive dissolved oxygen can negatively impact production. For some microorganisms, oxygen limitation can trigger PHA synthesis, while for others, it can be inhibitory.[1]
-
pH Imbalance: The optimal pH for cell growth may differ from the optimal pH for 3-HNA production. Maintaining a stable pH within the optimal range for the production phase is crucial for the activity of the enzymes involved in the synthesis pathway.[1]
Q2: My culture is producing a high cell density, but the 3-HNA content is low. What is the problem?
A2: This is a common issue where conditions favor biomass accumulation over product formation.
-
Growth Phase vs. Production Phase: It is essential to decouple the growth phase from the production phase. A two-stage fermentation strategy is often effective. The first stage focuses on achieving high cell density with balanced nutrients. The second stage, triggered by nutrient limitation (e.g., nitrogen depletion), shifts the metabolism towards 3-HNA production in the presence of a suitable carbon source.[4][5]
-
Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the production phase is critical to channel the carbon flux towards PHA synthesis rather than cell growth.[1]
Q3: I am observing the production of other 3-hydroxyalkanoic acids but not this compound. How can I improve the specificity?
A3: The composition of the resulting PHA is highly dependent on the substrate provided and the enzymatic specificity of the production host.
-
Substrate Specificity: To specifically produce 3-HNA, feeding nonanoic acid as the primary carbon source during the production phase is the most direct strategy, particularly for Pseudomonas putida.[2][6]
-
Metabolic Engineering: In engineered strains, the specificity of the enzymes in the biosynthetic pathway, such as the PHA synthase, plays a significant role. It may be necessary to engineer or select for enzymes with a higher affinity for 9-carbon substrates.
Q4: The production of 3-HNA is inconsistent between different fermentation batches. What could be the cause?
A4: Batch-to-batch variability can stem from inconsistencies in the inoculum, media preparation, or control of fermentation parameters.
-
Inoculum Quality: The age, physiological state, and size of the inoculum can significantly impact the fermentation performance. Standardize your inoculum preparation protocol, including the growth phase of the seed culture.
-
Media Preparation: Ensure consistent and accurate preparation of all media components. Minor variations in the concentrations of key nutrients can lead to different outcomes.
-
Process Control: Maintain tight control over critical fermentation parameters such as pH, temperature, and dissolved oxygen throughout the process.
Data Presentation
The following tables summarize quantitative data from various studies on the production of medium-chain-length PHAs, providing a reference for expected yields and productivities.
Table 1: Fed-Batch Fermentation of Pseudomonas putida for mcl-PHA Production
| Strain | Carbon Source | Feeding Strategy | Biomass (g/L) | PHA Content (%) | PHA Titer (g/L) | Productivity (g/L·h) | Reference |
| P. putida KT2440 | Nonanoic Acid | Exponential (μ = 0.15 h⁻¹) | 70 | 75 | 52.5 | - | [2] |
| P. putida KT2440 | Nonanoic Acid | Exponential (μ = 0.25 h⁻¹) | 56 | 67 | 37.5 | - | [2] |
| P. putida KT2440 | Nonanoic Acid & 10-Undecenoic Acid | Exponential | - | 42.6 - 55.8 | - | 0.63 - 1.09 | [6] |
| P. putida KT2440 | Crude Glycerol | DO-stat | ~50 | - | 9.7 | 0.23 | [4][5] |
| P. putida ΔphaZ | Crude Glycerol | DO-stat | ~50 | 38.9 | 12.7 | 0.34 | [4][5] |
Table 2: Shake Flask Cultivation of Engineered E. coli for mcl-3HA Production
| Strain | Plasmid(s) | Carbon Source(s) | Additive | mcl-3HA Titer (mg/L) | Reference |
| E. coli DH5α | pTG01 (phbA, phbB, phaG) | Glucose | None | 27 | [3] |
| E. coli DH5α | pTG01 (phbA, phbB, phaG) | Glucose | Acrylic Acid (0.2 g/L) | 135 | [3] |
| E. coli DH5α | pTG01 (phbA, phbB, phaG) | Glucose (added at 12h) | None | 193 | [3] |
Experimental Protocols
Protocol 1: Shake Flask Cultivation of Pseudomonas putida for mcl-PHA Production
This protocol is a general guideline for the shake flask cultivation of Pseudomonas putida to screen for mcl-PHA production, including 3-HNA.
-
Inoculum Preparation:
-
Inoculate a single colony of P. putida from a fresh agar (B569324) plate into a 125 mL flask containing 20 mL of Luria-Bertani (LB) broth supplemented with 20 mM sodium octanoate.[7]
-
Incubate overnight at 30°C with shaking at 200 rpm.[7]
-
-
Production Medium:
-
Prepare a mineral salts medium with the following composition per liter:
-
Add the desired fatty acid carbon source (e.g., sodium nonanoate) at the desired concentration.
-
Dispense 200 mL of the medium into 1 L baffled shake flasks.[7]
-
-
Cultivation:
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with water and lyophilize to determine the cell dry weight (CDW).
-
Analyze the PHA content and composition using gas chromatography-mass spectrometry (GC-MS) after methanolysis of the lyophilized cells.[7]
-
Protocol 2: Fed-Batch Fermentation of Pseudomonas putida for High-Density mcl-PHA Production
This protocol outlines a fed-batch fermentation strategy for achieving high-density production of mcl-PHAs.
-
Seed Culture:
-
Prepare a seed culture as described in Protocol 1.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the mineral salts medium in the bioreactor.
-
Inoculate the bioreactor with the seed culture.
-
Run the batch phase to allow for initial biomass accumulation. Maintain pH at 7.0 and temperature at 30°C.[9]
-
-
Fed-Batch Phase (Production):
-
Initiate a feeding strategy after the initial batch phase. An exponential feeding strategy with the carbon source (e.g., nonanoic acid) can be employed to maintain a constant specific growth rate.[2]
-
Alternatively, a DO-stat feeding strategy can be used, where the feed is added in response to an increase in dissolved oxygen, indicating carbon source depletion.[4][5]
-
Ensure nitrogen limitation during this phase to promote PHA accumulation.[9]
-
Maintain control of pH, temperature, and dissolved oxygen throughout the fermentation.
-
-
Harvesting and Downstream Processing:
-
Harvest the cells by centrifugation at the end of the fermentation.
-
Extract the PHA from the biomass using a suitable solvent (e.g., chloroform) followed by precipitation with a non-solvent (e.g., cold methanol (B129727) or ethanol).[1]
-
Visualizations
Metabolic Pathway for mcl-PHA Synthesis in Pseudomonas putida
Caption: Metabolic pathways for mcl-PHA synthesis in P. putida.[10]
General Experimental Workflow for 3-HNA Production
Caption: General workflow for 3-HNA production experiments.
Troubleshooting Logic for Low 3-HNA Yield
Caption: Troubleshooting workflow for low 3-HNA yield.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbon-limited fed-batch production of medium-chain-length polyhydroxyalkanoates from nonanoic acid by Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Fed-batch production of unsaturated medium-chain-length polyhydroxyalkanoates with controlled composition by Pseudomonas putida KT2440 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxy Fatty Acids
Welcome to the technical support center for the quantification of 3-hydroxy fatty acids (3-OH FAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-OH FA analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of 3-OH FAs.
Issue 1: High background or non-specific signals in mammalian samples when measuring endotoxin (B1171834).
-
Question: I am trying to quantify bacterial endotoxin in mammalian blood/tissue by measuring 3-OH FAs, but I am getting high background signals even in control samples. What could be the cause?
-
Answer: A significant pitfall in using 3-OH FAs as markers for endotoxin in mammalian samples is the presence of endogenous 3-OH FAs. These fatty acids are products of mitochondrial fatty acid beta-oxidation.[1] Studies have shown that low levels of 3-OH FAs (from C10 to C18) are detectable in the blood and liver of both conventional and germ-free rats, indicating a mammalian origin independent of bacterial presence.[1] Therefore, the measured 3-OH FAs may not solely represent endotoxin, leading to an overestimation. It is crucial to establish baseline levels in control (e.g., germ-free) animals or use alternative methods for endotoxin quantification if the contribution from mammalian metabolism is significant.
Issue 2: Poor recovery of certain 3-OH FA chain lengths.
-
Question: My recovery rates for short-chain (e.g., 3-OH-C8:0) and very-long-chain 3-OH FAs are consistently low. How can I improve this?
-
Answer: The recovery of 3-OH FAs can be highly dependent on the chain length and the extraction method used. For instance, a method involving base hydrolysis and solid-phase extraction (SPE) showed overall recoveries of 54-86% for medium-chain 3-OH FAs (C9 to C15).[2] However, the same method yielded lower and more variable recoveries for 3-hydroxyoctanoic acid (3-OH-C8:0) and longer-chain 3-OH FAs, with recoveries as low as 11-39%.[2] To troubleshoot this, consider the following:
-
Optimize Extraction: Experiment with different SPE sorbents or liquid-liquid extraction solvent systems. The choice of solvent can significantly impact the recovery of fatty acids with varying polarities.
-
Internal Standards: Use a stable isotope-labeled internal standard for each chain length being analyzed to accurately correct for losses during sample preparation.[3][4]
-
Method Validation: Perform thorough validation of your method with spiked samples for each chain length of interest to determine the specific recovery rates and adjust calculations accordingly.
-
Issue 3: Difficulty in distinguishing between 2-OH and 3-OH FA isomers.
-
Question: I am using LC-MS/MS and am concerned about the co-elution and misidentification of 2-hydroxy and 3-hydroxy fatty acid isomers. How can I resolve this?
-
Answer: The structural similarity of 2-OH and 3-OH FAs makes their separation and identification challenging, as they often have similar fragmentation patterns and chromatographic behavior.[5][6][7] Here are some strategies to address this:
-
Chromatographic Separation: Optimize your UPLC/HPLC method. A well-developed chromatographic method can achieve baseline separation of these isomers. Developing retention time prediction models based on carbon chain length, number of double bonds, and the hydroxyl position can aid in identification.[5][6][7]
-
Derivatization: Chemical derivatization can be employed to produce structure-informative fragment ions that can distinguish between the isomers.
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to obtain accurate mass measurements, which can help in the confident annotation of peaks by comparing them against a database of possible isomers.[5][7]
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the difference between measuring "free" and "total" 3-OH FAs?
-
A1: "Free" 3-OH FAs are those present in the sample in their unbound form. "Total" 3-OH FAs include both the free form and those that are esterified or otherwise bound, such as in the lipid A portion of lipopolysaccharides (LPS). To measure total 3-OH FAs, a hydrolysis step (typically with a strong base like NaOH or acid like HCl) is required to release the bound fatty acids prior to extraction.[3]
-
-
Q2: What are the best practices for lipid extraction of 3-OH FAs?
-
A2: The choice of extraction method depends on the sample matrix and the specific 3-OH FAs of interest. Common methods include liquid-liquid extractions with solvents like ethyl acetate (B1210297) after acidification.[3] It is critical to use high-purity solvents to avoid introducing contaminants. The use of stable isotope-labeled internal standards added at the beginning of the extraction process is highly recommended to control for variability.[3][4]
-
Derivatization
-
Q3: Why is derivatization necessary for GC-MS analysis of 3-OH FAs?
-
A3: 3-OH FAs are not sufficiently volatile for direct analysis by gas chromatography (GC). Derivatization converts the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively. Common derivatization methods include silylation (e.g., using BSTFA or MSTFA to form trimethylsilyl (B98337) derivatives) and methylation (e.g., using BF3-methanol to form fatty acid methyl esters).[3][8]
-
-
Q4: Do I need to derivatize 3-OH FAs for LC-MS/MS analysis?
Instrumentation and Analysis
-
Q5: What are the advantages of using GC-MS vs. LC-MS/MS for 3-OH FA quantification?
-
A5:
-
GC-MS: GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is a well-established and robust method for the unequivocal identification and quantification of 3-OH FAs, especially when they are derivatized.[1] It offers excellent chromatographic resolution for many FAs.
-
LC-MS/MS: LC-MS/MS is a powerful alternative that often requires less sample preparation (derivatization is not always necessary) and can be more suitable for analyzing a broader range of lipids in a single run.[2] It is particularly useful for profiling both 2- and 3-OH FAs and can be highly sensitive, especially with methods like multiple reaction monitoring (MRM).[5][7]
-
-
-
Q6: How can I avoid artifact formation during sample preparation and analysis?
-
A6: Artifacts can arise from solvent impurities, degradation of analytes during sample processing, or in-source reactions in the mass spectrometer.[11][12] For example, free fatty acids can form dimers that may be misidentified as other lipid species.[12] To minimize artifacts:
-
Use high-purity solvents and reagents.
-
Avoid excessive heat and light exposure during sample preparation.
-
Optimize MS source conditions to minimize in-source fragmentation or dimerization.
-
Be cautious of potential reactions with derivatizing agents.
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from cited literature to provide a reference for expected performance.
Table 1: Recovery Rates of 3-OH FAs Using HPLC-MS/MS
| 3-OH Fatty Acid Chain Length | Overall Spike Recovery (%) | Reference |
| 3-hydroxynonanoic to 3-hydroxypentadecanoic acid | 54 - 86 | [2] |
| 3-hydroxyoctanoic acid and longer chain FAs | 11 - 39 | [2] |
Table 2: Imprecision of GC-MS Assay for 3-OH FAs
| Concentration Level | Coefficient of Variation (CV) (%) | Reference |
| 30 µmol/L | 1.0 - 10.5 | [3] |
| 0.3 µmol/L | 3.3 - 13.3 | [3] |
Key Experimental Protocols
Protocol 1: Total 3-OH FA Analysis in Serum/Plasma by GC-MS
This protocol is a summary of the methodology described by Minkler et al.[3]
-
Internal Standard Addition: Add stable isotope-labeled internal standards for each 3-OH FA (C6 to C18) to 500 µL of serum or plasma.
-
Hydrolysis (for Total 3-OH FAs): Add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze ester bonds. For free 3-OH FAs, this step is omitted.
-
Acidification: Acidify the samples with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate each time.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for one hour.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system. Use selected ion monitoring (SIM) for quantification.
Protocol 2: 3-OH FA Profiling in Environmental Samples by HPLC-MS/MS
This protocol is a summary of the methodology described by Uhlig et al.[2]
-
Hydrolysis: Perform base hydrolysis of filter samples using 1 M NaOH.
-
Solid-Phase Extraction (SPE): Use a functionalized polystyrene-divinylbenzene polymer SPE cartridge to remove the base and concentrate the fatty acids.
-
Elution and Drying: Elute the fatty acids and dry the eluate.
-
Reconstitution: Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
HPLC-MS/MS Analysis: Analyze the sample using an HPLC system coupled to a tandem mass spectrometer. Use a suitable C18 or similar column for separation.
Visualizations
Caption: Workflow for 3-OH FA quantification by GC-MS.
Caption: Troubleshooting decision tree for 3-OH FA analysis.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Distinguishing Artifactual Fatty Acid Dimers from Fatty Acid Esters of Hydroxy Fatty Acids in Untargeted LC-MS Pipelines - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing baseline noise in the electrochemical detection of 3-hydroxynonanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address baseline noise during the electrochemical detection of 3-hydroxynonanoic acid.
Troubleshooting Guide: Baseline Noise
High baseline noise can obscure the signal from your analyte, leading to inaccurate and irreproducible results. This guide provides a systematic approach to identifying and eliminating common sources of noise in your electrochemical setup.
Is the noise random or regular?
Observing the pattern of the baseline noise is the first step in diagnosing the problem.
-
Regular, periodic noise often points to interference from electrical equipment or rhythmic mechanical processes.
-
Random, erratic noise can be caused by a wider range of factors, including issues with the electrodes, solution, or shielding.
Q1: I'm observing regular, periodic noise in my baseline. What could be the cause?
Regular noise patterns are often synchronized with external equipment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Pump Pulsations (if using HPLC-ECD) | - Stop the pump to see if the noise disappears.[1] - Ensure the pulse dampener is functioning correctly. - Check for leaks in the HPLC system.[1] |
| Electromagnetic Interference (EMI) | - Identify and turn off nearby equipment (e.g., stir plates, hot plates, refrigerators, vortexers) one by one to isolate the source.[1] - Ensure the electrochemical setup is housed within a Faraday cage.[2][3] - Check for proper grounding of all instruments.[1] |
| AC Line Noise | - Ensure the potentiostat's power cord is plugged into a properly grounded outlet. - Use a power conditioner or uninterruptible power supply (UPS). - Check the mains frequency setting in your software to ensure it matches your region (50 or 60 Hz).[4] |
Q2: My baseline noise is random and erratic. How can I troubleshoot this?
Random noise can originate from various components of the electrochemical cell and measurement system.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reference Electrode Issues | - Clogged Frit: A clogged reference electrode frit is a common cause of high impedance and noise.[5] Clean or replace the frit. - Air Bubbles: Dislodge any air bubbles trapped at the tip of the reference electrode.[5][6] - Depleted Filling Solution: Replace the internal filling solution of the reference electrode.[6] - Poor Connection: Ensure a good electrical contact between the reference electrode and the potentiostat.[3][5] |
| Working Electrode Problems | - Surface Contamination: Polish the working electrode according to the manufacturer's protocol to ensure a clean, reproducible surface.[3] - Poor Connection: Check for corrosion on the electrode connector and ensure a secure connection to the potentiostat.[3] |
| Solution & Electrolyte Issues | - Inadequate Degassing: Insufficiently degassed mobile phase or supporting electrolyte can lead to bubble formation on the electrode surface, causing noise.[1][7] - Contamination: Prepare fresh solutions with high-purity reagents and solvents.[1] - Low Ionic Strength: Ensure the supporting electrolyte concentration is sufficient (typically >10 mM) to minimize solution resistance.[1] |
| Improper Shielding & Grounding | - Unshielded Cables: Use well-shielded cables to connect the electrodes to the potentiostat. Keep cables as short as possible.[4][5] - Ground Loops: Ensure all instruments are connected to a single, common ground point.[6] |
| Mechanical Vibrations | - Place the electrochemical setup on an anti-vibration table.[2] - Avoid bumping or disturbing the setup during measurements. |
Logical Workflow for Troubleshooting Baseline Noise
The following diagram illustrates a step-by-step process for diagnosing and resolving baseline noise issues.
Caption: A flowchart for systematically troubleshooting baseline noise.
Frequently Asked Questions (FAQs)
Q3: What is a Faraday cage and why is it important?
A Faraday cage is an enclosure made of a conductive material that blocks external static and non-static electric fields.[2] In sensitive electrochemical measurements, a Faraday cage is crucial for shielding the experiment from electromagnetic interference (EMI) emanating from nearby power lines, electronic devices, and other sources that can introduce significant noise into the baseline.[2][3]
Q4: How does the reference electrode contribute to noise?
The reference electrode is designed to provide a stable potential against which the working electrode's potential is measured. If the reference electrode is not functioning correctly, its potential can fluctuate, leading to a noisy baseline. Common issues include:
-
High Impedance: A clogged junction or air bubbles can increase the impedance of the reference electrode, making the measurement more susceptible to noise.[5]
-
Unstable Potential: Depletion of the internal filling solution or contamination can cause the reference potential to drift or fluctuate.
Q5: Can the composition of my buffer solution affect baseline noise?
Yes, the buffer composition is critical for stable electrochemical measurements.
-
Ionic Strength: A buffer with low ionic strength will have high resistance, which can increase noise. It is generally recommended to have a supporting electrolyte concentration of at least 10-100 mM.[1]
-
pH Stability: Changes in pH at the electrode surface can alter the electrochemical behavior of the analyte and the background current, leading to baseline drift. A buffer with adequate capacity is necessary to maintain a stable pH.
-
Purity: Impurities in buffer reagents can be electroactive, contributing to a noisy or drifting baseline.[8]
Q6: What is the recommended experimental protocol for minimizing noise when detecting this compound?
Generalized Voltammetric Protocol:
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate briefly in ethanol (B145695) and then deionized water to remove any polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Add the supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4) to the cell.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Electrochemical Conditioning:
-
Cycle the potential over a wide range for several scans in the supporting electrolyte to electrochemically clean and stabilize the electrode surface. The exact potential range and number of cycles will depend on the electrode material and electrolyte.
-
-
Baseline Recording:
-
Record the baseline voltammogram in the supporting electrolyte alone. The baseline should be stable and free of significant noise before proceeding.
-
-
Analyte Addition & Measurement:
-
Add a known concentration of this compound to the cell and allow it to equilibrate.
-
Record the voltammogram using a suitable technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Experimental Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Scan Rate (for CV) | Start with a moderate scan rate (e.g., 50-100 mV/s) and decrease if noise is high.[3] | Lower scan rates reduce the contribution of charging current, which can improve the signal-to-noise ratio.[9] |
| Pulse Parameters (for DPV/SWV) | Optimize pulse amplitude, pulse width, and step potential. | These parameters directly influence the sensitivity and resolution of the measurement. |
| Supporting Electrolyte | Use a high-purity buffer with a concentration of at least 0.1 M. | Ensures sufficient conductivity and pH stability. |
Signaling Pathway of Noise Interference
This diagram illustrates how various noise sources can interfere with the electrochemical signal.
Caption: How external and internal factors introduce noise.
References
- 1. Too much noise on my baseline - Antec Scientific [antecscientific.com]
- 2. electrochemistrystore.com [electrochemistrystore.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pineresearch.com [pineresearch.com]
- 6. BASi® | Troubleshooting [basinc.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ossila.com [ossila.com]
Technical Support Center: Improving the Resolution of 3-Hydroxynonanoic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 3-hydroxynonanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for overcoming common challenges in achieving high-resolution separation of these chiral molecules.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound enantiomers challenging?
A1: The primary challenge lies in the fact that enantiomers, the (R) and (S) forms of this compound, possess identical physical and chemical properties in an achiral environment. Separation, therefore, requires the creation of a chiral environment where the two enantiomers interact differently. This is typically achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or by derivatizing the enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral column.
Q2: What is the first step I should take if I'm observing poor or no resolution?
A2: The initial and most critical step is to evaluate your choice of chiral stationary phase (CSP). The stereoselectivity of the CSP is paramount for a successful separation. If you have no prior information, screening several different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.[1] Following CSP selection, systematic optimization of the mobile phase composition is the next crucial step.[1]
Q3: Can I separate the enantiomers without a chiral column?
A3: Yes, this is possible through an indirect method. The process involves derivatizing the racemic this compound with a pure chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. A common approach for hydroxy fatty acids involves derivatization followed by Gas Chromatography (GC) analysis.
Q4: What is the typical elution order for 3-hydroxy fatty acid enantiomers on a polysaccharide-based column?
A4: In reversed-phase HPLC using an amylose-based chiral stationary phase like Chiralpak IA-U, it has been observed that the S-configured 3-hydroxy fatty acids consistently elute before the corresponding R-enantiomers.[2]
Q5: How does temperature affect my chiral separation?
A5: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[1] Both increasing and decreasing the temperature can potentially improve resolution, making it a valuable parameter to screen during method development. It is crucial to use a column oven to maintain a stable and consistent temperature, as even minor fluctuations can negatively affect selectivity and the reproducibility of retention times.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved peaks for the this compound enantiomers, follow this troubleshooting workflow.
References
Technical Support Center: Validation of Analytical Methods for 3-Hydroxynonanoic Acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating analytical methods for 3-hydroxynonanoic acid in regulated environments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure your methods are robust, reliable, and compliant with regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a bioanalytical method for this compound?
A1: According to regulatory guidelines like the ICH M10, a full validation for a bioanalytical method must demonstrate its suitability for the intended purpose.[1][2] Key parameters to evaluate include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[4]
-
Recovery: The efficiency of the extraction procedure for the analyte from the biological matrix.[3]
-
Matrix Effect: The direct or indirect alteration of the analyte's response due to co-eluting components in the sample matrix.[5][6]
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).
Q2: Which analytical technique is better for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A2: Both techniques can be used, but LC-MS/MS is often preferred for bioanalytical applications in regulated environments. Carboxylic acids like this compound often require derivatization to improve their volatility for GC analysis, which adds a step and a potential source of variability. LC-MS/MS can often analyze these compounds directly, offering high sensitivity and selectivity with simpler sample preparation.[4][7] LC-MS/MS is particularly powerful for complex biological matrices like plasma or urine.[4]
Q3: What are the main challenges during sample preparation from biological matrices?
A3: The primary challenges are removing interferences and efficiently extracting the analyte.[8] Biological matrices like plasma and urine contain high concentrations of proteins, salts, and lipids (especially phospholipids), which can cause significant matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[5][9] Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances.[7]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte between two immiscible liquids.[7][10]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts and allows for analyte concentration, leading to better sensitivity.[7][8]
Q4: How can I effectively evaluate and minimize matrix effects?
A4: The matrix effect is the alteration of ionization efficiency by co-eluting substances and is a critical parameter to assess in LC-MS/MS methods.[5] It can lead to inaccurate and imprecise results.[4]
-
Evaluation: The most common method is the post-extraction addition technique.[5] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent.
-
Mitigation:
-
Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interfering components.[4]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., column chemistry, mobile phase) to separate the analyte from matrix components.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Troubleshooting Guide
Problem: My chromatogram shows poor peak shape (tailing or fronting).
-
Possible Causes & Solutions (LC-MS):
-
Secondary Interactions: Active compounds like carboxylic acids can interact with active sites on the column or in the flow path. Solution: Use a highly inert column and consider adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxyl group.
-
Column Overload: The concentration of the injected sample is too high. Solution: Dilute the sample or reduce the injection volume.[11]
-
Mismatched Solvents: The sample solvent is much stronger than the initial mobile phase, causing distortion. Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
-
Possible Causes & Solutions (GC-MS):
-
Active Sites: The analyte is interacting with active sites in the inlet liner or the column. Solution: Use a deactivated liner and an inert column. Ensure all consumables in the flow path are inert.[12]
-
Incomplete Derivatization: If using derivatization, the reaction may be incomplete. Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
-
Problem: I am seeing high variability in my results (poor precision).
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual extraction steps can introduce variability. Solution: Automate sample preparation where possible. Ensure thorough vortexing and consistent evaporation steps.
-
Injector Issues: Inconsistent injection volumes or leaks in the injector can cause variability. Solution: Check the syringe for air bubbles and perform regular injector maintenance.[13][14]
-
Unstable Analyte: The analyte may be degrading during sample processing. Solution: Perform bench-top stability experiments to assess analyte stability and minimize the time samples spend at room temperature.
-
Matrix Effects: High and variable matrix effects across different samples can lead to poor precision.[9] Solution: Implement a more effective sample cleanup procedure or use a stable isotope-labeled internal standard.
-
Problem: Analyte recovery is low and inconsistent.
-
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent in LLE or SPE may not be optimal for this compound. Solution: Screen different extraction solvents or SPE sorbents. Adjusting the pH of the sample can improve the extraction efficiency of acidic compounds.
-
Analyte Binding: The analyte may be binding to proteins in the matrix or to the walls of the collection tubes. Solution: Use low-protein-binding labware. Adjusting the sample pH can disrupt protein binding.
-
Incomplete Elution (SPE): The elution solvent in an SPE protocol may be too weak to fully elute the analyte from the sorbent. Solution: Increase the strength or volume of the elution solvent.
-
Quantitative Data & Acceptance Criteria
Quantitative data from method validation should be summarized to demonstrate the method's performance. The table below outlines typical acceptance criteria based on FDA and ICH guidelines.
Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Back-calculated concentrations of calibration standards | Within ±15% of nominal value (±20% at LLOQ) |
| Mean concentration of QC samples | Within ±15% of nominal value | |
| Precision | %CV of replicate calibration standards | ≤15% (≤20% at LLOQ) |
| %CV of replicate QC samples (intra- and inter-assay) | ≤15% | |
| Recovery | Analyte response in extracted vs. post-spiked samples | Should be consistent, precise, and reproducible. |
| Matrix Effect | Analyte response in post-spiked matrix vs. neat solution | %CV of the IS-normalized matrix factor across lots should be ≤15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability samples vs. nominal | Within ±15% of the baseline (time zero) concentration. |
CV = Coefficient of Variation; LLOQ = Lower Limit of Quantitation; IS = Internal Standard
Experimental Protocol: LC-MS/MS Method for this compound in Human Plasma
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and laboratory conditions.
1. Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene (B1209903) tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of working internal standard solution (e.g., this compound-d4 in methanol).
-
Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 173.1 m/z → Q3: 129.1 m/z (Loss of CO₂)
-
Internal Standard (d4): Q1: 177.1 m/z → Q3: 133.1 m/z
-
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity for each transition.
Visualizations
Analytical Method Validation Workflow
This diagram illustrates the logical flow of experiments during the validation of a bioanalytical method.
Caption: Logical workflow for bioanalytical method validation.
Troubleshooting Logic for Matrix Effects
This decision tree provides a structured approach to identifying and resolving issues related to matrix effects in LC-MS/MS analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 4. eijppr.com [eijppr.com]
- 5. droracle.ai [droracle.ai]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. phenomenex.blog [phenomenex.blog]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Hydroxynonanoic Acid and 3-Hydroxydecanoic Acid in Bacterial Quorum Sensing
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid molecules in bacterial communication is paramount. This guide provides a detailed comparison of 3-hydroxynonanoic acid (3-OH-C9) and 3-hydroxydecanoic acid (3-OH-C10) in the context of quorum sensing, supported by available experimental data and methodologies.
While both are medium-chain 3-hydroxy fatty acids, their involvement in bacterial quorum sensing pathways is notably distinct. Current research firmly establishes 3-hydroxydecanoic acid as a key precursor in the biosynthesis of rhamnolipids, virulence factors regulated by quorum sensing in Pseudomonas aeruginosa. In contrast, a direct role for this compound in bacterial quorum sensing signaling has not been well-documented. This guide will objectively present the current understanding of both molecules.
Comparative Overview of Biological Roles
The primary functions of 3-OH-C9 and 3-OH-C10 in bacterial physiology, particularly in relation to cell-to-cell communication, are summarized below.
| Feature | This compound (3-OH-C9) | 3-Hydroxydecanoic Acid (3-OH-C10) |
| Primary Role in Bacteria | Component of some bacterial lipids. Its role as a signaling molecule is not well established. | Key precursor in the biosynthesis of rhamnolipids in Pseudomonas aeruginosa.[1][2][3][4] |
| Involvement in Quorum Sensing | No direct evidence of a role as a quorum sensing signal or modulator. | Indirectly involved as a building block for rhamnolipids, the production of which is under the control of the rhl quorum sensing system.[1][3] |
| Biosynthesis Pathway | Synthesized through fatty acid biosynthesis pathways. | Synthesized via the fatty acid synthesis (FASII) pathway and is a substrate for the RhlA enzyme.[5][6][7] |
| Known Regulatory Systems | Not extensively studied in the context of bacterial regulation. | Its utilization is regulated by the RhlR/RhlI quorum sensing system which controls the expression of the rhlA gene.[3][6] |
| Other Biological Activities | Limited information available on specific biological activities in bacteria. | Precursor to 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which have biosurfactant properties.[8][9][10] |
Signaling Pathways and Biosynthesis
3-Hydroxydecanoic Acid in the Rhamnolipid Biosynthesis Pathway
In P. aeruginosa, 3-OH-C10 is a critical intermediate in the production of rhamnolipids. The biosynthesis is initiated by the RhlA enzyme, which is part of the rhlAB operon and its expression is controlled by the RhlR-C4-HSL quorum sensing system. RhlA catalyzes the dimerization of two 3-hydroxyacyl-ACP molecules, predominantly 3-hydroxydecanoyl-ACP, to form 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA). This HAA is subsequently glycosylated by RhlB and RhlC to produce mono- and di-rhamnolipids, respectively.[3][5][6][9]
Biosynthesis of this compound
The biosynthesis of this compound is less specifically characterized in the context of signaling pathways but is understood to occur through general fatty acid biosynthesis mechanisms in various bacteria.
Experimental Protocols
For researchers investigating the roles of these 3-hydroxy fatty acids, the following experimental protocols provide a foundation for their detection, quantification, and assessment of biological activity.
Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of 3-hydroxy fatty acids in biological samples.[11][12][13]
a. Sample Preparation (from bacterial culture supernatant):
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify to pH 2 with HCl.
-
Extract the fatty acids with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
b. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient for optimal separation (e.g., initial temperature of 80°C, ramp to 280°C).
-
Analyze in selected ion monitoring (SIM) mode for characteristic ions of the 3-hydroxy fatty acid TMS derivatives.
-
Quantify using a standard curve prepared with pure 3-OH-C9 and 3-OH-C10.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This bioassay is a common method to screen for compounds that interfere with N-acyl homoserine lactone (AHL)-based quorum sensing.[14][15][16][17] While 3-OH-C9 and 3-OH-C10 are not AHLs, this assay can be adapted to test their potential to inhibit or modulate AHL-mediated signaling.
a. Preparation:
-
Grow an overnight culture of Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant) in Luria-Bertani (LB) broth.
-
Prepare a stock solution of the test compound (3-OH-C9 or 3-OH-C10) in a suitable solvent (e.g., DMSO).
b. Assay:
-
In a 96-well microtiter plate, add LB broth, the C. violaceum culture (diluted to an OD600 of ~0.1), and serial dilutions of the test compound.
-
For a CV026 biosensor strain (which does not produce its own AHL), add a constant, sub-maximal concentration of an appropriate AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein (B1683560) production.
-
Incubate the plate at 30°C for 24-48 hours.
c. Quantification of Violacein:
-
After incubation, centrifuge the plate to pellet the cells and the purple violacein pigment.
-
Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm using a microplate reader.
-
A decrease in absorbance compared to the control (with AHL but without the test compound) indicates potential quorum sensing inhibition.
Biofilm Inhibition Assay
This assay determines the ability of the test compounds to inhibit biofilm formation, a process often regulated by quorum sensing.[18][19][20]
a. Preparation:
-
Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable medium.
-
Prepare stock solutions of 3-OH-C9 and 3-OH-C10.
b. Assay:
-
In a 96-well microtiter plate, add fresh medium, the diluted bacterial culture, and serial dilutions of the test compounds.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.
c. Quantification of Biofilm:
-
After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at 570-595 nm. A lower absorbance in the presence of the test compound indicates biofilm inhibition.
Conclusion
The current body of scientific literature highlights a significant role for 3-hydroxydecanoic acid as a metabolic precursor in the quorum sensing-regulated production of rhamnolipids in P. aeruginosa. Its function is primarily intracellular, providing the building blocks for these important virulence factors. In contrast, there is a lack of substantial evidence to support a direct role for this compound as a signaling molecule in bacterial quorum sensing.
For researchers in drug development, targeting the biosynthesis of 3-OH-C10 or its subsequent utilization by RhlA could present a viable anti-virulence strategy against P. aeruginosa. The experimental protocols provided herein offer standardized methods to further investigate the biological activities of these and other related fatty acids, and to screen for potential inhibitors of virulence factor production. Future research is necessary to fully elucidate any potential signaling roles of these molecules and to explore their presence and function in a wider range of bacterial species.
References
- 1. Pseudomonas aeruginosa rhamnolipids: biosynthesis and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into biosynthesis and uptake of rhamnolipids and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic biosynthesis of rhamnolipids by Pseudomonas aeruginosa: performance, mechanism and its application potential for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. rhlA is required for the production of a novel biosurfactant promoting swarming motility in Pseudomonas aeruginosa: 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the precursors of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting the Natural Diversity of RhlA Acyltransferases for the Synthesis of the Rhamnolipid Precursor 3-(3-Hydroxyalkanoyloxy)Alkanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting the Natural Diversity of RhlA Acyltransferases for the Synthesis of the Rhamnolipid Precursor 3-(3-Hydroxyalkanoyloxy)Alkanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 16. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. benchchem.com [benchchem.com]
- 19. Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Tracing 3-Hydroxynonanoic Acid Metabolism: A Comparative Guide to Stable Isotope Labeling
For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive lipids like 3-hydroxynonanoic acid (3-HNA) is crucial for elucidating its physiological roles and therapeutic potential. Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the intricate pathways of 3-HNA metabolism. This guide provides a comparative overview of stable isotope labeling strategies for tracking 3-HNA, supported by established methodologies and data from analogous compounds.
Introduction to Stable Isotope Labeling for Metabolic Tracing
Stable isotope labeling involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), into a molecule of interest. When this labeled molecule is introduced into a biological system, its metabolic journey can be monitored by detecting the mass shift in its downstream metabolites using mass spectrometry. This technique provides invaluable insights into metabolic pathways, flux rates, and the interconnectedness of metabolic networks.
The choice between ¹³C and ²H as a tracer for studying 3-HNA metabolism depends on the specific research question, analytical instrumentation available, and the desired level of metabolic detail. While direct comparative studies on 3-HNA are limited, the principles derived from research on other medium-chain fatty acids can guide the selection of an appropriate labeling strategy.
Comparison of ¹³C and ²H Labeling for 3-HNA Metabolism
| Feature | ¹³C Labeling | ²H (Deuterium) Labeling |
| Principle | Replacement of ¹²C with ¹³C in the carbon skeleton of 3-HNA. | Replacement of ¹H with ²H in 3-HNA. |
| Advantages | - Stable C-C bonds minimize the risk of label loss during metabolism. - Provides direct information on the fate of the carbon backbone. - Lower natural abundance of ¹³C (approx. 1.1%) results in a lower background signal. | - Can be a more cost-effective labeling strategy. - Multiple deuterium atoms can be incorporated, leading to a significant mass shift. |
| Disadvantages | - Synthesis of ¹³C-labeled 3-HNA can be more complex and expensive. | - Potential for kinetic isotope effects, where the heavier deuterium can alter reaction rates. - Risk of back-exchange of deuterium with protons in aqueous environments. - Label may be lost during certain enzymatic reactions (e.g., dehydrogenation). |
| Typical Applications | - Tracing the carbon skeleton through metabolic pathways. - Quantifying the contribution of 3-HNA to downstream metabolite pools. - Flux analysis. | - Measuring rates of fatty acid oxidation. - Assessing in vivo turnover rates. |
| Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | GC-MS, LC-MS/MS |
Metabolic Pathway of this compound
Current research suggests that 3-HNA, a medium-chain 3-hydroxy fatty acid, is primarily metabolized through a combination of omega (ω)-oxidation and subsequent beta (β)-oxidation.[1] The initial ω-oxidation, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal methyl carbon of 3-HNA. This is followed by oxidation to an aldehyde and then a dicarboxylic acid. The resulting 3-hydroxy dicarboxylic acid can then enter the mitochondria to undergo β-oxidation, yielding shorter-chain dicarboxylic acids and acetyl-CoA, which can enter the citric acid cycle.
Metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of stable isotope tracing studies. Below are generalized protocols for the synthesis of labeled 3-HNA, sample preparation, and mass spectrometry analysis.
Synthesis of Isotopically Labeled this compound
Synthesis of [¹³C]-3-Hydroxynonanoic Acid (Hypothetical Route):
A potential synthetic route for ¹³C-labeled 3-HNA could involve the use of a ¹³C-labeled precursor, such as [1-¹³C]-bromohexane, in a multi-step organic synthesis. This could involve the formation of an organometallic reagent from the labeled bromohexane, followed by a reaction with a suitable three-carbon electrophile to construct the 3-hydroxy acid backbone. Purification would be achieved through chromatographic techniques.
Synthesis of [²H]-3-Hydroxynonanoic Acid (Hypothetical Route):
Deuterium-labeled 3-HNA could be synthesized by the reduction of a keto-ester precursor, methyl 3-oxononanoate, using a deuterium source like sodium borodeuteride (NaBD₄). This would introduce a deuterium atom at the 3-position. Subsequent hydrolysis of the ester would yield [3-²H]-3-hydroxynonanoic acid.
Sample Preparation for Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.
-
Homogenization: Homogenize frozen samples in a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract metabolites.
-
Extraction: Centrifuge the homogenate to pellet the precipitated proteins. Collect the supernatant containing the metabolites.
-
Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen. Derivatize the sample to increase the volatility of the analytes. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
Mass Spectrometry Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Column: Employ a capillary column suitable for fatty acid analysis, such as a DB-5ms.
-
GC Program:
-
Initial oven temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/minute to 250°C.
-
Hold: Maintain 250°C for 5 minutes.
-
-
MS Method:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the mass-to-charge ratios (m/z) of the unlabeled and labeled 3-HNA and its expected metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reverse-phase column, such as a C18, is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
MS/MS Method:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of the transitions from the precursor ion to specific product ions for both the unlabeled and labeled species.
-
Experimental Workflow
Experimental workflow for tracing 3-HNA metabolism.
Conclusion
Stable isotope labeling is an indispensable tool for deciphering the metabolic fate of this compound. The choice between ¹³C and ²H labeling hinges on the specific experimental goals and available resources. While ¹³C labeling offers a more direct and robust method for tracing the carbon skeleton of 3-HNA, ²H labeling can be a valuable alternative, particularly for in vivo studies of fatty acid oxidation. By employing the appropriate labeling strategy and analytical methods, researchers can gain a deeper understanding of the biological significance of 3-HNA and its role in health and disease.
References
The Quest for a Definitive Signal: Validating 3-Hydroxynonanoic Acid as a Biomarker for Pseudomonas aeruginosa Infections
A Comparative Guide for Researchers and Drug Development Professionals
The rapid and accurate diagnosis of Pseudomonas aeruginosa infections is a critical challenge in clinical settings, directly impacting patient outcomes and the management of antibiotic resistance. The ideal biomarker for P. aeruginosa should be highly specific, detectable at early stages of infection, and easily quantifiable in accessible clinical samples. This guide provides a comprehensive comparison of 3-hydroxynonanoic acid (3-OH-C9-NA) as a potential biomarker for P. aeruginosa infection against established and emerging alternatives. While 3-OH-C9-NA presents a theoretically plausible candidate due to its association with Gram-negative bacteria, its validation remains a subject of investigation. This document outlines the current evidence, presents comparative data with leading biomarkers like pyocyanin (B1662382), and provides detailed experimental protocols to aid researchers in this field.
At a Glance: Comparative Analysis of P. aeruginosa Biomarkers
The selection of a biomarker for clinical diagnostics or as a pharmacodynamic endpoint in drug development hinges on a variety of factors, from specificity and sensitivity to the technical feasibility of its detection. The following table summarizes the key characteristics of this compound in comparison to pyocyanin and nucleic acid-based detection methods.
| Feature | This compound (Potential) | Pyocyanin | Nucleic Acid-Based (e.g., qPCR, CRISPR) |
| Specificity for P. aeruginosa | Low to Moderate. 3-hydroxy fatty acids are general components of endotoxin (B1171834) in many Gram-negative bacteria. | High. Pyocyanin is a virulence factor produced almost exclusively by P. aeruginosa. | Very High. Probes and primers are designed to target species-specific gene sequences. |
| Reported Sensitivity | Data from clinical infection samples is not currently available. Analytical sensitivity is in the picomolar range for related 3-OH FAs.[1] | High. ELISA methods report a limit of detection (LOD) of 0.07 nM.[2][3][4] Electrochemical sensors have an LOD of around 500 nM.[5] | Very High. CRISPR-based assays report a limit of detection of 10 copies per reaction.[6] |
| Typical Sample Types | Potentially plasma, serum, sputum. | Sputum, ear secretions, wound exudates.[2][3][4] | Sputum, bronchoalveolar lavage, blood, urine. |
| Stage of Infection Detected | Likely present whenever Gram-negative bacterial lysis occurs, releasing endotoxin. | Associated with active, virulent infections, with levels varying between acute and chronic stages.[2][3] | Detects the presence of bacterial DNA, which may not always correlate with active infection (e.g., colonization). |
| Primary Detection Technology | Gas Chromatography-Mass Spectrometry (GC-MS).[2][7] | ELISA, Electrochemical Sensors, HPLC.[2][3][4][8] | PCR, qPCR, CRISPR-based platforms.[6] |
| Key Advantages | Could serve as a general marker for Gram-negative bacteremia or endotoxemia. | High specificity, established detection methods, and correlation with virulence. | Extremely high sensitivity and specificity, rapid turnaround time for some platforms. |
| Key Limitations | Lack of specificity for P. aeruginosa. Potential for background from host metabolism. | May not be produced by all clinical isolates or at all stages of infection. | Detects genetic material, not necessarily viable or metabolically active bacteria. Can be more expensive. |
In-Depth Biomarker Profiles
This compound: A Component of Endotoxin
3-Hydroxy fatty acids (3-OH FAs) are integral components of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. As such, their presence in a sterile body site can indicate a Gram-negative bacterial infection. Pseudomonas aeruginosa, being a Gram-negative bacterium, is expected to produce 3-OH FAs, including this compound. Furthermore, P. aeruginosa synthesizes medium-chain-length 3-hydroxyalkanoic acids as precursors for the biosynthesis of rhamnolipids and polyhydroxyalkanoates (PHAs).
However, a significant challenge to the utility of 3-OH-C9-NA as a specific biomarker is its lack of exclusivity to P. aeruginosa. Many other Gram-negative bacteria also produce a range of 3-OH FAs. Moreover, the human body can produce 3-hydroxy fatty acids through mitochondrial fatty acid β-oxidation, which could create background noise and complicate the interpretation of results. To date, there is a lack of published studies demonstrating the specific detection and quantification of this compound in clinical samples from patients with confirmed P. aeruginosa infections and correlating its levels with the infection status.
Pyocyanin: A Virulence-Associated and Specific Biomarker
Pyocyanin is a blue, redox-active secondary metabolite produced by the vast majority of P. aeruginosa strains. It is a well-established virulence factor that plays a significant role in the pathophysiology of P. aeruginosa infections by generating reactive oxygen species and interfering with various cellular functions of the host. Its distinctive structure and production almost exclusively by P. aeruginosa make it a highly specific biomarker.
Numerous studies have successfully detected pyocyanin in the sputum and other clinical samples from infected patients.[2][3][4] Concentrations can vary significantly, with higher levels often observed in acute infections compared to chronic ones.[2][3] The development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) has enabled the quantification of pyocyanin at nanomolar concentrations, well below the micromolar levels reported in patient samples.[2][3][4]
Experimental Methodologies
Quantification of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of 3-hydroxy fatty acids in biological fluids for the diagnosis of metabolic disorders and can be modified for the detection of bacterial-derived 3-OH FAs.
1. Sample Preparation and Hydrolysis:
-
To 500 µL of plasma or serum, add internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).
-
For the analysis of total 3-hydroxy fatty acids (both free and esterified in LPS), perform alkaline hydrolysis by adding an equal volume of 10 M NaOH and incubating for 30 minutes.
-
Acidify the samples with 6 M HCl.
2. Extraction:
-
Extract the acidified sample twice with 3 mL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.
3. Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).
-
Employ a temperature gradient, for example, starting at 80°C and ramping up to 290°C.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 3-hydroxy fatty acids.[2]
Quantification of Pyocyanin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the development of competitive ELISAs for pyocyanin detection.
1. Antibody Coating:
-
Coat a 96-well microtiter plate with a capture antibody specific for pyocyanin or its derivatives overnight at 4°C.
-
Wash the plate with a suitable washing buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
2. Competitive Reaction:
-
Prepare standards of known pyocyanin concentrations and the clinical samples (e.g., solubilized sputum).
-
In a separate plate or tubes, pre-incubate the standards or samples with a fixed concentration of a pyocyanin-horseradish peroxidase (HRP) conjugate or a biotinylated pyocyanin derivative.
-
Transfer the mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature. During this step, free pyocyanin in the sample competes with the enzyme-labeled pyocyanin for binding to the capture antibody.
3. Detection:
-
Wash the plate to remove unbound reagents.
-
If a biotinylated derivative was used, add streptavidin-HRP and incubate.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of pyocyanin in the sample.[2][3][4]
Visualizing the Pathways and Processes
To better understand the biological context and the analytical workflows for these biomarkers, the following diagrams are provided.
Caption: Metabolic pathways for 3-hydroxyalkanoic acid production in P. aeruginosa.
Caption: Simplified P. aeruginosa quorum sensing circuit.
Caption: Workflow for biomarker detection from clinical samples.
Conclusion
The validation of this compound as a specific biomarker for Pseudomonas aeruginosa infection is still in a nascent stage. While its presence is biologically plausible, the significant hurdle of its lack of specificity to P. aeruginosa and potential interference from host metabolism currently limits its diagnostic utility. In contrast, pyocyanin stands out as a highly specific and well-validated biomarker, with sensitive detection methods already established and tested on clinical samples. For applications requiring the highest degree of sensitivity and specificity, nucleic acid-based methods remain the gold standard.
Future research on this compound should focus on establishing its presence and concentration range in well-characterized clinical cohorts of P. aeruginosa-infected patients and comparing these levels to patients with other Gram-negative infections and healthy controls. Such studies will be crucial in determining whether this compound, perhaps as part of a broader panel of 3-hydroxy fatty acids, can offer any diagnostic or prognostic value in the management of P. aeruginosa infections. For now, the development and refinement of assays for specific biomarkers like pyocyanin represent a more direct path to improving the rapid diagnosis of these challenging infections.
References
- 1. Comparison of Virulence-Factor-Encoding Genes and Genotype Distribution amongst Clinical Pseudomonas aeruginosa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and highly sensitive detection of pyocyanin biomarker in different Pseudomonas aeruginosa infections using gold nanoparticles modified sensor | PLOS One [journals.plos.org]
- 6. scispace.com [scispace.com]
- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New results evidence new biomarkers for early diagnosis of P. aeruginosa infections - Nanbiosis [nanbiosis.es]
Navigating Specificity: A Guide to Cross-Reactivity Assessment in Immunoassays for 3-Hydroxynonanoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxynonanoic acid, a key medium-chain hydroxy fatty acid, is crucial for various metabolic studies. Immunoassays offer a high-throughput and sensitive method for its detection. However, ensuring the specificity of these assays is paramount to avoid erroneous results due to cross-reactivity with structurally similar molecules. This guide provides a comprehensive overview of a cross-reactivity assessment protocol for a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for this compound, complete with illustrative data and detailed methodologies.
Understanding Cross-Reactivity in Immunoassays for Small Molecules
Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when other compounds, structurally similar to the target analyte, also bind to the antibody, leading to an overestimation of the target analyte's concentration.[1]
The development of antibodies against small molecules, or haptens, requires their conjugation to a larger carrier protein to elicit an immune response.[2][3][4][5][6] The resulting polyclonal or monoclonal antibodies may recognize epitopes shared by the target hapten and its structural analogs.
Identifying Potential Cross-Reactants
Based on the structure of this compound, a nine-carbon chain with a hydroxyl group at the third carbon, potential cross-reactants include other fatty acids with similar chain lengths, variations in hydroxylation, or other structural modifications.
Table 1: Potential Cross-Reactants for this compound Immunoassay
| Compound Name | Molecular Formula | Structural Similarity to this compound |
| 3-Hydroxyoctanoic Acid | C8H16O3 | Shorter alkyl chain |
| 3-Hydroxydecanoic Acid | C10H20O3 | Longer alkyl chain |
| Nonanoic Acid | C9H18O2 | Lacks the hydroxyl group |
| 9-Hydroxynonanoic Acid | C9H18O3 | Hydroxyl group at a different position |
| 3-Ketonoanoic Acid | C9H16O3 | Keto group instead of a hydroxyl group at the 3rd position |
| (R)-3-Hydroxynonanoic acid | C9H18O3 | Stereoisomer |
| Decanoic Acid | C10H20O2 | Longer alkyl chain, no hydroxyl group |
| Octanoic Acid | C8H16O2 | Shorter alkyl chain, no hydroxyl group |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a hypothetical antibody raised against this compound.
Materials:
-
Microtiter plates coated with a this compound-protein conjugate (e.g., BSA-3-hydroxynonanoic acid)
-
Monoclonal or polyclonal antibody specific for this compound
-
Standard this compound solution
-
Solutions of potential cross-reactants (as listed in Table 1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant in assay buffer over a wide concentration range (e.g., from 1 to 1,000,000 ng/mL).
-
-
Competitive Binding:
-
To the wells of the coated microtiter plate, add 50 µL of either the standard this compound solutions or the potential cross-reactant solutions.
-
Add 50 µL of the primary antibody solution (at a pre-optimized dilution) to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate 3-5 times with wash buffer to remove unbound antibodies and antigens.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody (at a pre-optimized dilution) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal).[7]
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 15 | 100 |
| 3-Hydroxyoctanoic Acid | 150 | 10.0 |
| 3-Hydroxydecanoic Acid | 250 | 6.0 |
| Nonanoic Acid | > 10,000 | < 0.15 |
| 9-Hydroxynonanoic Acid | 5,000 | 0.3 |
| 3-Ketonoanoic Acid | 8,000 | 0.19 |
| (R)-3-Hydroxynonanoic acid | 20 | 75.0 |
| Decanoic Acid | > 10,000 | < 0.15 |
| Octanoic Acid | > 10,000 | < 0.15 |
Visualizing the Workflow
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Conclusion
A thorough cross-reactivity assessment is indispensable for validating any immunoassay intended for the quantitative analysis of this compound. By systematically testing structurally related molecules, researchers can ensure the specificity and reliability of their results. The provided protocol and data serve as a foundational guide for establishing a robust validation process, ultimately leading to more accurate and reproducible scientific findings.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. discovery-sci.com [discovery-sci.com]
A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Hydroxynonanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of 3-hydroxynonanoic acid, (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid. While research into the distinct biological roles of these chiral molecules is ongoing, existing studies provide valuable insights into their potential as cytotoxic agents. This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and visualizes relevant workflows to support further research and development.
Cytotoxic Activity: A Comparative Overview
A key study by Matysiak et al. synthesized a series of chiral amide and hydroxamic acid derivatives of both (R)- and (S)-3-hydroxynonanoic acid and evaluated their cytotoxic activity against human cervical cancer (HeLa) and human colorectal adenocarcinoma (HT-29) cell lines.[1][2] The results indicate that while some derivatives exhibit notable cytotoxicity, there is generally no significant difference in the activity between the (R)- and (S)-enantiomers for most of the tested compounds.[1][2]
The most potent cytotoxic effect was observed for the hydroxamic acid derivatives of this compound against HeLa cells.[1][2] Interestingly, most of the synthesized compounds displayed greater toxicity towards the HT-29 cell line compared to the HeLa cell line.[1][2]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for the synthesized derivatives of (R)- and (S)-3-hydroxynonanoic acid against HeLa and HT-29 cancer cell lines after 72 hours of treatment.
| Compound | Enantiomer | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. HT-29 Cells |
| Primary Amide | (R) | >200 | >200 |
| (S) | >200 | >200 | |
| Ethanolamine Amide | (R) | 180 | 95 |
| (S) | 175 | 90 | |
| 2-Amino-2-methyl-1-propanol Amide | (R) | >200 | 150 |
| (S) | >200 | 145 | |
| Pyrrolidine Amide | (R) | 150 | 80 |
| (S) | 140 | 75 | |
| Hydroxamic Acid | (R) | 50 | 70 |
| (S) | 48 | 68 |
Data extracted from Matysiak et al., 2019.[1][2]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the (R)- and (S)-3-hydroxynonanoic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Cell Culture:
-
Human cervical cancer (HeLa) and human colorectal adenocarcinoma (HT-29) cell lines were used.
-
Cells were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 6–8 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 2 to 200 µM) for 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.[2]
-
Formazan (B1609692) Formation: The plates were incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[2]
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, was calculated from the dose-response curves.[2]
References
A Researcher's Guide to Derivatization Reagents for 3-Hydroxy Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification and structural elucidation of 3-hydroxy fatty acids (3-OH-FAs) are critical in various fields, from diagnostics to therapeutic monitoring. Given their low volatility and often poor ionization efficiency, derivatization is a crucial step to enable sensitive analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents for 3-OH-FAs, supported by experimental data and detailed protocols.
Comparison of Derivatization Reagents
The choice of derivatization reagent is contingent on the analytical platform (GC-MS or LC-MS), the specific 3-OH-FAs of interest, and the desired analytical outcome (e.g., high sensitivity, structural information). The following table summarizes the performance of key derivatization reagents.
| Derivatization Reagent | Analytical Platform | Target Functional Groups | Key Advantages | Limitations |
| Silylation Reagents (BSTFA, MSTFA) | GC-MS | Hydroxyl, Carboxyl | Well-established, versatile for multiple functional groups, good volatility for GC.[1] | Derivatives can be sensitive to moisture, may require a catalyst (e.g., TMCS) for hindered hydroxyl groups.[2][3] |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS, LC-MS | Carboxyl | Forms highly electron-capturing derivatives for sensitive GC-ECD or GC-MS analysis, can be used for both GC and LC.[4][5] | Primarily targets the carboxyl group, requiring a second derivatization step for the hydroxyl group if needed for GC. |
| 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) | LC-MS | Carboxyl | Provides diagnostic ions to distinguish between 2-OH and 3-OH isomers, enhances sensitivity.[6] | In-house synthesis of the reagent may be required.[6] |
| N,N-Dimethylethylenediamine (DMED) | LC-MS | Carboxyl | Enhances ionization efficiency for sensitive quantification of hydroxylated fatty acids.[7] | Primarily targets the carboxyl group. |
Experimental Protocols
Detailed methodologies for the key derivatization techniques are provided below.
Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) for GC-MS Analysis
This protocol is suitable for the simultaneous derivatization of both the hydroxyl and carboxyl groups of 3-OH-FAs.
-
Sample Preparation: Evaporate the sample extract containing 3-OH-FAs to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis
This method targets the carboxyl group, and a subsequent silylation of the hydroxyl group is often performed for GC-MS analysis.
-
Sample Preparation: The dried sample extract is dissolved in an appropriate solvent (e.g., acetonitrile).
-
Derivatization of Carboxyl Group: Add a solution of PFBBr and a catalyst (e.g., diisopropylethylamine) and react at a specific temperature and time (e.g., 60°C for 30 minutes).
-
Derivatization of Hydroxyl Group (Silylation): After the initial reaction, evaporate the solvent and then follow the silylation protocol described above (e.g., using BSTFA with TMCS).
-
Extraction: After the reactions, perform a liquid-liquid extraction to isolate the derivatized 3-OH-FAs.
-
Analysis: The final extract is concentrated and analyzed by GC-MS.
Derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) for LC-MS Analysis
This method is designed to enhance sensitivity and provide structural information for LC-MS analysis.
-
Sample Preparation: The sample containing 3-OH-FAs is dissolved in a suitable solvent.
-
Derivatization: Add the ADMI reagent and a coupling agent (e.g., EDC/NHS) to the sample.
-
Reaction: The reaction is typically carried out at room temperature for a specified duration.
-
Analysis: The reaction mixture can be directly diluted and injected into the LC-MS system.[6]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the derivatization and analysis of 3-hydroxy fatty acids.
Conclusion
The selection of a derivatization reagent for 3-hydroxy fatty acid analysis is a critical decision that directly impacts the quality and sensitivity of the results. For GC-MS applications, silylation reagents like BSTFA and MSTFA offer a straightforward approach to derivatize both hydroxyl and carboxyl groups simultaneously. PFBBr is an excellent choice when high sensitivity is required, particularly with electron capture detection. For LC-MS analysis, reagents such as ADMI and DMED are designed to enhance ionization efficiency and, in some cases, provide valuable structural information. Researchers should carefully consider the specific requirements of their study to select the most appropriate derivatization strategy.
References
- 1. restek.com [restek.com]
- 2. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of 3-Hydroxynonanoic Acid Production in Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the microbial production of chiral molecules like 3-hydroxynonanoic acid (3-HNA) offers a promising avenue for the synthesis of valuable precursors for pharmaceuticals and biodegradable polymers. This guide provides a comparative analysis of different bacterial platforms for 3-HNA production, detailing metabolic pathways, potential engineering strategies, and experimental protocols to facilitate further research and development in this area.
While direct comparative studies detailing high-titer production of monomeric this compound (3-HNA) across various bacterial strains are limited in publicly available literature, significant insights can be drawn from research on medium-chain-length polyhydroxyalkanoates (mcl-PHAs), for which 3-HNA is a constituent monomer. Pseudomonas species, in particular Pseudomonas putida, have been extensively studied for their ability to produce mcl-PHAs from fatty acids. Furthermore, metabolic engineering strategies successfully employed for the production of other 3-hydroxyalkanoic acids, such as 3-hydroxydecanoic acid in Pseudomonas aeruginosa, provide a roadmap for enhancing 3-HNA production.
Bacterial Platforms for this compound Production
Pseudomonas species stand out as the most promising chassis for 3-HNA production due to their active fatty acid β-oxidation pathway, which is the primary route for the synthesis of 3-hydroxyacyl-CoA, the direct precursor to 3-HNA. While data on Rhodococcus and Bacillus species for 3-HNA is scarce, their metabolic versatility and robustness in industrial fermentations make them potential candidates for future engineering efforts.
Table 1: Comparison of Bacterial Strains for Potential this compound Production
| Bacterial Strain | Natural Capability for mcl-PHA Production | Key Metabolic Pathway | Documented Production of Related 3-Hydroxyalkanoic Acids | Potential for 3-HNA Production |
| Pseudomonas putida | Yes | Fatty Acid β-Oxidation | Produces mcl-PHAs with varying monomer compositions, including 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate.[1][2] | High, particularly with metabolic engineering to favor the C9 monomer. |
| Pseudomonas aeruginosa | Yes | Fatty Acid β-Oxidation, Rhamnolipid Biosynthesis | Engineered strains can produce high titers (approx. 18 g/L) of 3-hydroxyalkanoic acid dimers, primarily 3-hydroxydecanoic acid.[3][4] | High, by applying similar gene knockout strategies as used for 3-hydroxydecanoic acid. |
| Rhodococcus sp. | Some strains produce mcl-PHAs. | Fatty Acid β-Oxidation | Limited data on specific 3-hydroxyalkanoic acid monomer production. Known for broad metabolic capabilities with alkanes and fatty acids.[5][6] | Moderate, would likely require significant metabolic engineering and pathway elucidation. |
| Bacillus subtilis | Generally produces short-chain-length PHAs. | Fatty Acid Metabolism | Primarily researched for the production of shorter-chain compounds like 3-hydroxypropionic acid.[7][8][9][10][11] | Low, would require extensive engineering to introduce and optimize a pathway for mcl-3-hydroxyalkanoic acid synthesis. |
Metabolic Pathway for this compound Production
The biosynthesis of 3-HNA in bacteria predominantly occurs via the fatty acid β-oxidation pathway. When fatty acids, such as nonanoic acid, are provided as a carbon source, they are activated to their acyl-CoA thioesters. A key intermediate in the β-oxidation cycle is (S)-3-hydroxyacyl-CoA. In PHA-producing organisms, this intermediate can be converted by an epimerase to (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase. To achieve the production and accumulation of monomeric 3-HNA, this metabolic flux can be redirected.
Experimental Protocols
Production of this compound in Engineered Pseudomonas putida
This protocol is adapted from methodologies used for the production of medium-chain-length 3-hydroxyalkanoic acids.[1][2]
-
Strain and Plasmid Construction:
-
Use Pseudomonas putida KT2440 as the host strain.
-
To promote the accumulation of monomeric 3-HNA, overexpress a thioesterase gene (e.g., 'tesB from E. coli) under the control of an inducible promoter (e.g., PBAD).
-
To increase the precursor pool, consider knocking out genes involved in the downstream β-oxidation pathway (e.g., fadA) and PHA synthesis (phaC).
-
-
Culture Medium:
-
Prepare M9 minimal medium supplemented with trace elements.
-
Use nonanoic acid as the primary carbon source at a concentration of 10-20 mM.
-
Add a co-substrate like glucose (0.5% w/v) to support initial cell growth.
-
-
Cultivation Conditions:
-
Inoculate a 250 mL flask containing 50 mL of the culture medium with an overnight culture of the engineered P. putida strain to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 200 rpm.
-
When the culture reaches an OD600 of 0.6-0.8, induce the expression of the thioesterase gene by adding the appropriate inducer (e.g., L-arabinose).
-
Continue cultivation for 48-72 hours, periodically monitoring cell growth and 3-HNA production.
-
Quantification of this compound by GC-MS
This protocol is based on established methods for the analysis of 3-hydroxy fatty acids.[12][13][14]
-
Sample Preparation and Extraction:
-
Centrifuge 1 mL of the bacterial culture to pellet the cells.
-
Acidify the supernatant to pH 2 with HCl.
-
Extract the 3-HNA from the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry them under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 80°C for 1 hour to convert the 3-HNA into its volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C for 5 min, ramp to 200°C at 3.8°C/min, then ramp to 290°C at 15°C/min and hold for 6 min.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to quantify the characteristic ions of the 3-HNA-TMS derivative.
-
-
-
Quantification:
-
Prepare a standard curve using pure 3-HNA.
-
Use an internal standard (e.g., a deuterated analog of a 3-hydroxy fatty acid) for accurate quantification.
-
Logical Workflow for Strain Engineering and Production
References
- 1. journals.plos.org [journals.plos.org]
- 2. Polyhydroxyalkanoate production in Pseudomonas putida from alkanoic acids of varying lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Frontiers | Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid [frontiersin.org]
- 10. Engineering Bacillus subtilis for production of 3-hydroxypropanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
Validating the Specificity of 3-Hydroxynonanoic Acid Biosensors: A Comparative Guide
For researchers and professionals in drug development, the accurate detection and quantification of specific biomarkers is paramount. 3-Hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid, is gaining interest as a potential biomarker in various physiological and pathological processes. While traditional analytical methods provide high accuracy, biosensors offer the promise of rapid, high-throughput, and point-of-care analysis. A critical parameter for any biosensor is its specificity – the ability to detect the target analyte without interference from structurally similar molecules. This guide provides a comparative overview of a putative 3-HNA biosensor against established analytical methods, focusing on the validation of its specificity.
Performance Comparison: 3-HNA Biosensor vs. Analytical Methods
The performance of a novel biosensor must be benchmarked against gold-standard analytical techniques. The following table summarizes the key performance indicators for a hypothetical 3-HNA biosensor compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | 3-HNA Biosensor (Hypothetical) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Biological recognition (e.g., enzyme, receptor) | Separation by volatility and mass-to-charge ratio | Separation by polarity and mass-to-charge ratio |
| Specificity | High (dependent on biological recognition element) | Very High | Very High |
| Sensitivity | Potentially high (nM to µM range) | High (pg to ng range) | Very High (fg to pg range) |
| Limit of Detection | Dependent on design | Low (µM to nM) | Very Low (nM to pM) |
| Quantitative Accuracy | Good, requires careful calibration | Excellent | Excellent |
| Throughput | High | Low to Medium | Medium |
| Sample Preparation | Minimal | Extensive (derivatization often required) | Moderate |
| Cost per Sample | Low | High | High |
| Portability | High (potential for portable devices) | Low (laboratory-based) | Low (laboratory-based) |
Experimental Protocols for Specificity Validation
To validate the specificity of a 3-HNA biosensor, a series of experiments must be conducted to assess its cross-reactivity with structurally related molecules.
Preparation of Analyte Solutions
-
Target Analyte: Prepare a stock solution of this compound (3-HNA) in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mM.
-
Interfering Compounds: Prepare 10 mM stock solutions of the following potential interfering compounds:
-
Other 3-hydroxy fatty acids: 3-hydroxyheptanoic acid (3-HHA), 3-hydroxyoctanoic acid (3-HOA), 3-hydroxydecanoic acid (3-HDA).
-
Positional isomers: 2-hydroxynonanoic acid, 9-hydroxynonanoic acid.
-
Parent fatty acid: Nonanoic acid.
-
Other structurally similar molecules.
-
-
Working Solutions: Prepare a series of dilutions for each analyte and interfering compound in the appropriate assay buffer.
Biosensor Specificity Assay
This protocol assumes a biosensor that produces a measurable signal (e.g., fluorescence, luminescence, or an electrochemical signal) in response to the analyte.
-
Baseline Measurement: Measure the baseline signal of the biosensor in the assay buffer alone.
-
Dose-Response for 3-HNA:
-
Add increasing concentrations of 3-HNA to the biosensor.
-
Measure the signal at each concentration after a defined incubation period.
-
Plot the signal intensity against the 3-HNA concentration to generate a dose-response curve.
-
-
Cross-Reactivity Measurement:
-
For each potential interfering compound, add a high concentration (e.g., 100-fold higher than the EC50 of 3-HNA) to the biosensor.
-
Measure the signal and compare it to the signal produced by the equivalent concentration of 3-HNA.
-
Alternatively, perform a full dose-response curve for each interfering compound.
-
-
Data Analysis:
-
Calculate the percentage cross-reactivity for each interfering compound using the following formula:
-
Signaling Pathways and Experimental Workflows
The design of a 3-HNA biosensor can be based on different biological recognition and signal transduction principles. Below are two potential signaling pathways and a general experimental workflow for specificity validation, visualized using Graphviz.
Signaling Pathway 1: GPCR-Based Biosensor
A G-protein coupled receptor (GPCR) that recognizes medium-chain fatty acids can be engineered into a whole-cell biosensor.
Caption: GPCR-based biosensor signaling pathway for 3-HNA detection.
Signaling Pathway 2: Quorum Sensing-Based Biosensor
A bacterial quorum sensing system, such as the RhlR transcriptional regulator, can be adapted to detect 3-HNA.
Caption: Quorum sensing-based biosensor signaling for 3-HNA.
Experimental Workflow for Specificity Validation
The following diagram illustrates the general workflow for testing the specificity of a 3-HNA biosensor.
Caption: General experimental workflow for validating biosensor specificity.
Conclusion
Validating the specificity of a this compound biosensor is a critical step in its development and deployment. By systematically testing against a panel of structurally related molecules and comparing its performance to established analytical methods like GC-MS and LC-MS/MS, researchers can gain confidence in the biosensor's reliability. The experimental protocols and conceptual signaling pathways provided in this guide offer a framework for the rigorous evaluation of novel 3-HNA biosensors, ultimately paving the way for their application in research and clinical settings.
A Head-to-Head Comparison of Extraction Methods for 3-Hydroxynonanoic Acid
For researchers, scientists, and drug development professionals, the efficient isolation of bioactive compounds is a critical first step in discovery and development. This guide provides a detailed, data-driven comparison of two common extraction methods for 3-hydroxynonanoic acid: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Executive Summary
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for isolating this compound. SPE generally offers higher recovery rates and is more amenable to automation, making it suitable for high-throughput screening. LLE, while being more labor-intensive and having slightly lower recovery rates, is a cost-effective and well-established technique suitable for smaller-scale extractions or when specialized equipment is unavailable. The choice of method will ultimately depend on the specific requirements of the research, including sample volume, desired purity, throughput needs, and budget constraints.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics for LLE and SPE in the context of organic acid extraction, based on available experimental data.
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Source(s) |
| Average Recovery (%) | 77.4 | 84.1 | [1] |
| Purity (%) | >95 (as part of a multi-step process) | Not explicitly stated for 3-HNA | [2] |
| Processing Time | Generally longer, manual | Faster, especially with automation | [3] |
| Cost | Lower consumable and equipment cost | Higher initial setup and consumable cost | [1] |
| Reproducibility (%RSD) | 7.3 - 10.8 | 5.9 | [4] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general method for the extraction of acidic compounds from an aqueous matrix, such as a bacterial culture supernatant.
Materials:
-
Bacterial culture supernatant containing this compound
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ethyl acetate (B1210297) (or other water-immiscible organic solvent)
-
Sodium sulfate (B86663) (anhydrous)
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Acidification: Adjust the pH of the aqueous sample (e.g., 100 mL of bacterial culture supernatant) to approximately 2-3 with HCl. This protonates the carboxylic acid group of this compound, making it more soluble in the organic solvent.
-
Extraction: Transfer the acidified sample to a separatory funnel. Add an equal volume of ethyl acetate (100 mL).
-
Mixing: Stopper the funnel and invert it gently, venting frequently to release pressure. Shake the funnel for 2-3 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing the this compound, and the bottom layer will be the aqueous phase.
-
Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be extracted a second or third time with fresh ethyl acetate. Combine all organic extracts.
-
Drying: Dry the combined organic extracts by adding anhydrous sodium sulfate until the drying agent no longer clumps together.
-
Solvent Evaporation: Filter the dried organic extract to remove the sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude this compound.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted for the extraction of medium-chain hydroxy fatty acids using a C18 reversed-phase cartridge.[4][5][6]
Materials:
-
Bacterial culture supernatant containing this compound
-
Trifluoroacetic acid (TFA) or formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
C18 SPE Cartridge
-
SPE manifold (optional)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Pre-treatment: Adjust the pH of the sample to <3 with TFA or formic acid.[4] This ensures that the this compound is in its neutral, protonated form, which will be retained by the nonpolar C18 sorbent.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water with 0.1% TFA.[4] Do not allow the cartridge to go dry.
-
Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove polar impurities.[4]
-
Elution: Elute the this compound from the cartridge with 1 mL of a solution of 50:50 acetonitrile/water with 0.1% TFA.[4]
-
Drying: Dry the eluted sample under a stream of nitrogen or using a centrifugal vacuum concentrator to remove the solvent. The purified this compound is now ready for analysis or further use.
Mandatory Visualization
Experimental Workflows
Caption: Figure 1. Experimental Workflows for LLE and SPE
Signaling Pathway Context
3-Hydroxy-carboxylic acids, a class of molecules that includes this compound, have been identified as endogenous ligands for a family of G protein-coupled receptors known as hydroxy-carboxylic acid (HCA) receptors.[7] The activation of these receptors, particularly HCA3 (GPR109B) by the related 3-hydroxy-octanoic acid, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade has anti-lipolytic effects in adipocytes.
Caption: Figure 2. HCA Receptor Signaling Pathway
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. specartridge.com [specartridge.com]
- 6. Sapphire North America [sapphire-usa.com]
- 7. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
Inter-Laboratory Validation of a Quantitative Method for 3-Hydroxynonanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the performance characteristics of a stable isotope dilution GC-MS method for the quantification of 3-hydroxy fatty acids, including 3-HNA, in biological matrices such as serum and plasma. This data is crucial for assessing the reliability and precision of the analytical method.
| Performance Characteristic | Result | Notes |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Agilent 5890 series II system with a HP-5MS capillary column.[1] |
| Method Type | Stable Isotope Dilution | Utilizes synthesized stable isotope-labeled internal standards for each analyte.[1][2] |
| Precision (Imprecision) | ||
| Coefficients of Variation (CV) at 30 µmol/L | 1.0–10.5% | Represents the precision at a higher concentration.[1] |
| Coefficients of Variation (CV) at 0.3 µmol/L | 3.3–13.3% | Represents the precision at a lower concentration, near the limit of quantification.[1] |
| Internal Standards | Synthesized even-chain length saturated 3-hydroxy fatty acids (C6-C18) | Purity of each standard and internal standard was >99%.[1] |
| Quantification | Based on the relative abundance of the native compound to its stable isotope internal standard.[1] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details the experimental procedure for the quantitative analysis of 3-HNA in serum or plasma using a stable isotope dilution GC-MS method.[1][2]
1. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope internal standard mix (containing the labeled analogue of 3-HNA).
-
For the analysis of total 3-hydroxy fatty acid content (free and esterified), the sample is hydrolyzed by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.[1]
2. Acidification and Extraction:
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples).[1]
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) for each extraction.[1]
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.[1]
3. Derivatization:
-
Reconstitute the dried extract in 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane.
-
Incubate the mixture for one hour at 80°C to form trimethylsilyl (B98337) (TMS) derivatives.[1]
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For quantification, SIM is typically used to monitor the characteristic ions of the analyte and its internal standard.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantitative analysis of 3-hydroxynonanoic acid using the described GC-MS method.
Caption: Workflow for the quantitative analysis of 3-HNA by GC-MS.
References
A Comparative Guide to High-Performance Liquid Chromatography Columns for the Separation of 3-Hydroxynaphthoic Acid
For researchers, scientists, and drug development professionals, achieving efficient and reliable separation of 3-hydroxynaphthoic acid (3-HNA), a key intermediate in various synthetic processes, is crucial for accurate analysis and quality control. The choice of the right High-Performance Liquid Chromatography (HPLC) column is paramount in developing a robust separation method. This guide provides a comparative overview of the performance of different HPLC columns for 3-HNA separation, supported by experimental data and detailed protocols.
The separation of 3-HNA, a polar aromatic carboxylic acid, is typically achieved using reversed-phase chromatography. The most common stationary phases for this purpose are C18 and C8, but other chemistries like Phenyl-Hexyl can offer alternative selectivity. This guide will focus on the comparison of these column types.
Comparison of HPLC Column Performance for Aromatic Acid Separation
While specific comparative studies for 3-HNA across a wide range of modern columns are limited in publicly available literature, performance can be extrapolated from the analysis of structurally similar aromatic carboxylic acids and phenols. The following table summarizes the expected performance characteristics of different column types for the separation of polar aromatic compounds like 3-HNA.
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Column Dimensions (mm) | Mobile Phase Example | Expected Retention Time | Peak Asymmetry (Tf) | Theoretical Plates (N) |
| Standard C18 | Octadecylsilane | 5 | 4.6 x 150 | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Moderate | 1.0 - 1.5 | ~10,000 - 15,000 |
| High-Performance C18 | Octadecylsilane (end-capped) | < 3 | 2.1 x 100 | Acetonitrile/Water with 0.1% Formic Acid | Moderate to High | 1.0 - 1.2 | > 20,000 |
| Standard C8 | Octylsilane | 5 | 4.6 x 150 | Acetonitrile/Water with 0.1% Formic Acid | Low to Moderate | 1.0 - 1.4 | ~9,000 - 14,000 |
| Phenyl-Hexyl | Phenyl-Hexyl | 3.5 | 4.6 x 150 | Acetonitrile/Water with 0.1% Formic Acid | High | 1.0 - 1.3 | ~12,000 - 18,000 |
Note: The values presented are typical estimates and can vary significantly based on the specific brand of the column, the exact experimental conditions, and the properties of the analyte.
Experimental Protocols
Detailed experimental methodologies are essential for the successful separation of 3-HNA. Below are representative protocols for reversed-phase HPLC analysis.
General Protocol for Reversed-Phase HPLC of 3-HNA
-
Sample Preparation: Dissolve a known amount of 3-HNA in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing an acidic modifier (e.g., 0.1% formic acid or 0.1% phosphoric acid). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
Specific Protocol using a Newcrom R1 Column
One documented method for the separation of 3-hydroxy-2-naphthoic acid utilizes a Newcrom R1 column, which is a reversed-phase column with low silanol (B1196071) activity.[1]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1] For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[1]
-
Note: Specific mobile phase composition, flow rate, and other detailed parameters are often proprietary and may require contacting the manufacturer for optimal performance.
Logic for Chromatography Column Selection
The selection of an appropriate chromatography column is a logical process that begins with understanding the analyte's properties and the desired outcomes of the separation. The following diagram illustrates a typical workflow for selecting an HPLC column for the separation of 3-HNA.
Caption: Logical workflow for selecting an HPLC column for 3-HNA separation.
Discussion on Column Selection
-
C18 Columns: As the most common reversed-phase columns, C18 columns provide a good starting point for the separation of 3-HNA. They offer strong hydrophobic retention, which is generally suitable for aromatic compounds. High-performance C18 columns with smaller particle sizes (< 3 µm) and end-capping will typically provide higher efficiency and better peak shapes.
-
C8 Columns: C8 columns have a shorter alkyl chain than C18 columns, resulting in lower hydrophobicity and generally shorter retention times for non-polar and moderately polar compounds.[2] For a polar compound like 3-HNA, a C8 column might provide sufficient retention with the advantage of a faster analysis time compared to a C18 column.
-
Phenyl-Hexyl Columns: These columns offer an alternative selectivity compared to traditional C18 and C8 columns, particularly for aromatic compounds. The phenyl group in the stationary phase can interact with the aromatic ring of 3-HNA through π-π interactions, leading to enhanced retention and potentially better resolution from closely eluting impurities.[3][4] This makes Phenyl-Hexyl columns a strong candidate for methods where C18 or C8 columns provide inadequate separation.
References
A Comparative Guide to the Synthesis of 3-Hydroxy-2-nitrobenzoic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-hydroxy-2-nitrobenzoic acid (3-HNA), a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, is a critical consideration for industrial-scale production. The selection of a synthetic route directly influences production costs, environmental impact, and overall process efficiency. This guide provides a detailed comparison of a high-yield chemical synthesis method and a prospective enzymatic approach, offering a data-driven analysis to inform your research and development decisions.
Chemical Synthesis: A High-Yield, Well-Established Pathway
A prevalent and effective method for the chemical synthesis of 3-HNA involves the hydrolysis of 3-chloro-2-nitrobenzoic acid. This approach is characterized by its high reaction yield and relatively straightforward procedure.
Experimental Protocol: Chemical Synthesis of 3-HNA
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL of water) and stir at room temperature until complete dissolution.
-
Heat the reaction mixture to 110°C and maintain this temperature for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of 2 using concentrated hydrochloric acid.
-
Cool the acidified mixture to 0°C and extract the product with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with a brine solution, and then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain 3-hydroxy-2-nitrobenzoic acid. This protocol has a reported yield of 99%[1].
Data Presentation: Cost Analysis of Chemical Synthesis
The following table provides an estimated cost analysis for the chemical synthesis of 3-HNA based on the protocol described above. Prices for reagents are based on bulk chemical supplier data and may vary.
| Reagent | Molecular Weight ( g/mol ) | Moles Required | Mass Required (g) | Cost per Unit | Estimated Cost |
| 3-chloro-2-nitrobenzoic acid | 201.56 | 0.148 | 30 | ~$1.50/g | $45.00 |
| Potassium hydroxide | 56.11 | 4.277 | 240 | ~$0.08/g | $19.20 |
| Hydrochloric acid (conc.) | 36.46 | (for acidification) | (variable) | ~$0.01/mL | (negligible) |
| Ethyl acetate | 88.11 | (for extraction) | (1000 mL) | ~$0.05/mL | $50.00 |
| Total Estimated Cost | $114.20 | ||||
| Yield (27 g) | ~$4.23/g |
Note: This cost analysis is an estimation and does not include costs for labor, energy, waste disposal, or equipment.
Chemical synthesis workflow for 3-HNA.
Enzymatic Synthesis: A Prospective "Green" Alternative
While a specific, optimized enzymatic protocol for the synthesis of 3-HNA is not yet well-established in published literature, the principles of biocatalysis suggest a promising and more environmentally friendly alternative to chemical methods. Enzymatic reactions are known for their high specificity, mild reaction conditions, and reduced generation of hazardous waste.
A potential enzymatic route could involve either the regioselective hydroxylation of 2-nitrobenzoic acid or the regioselective nitration of 3-hydroxybenzoic acid.
Hypothetical Enzymatic Protocols
Route A: Enzymatic Hydroxylation
This approach would utilize a hydroxylase enzyme to introduce a hydroxyl group at the C3 position of 2-nitrobenzoic acid.
Proposed Experimental Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add 2-nitrobenzoic acid as the substrate.
-
Introduce a specific hydroxylase enzyme (e.g., a cytochrome P450 monooxygenase or a flavin-dependent hydroxylase).
-
If required by the enzyme, add a cofactor (e.g., NADPH) and a cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the formation of 3-HNA using analytical techniques such as HPLC.
-
Upon completion, isolate the product from the aqueous solution.
Route B: Enzymatic Nitration
This route would employ a nitrating enzyme to add a nitro group to the C2 position of 3-hydroxybenzoic acid.
Proposed Experimental Protocol:
-
Prepare a buffered aqueous solution.
-
Add 3-hydroxybenzoic acid as the substrate.
-
Introduce a nitrating enzyme (e.g., a P450 enzyme like TxtE)[2].
-
Provide a nitrogen source as required by the enzyme.
-
Incubate under controlled conditions.
-
Monitor product formation and purify as in Route A.
Hypothetical enzymatic pathways to 3-HNA.
Comparative Analysis: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis | Enzymatic Synthesis (Prospective) |
| Yield | High (up to 99%) | Potentially high, but enzyme-dependent |
| Cost of Raw Materials | Moderate to high, dependent on starting material and solvent costs | Potentially lower with inexpensive starting materials, but initial enzyme and cofactor costs can be high. Enzyme immobilization and reuse can significantly reduce long-term costs. |
| Reaction Conditions | Harsh (high temperature, strong base, acidic workup) | Mild (near-neutral pH, ambient temperature and pressure) |
| Solvents | Organic solvents required for extraction (e.g., ethyl acetate) | Primarily aqueous media |
| Byproducts/Waste | Salt byproducts, solvent waste | Minimal byproducts, biodegradable waste |
| Selectivity | Good, but potential for side reactions | Very high (regio- and stereoselective) |
| Scalability | Well-established and scalable | Can be challenging due to enzyme stability and activity at large scale, but advancements are being made. |
| Environmental Impact | Moderate to high due to energy consumption, solvent use, and waste generation | Low, considered a "green" chemistry approach |
| Technology Readiness | Mature and widely used | In development, requires further research for specific application to 3-HNA |
Conclusion
The chemical synthesis of 3-hydroxy-2-nitrobenzoic acid from 3-chloro-2-nitrobenzoic acid offers a high-yield and well-documented method suitable for large-scale production. However, it involves harsh reaction conditions, the use of organic solvents, and generates a significant amount of waste, contributing to higher environmental and operational costs.
In contrast, a prospective enzymatic synthesis presents a compelling "green" alternative. While specific enzymes for the direct synthesis of 3-HNA require further research and development, the potential benefits of mild reaction conditions, the use of aqueous media, high selectivity, and reduced environmental impact are substantial. The long-term cost-effectiveness of an enzymatic route would be enhanced by the development of robust, reusable enzymes. For researchers and drug development professionals, the choice between these methods will depend on a balance of immediate production needs, cost constraints, and a commitment to sustainable manufacturing practices. The continued exploration of biocatalysis holds significant promise for the future of fine chemical synthesis.
References
A Comparative Guide to High-Throughput and Traditional Methods for the Quantification of 3-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed high-throughput screening (HTS) method for 3-hydroxynonanoic acid (3-HNA) with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The aim is to furnish researchers with the necessary information to select the most appropriate methodology for their specific research needs, balancing throughput, sensitivity, and sample complexity.
Introduction to this compound (3-HNA) Quantification
This compound is a medium-chain 3-hydroxy fatty acid that plays a role in various biological contexts, notably as a component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. Its detection and quantification are crucial in microbiology, immunology, and the study of infectious diseases. While traditional chromatographic methods offer high accuracy and sensitivity, their lower throughput can be a bottleneck in large-scale screening efforts. This guide introduces a conceptual high-throughput enzymatic assay and compares its potential performance with the current gold-standard methods.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the proposed HTS assay and the established GC-MS and LC-MS methods for 3-HNA analysis.
| Parameter | Hypothetical HTS (Enzyme-Coupled Fluorescence) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Throughput | High (384- or 1536-well plate format) | Low to Medium | Medium |
| Limit of Detection (LOD) | Moderate (ng/mL range) | Very Low (pg/mL to low ng/mL range) [cite 2] | Low (low ng/mL range) [cite 2] |
| Limit of Quantification (LOQ) | Moderate (ng/mL range) | Very Low (pg/mL to low ng/mL range) | Low (low ng/mL range) |
| Dynamic Range | Narrower | Wide | Wide |
| Specificity | Moderate (potential for off-target enzyme activity) | High (mass fragmentation pattern) | High (mass-to-charge ratio and fragmentation) |
| Sample Preparation | Minimal (dilution, lysis) | Extensive (extraction, derivatization) | Moderate (extraction, potential for direct analysis) |
| Cost per Sample | Low | High | Medium |
| Instrumentation | Plate reader (fluorescence) | GC-MS system | LC-MS/MS system |
Experimental Protocols
Hypothetical High-Throughput Screening (HTS) Method: Enzyme-Coupled Fluorescence Assay
This proposed HTS method is based on the enzymatic conversion of 3-HNA, coupled to the production of a fluorescent signal.
Principle: The assay utilizes a 3-hydroxyacyl-CoA dehydrogenase (HADH) enzyme that can act on 3-HNA. In the presence of NAD+, HADH oxidizes the 3-hydroxyl group of 3-HNA, leading to the concomitant reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase to reduce a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin), which can be quantified.
Protocol:
-
Sample Preparation: Culture supernatants, cell lysates, or other biological samples are clarified by centrifugation. Samples may require dilution in assay buffer to fall within the dynamic range of the assay.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Enzyme Mix: Prepare a solution in assay buffer containing 3-hydroxyacyl-CoA dehydrogenase (e.g., 0.1 U/mL), diaphorase (e.g., 0.5 U/mL), NAD+ (e.g., 1 mM), and resazurin (B115843) (e.g., 20 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of the prepared sample or 3-HNA standard to each well.
-
Add 20 µL of the Enzyme Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis: Construct a standard curve using known concentrations of 3-HNA. Determine the concentration of 3-HNA in the unknown samples by interpolating their fluorescence values from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds. For non-volatile molecules like 3-HNA, a derivatization step is necessary.
Protocol:
-
Sample Preparation & Extraction:
-
To 1 mL of sample (e.g., plasma, culture medium), add an internal standard (e.g., deuterated 3-HNA).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of 3-HNA.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a capillary column (e.g., HP-5MS). The oven temperature program typically starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 280°C), and holds for a few minutes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS-derivatized 3-HNA and the internal standard in selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis: Quantify 3-HNA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized 3-HNA standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity and can often analyze compounds without derivatization, simplifying sample preparation.
Protocol:
-
Sample Preparation & Extraction:
-
To 100 µL of sample, add an internal standard (e.g., deuterated 3-HNA).
-
Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
MS/MS Conditions: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Use multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for both 3-HNA and the internal standard for high selectivity and sensitivity.
-
-
Data Analysis: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Method Validation Parameters
For a robust and reliable quantification, any of these methods must be validated. The key validation parameters are outlined in the table below, with general acceptance criteria based on regulatory guidelines. [cite 1, 3, 4]
| Validation Parameter | Description | General Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. [cite 1, 4] | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured value to the true value. [cite 1, 3] | Within ±15% of the nominal value (±20% at the LOQ). |
| Precision | The degree of scatter between a series of measurements. [cite 1, 3] | Coefficient of variation (CV) ≤15% (≤20% at the LOQ). |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. [cite 3] | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
| Z'-factor (for HTS) | A statistical parameter to evaluate the quality of an HTS assay. | Z' > 0.5 indicates an excellent assay. |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the biological context of 3-HNA and the workflows of the discussed analytical methods.
Conclusion
The choice of an analytical method for this compound quantification is highly dependent on the specific research question. For large-scale screening of compound libraries or microbial collections where high throughput is paramount, a validated enzyme-coupled fluorescence HTS assay presents a viable and cost-effective option, despite its potentially lower sensitivity and specificity compared to mass spectrometry-based methods.
Conversely, for studies requiring high sensitivity, specificity, and accurate quantification in complex biological matrices, such as clinical research or detailed metabolic studies, GC-MS and LC-MS remain the methods of choice. LC-MS, in particular, offers a good balance of throughput and performance, with the added advantage of potentially direct analysis without derivatization.
Researchers should carefully consider the trade-offs between throughput, cost, and data quality when selecting the most appropriate method for their 3-HNA quantification needs. Rigorous method validation is essential for all approaches to ensure the generation of reliable and reproducible data.
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comparative analysis of metabolomic approaches to identify and characterize pathways associated with 3-hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid implicated in various physiological and pathological states.
This document will delve into the established metabolic context of 3-HNA, compare its differential abundance in health and disease, and provide detailed experimental protocols for its analysis, empowering researchers to effectively investigate its role in their specific areas of interest.
The Metabolic Landscape of this compound
This compound is a naturally occurring medium-chain hydroxy fatty acid. It is primarily recognized as an intermediate in the mitochondrial fatty acid β-oxidation pathway.[1] This metabolic process is fundamental for energy production, particularly during periods of fasting or increased energy demand.[2] The accumulation of 3-HNA and other 3-hydroxy fatty acids in biological fluids is often indicative of disruptions in this pathway, such as inherited deficiencies of enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[3]
Beyond its role in β-oxidation, emerging research suggests that medium-chain 3-hydroxy fatty acids can also act as signaling molecules. For instance, in plants, they have been shown to trigger immune responses.[4] This highlights the potential for 3-HNA to be involved in a wider range of cellular processes than previously understood, making comparative metabolomics a crucial tool for uncovering these novel functions.
Comparative Metabolomics: Unveiling 3-HNA's Role in Disease
Comparative metabolomics allows for the identification of metabolites that are significantly altered between different biological states. By comparing the metabolomes of healthy individuals with those of patients with specific diseases, researchers can pinpoint biomarkers and gain insights into the underlying pathological mechanisms.
While large-scale comparative metabolomics studies focusing specifically on 3-HNA are still emerging, existing data from studies on fatty acid oxidation (FAO) disorders provide a clear comparative framework.
Table 1: Comparative Abundance of 3-Hydroxy Fatty Acids in Plasma
| Analyte | Healthy Control (μmol/L) | LCHAD Deficiency (μmol/L) |
| 3-Hydroxydecanoic acid | Undetectable - Low | Significantly Elevated |
| This compound | Undetectable - Low | Elevated |
| 3-Hydroxydodecanoic acid | Undetectable - Low | Significantly Elevated |
| 3-Hydroxytetradecanoic acid | Undetectable - Low | Markedly Elevated |
This table summarizes typical findings in studies of LCHAD deficiency, where a blockage in the β-oxidation pathway leads to the accumulation of 3-hydroxy fatty acid intermediates. The exact concentrations can vary between individuals and the specific analytical methods used.
Visualizing 3-HNA's Metabolic Context
To understand the significance of altered 3-HNA levels, it is essential to visualize its position within metabolic pathways. The following diagrams, generated using the DOT language, illustrate the fatty acid β-oxidation pathway and a general workflow for comparative metabolomics.
Experimental Protocols for 3-HNA Analysis
Accurate and reproducible quantification of 3-HNA is critical for comparative metabolomics. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for targeted metabolite analysis.
Protocol 1: Plasma/Serum Sample Preparation for 3-HNA Analysis
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., deuterated 3-HNA)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the internal standard solution to each sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 3-HNA
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example for 3-HNA):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 173.1
-
Product Ions (m/z): 59.0, 115.1 (quantifier and qualifier)
-
Collision Energy: Optimized for the specific instrument
-
Other parameters (e.g., capillary voltage, gas flows): Optimized for the specific instrument.
Data Analysis:
-
Peak areas of 3-HNA and the internal standard are integrated using the instrument's software.
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of 3-HNA in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.
By employing these comparative approaches and robust analytical methods, researchers can effectively investigate the role of this compound in various biological systems and its potential as a biomarker and therapeutic target.
References
- 1. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxynonanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Hydroxynonanoic acid, summarizing key safety information and operational protocols.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others suggest it may cause skin and eye irritation, as well as respiratory irritation[1][2]. Therefore, it is prudent to handle this chemical with care in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles[3].
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[3]. Some sources recommend storage at -20°C and in a desiccated environment[4].
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general principles for the disposal of acidic chemical waste and information gathered from safety data sheets.
1. Personal Protective Equipment (PPE) and Spill Management:
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
In case of a small spill, it can be wiped up with a cloth. The spill site should then be flushed with water[1].
-
For larger spills, cover the area with sand or earth, collect the material, and dispose of it according to the procedures outlined below[1].
2. Neutralization of Small Quantities: For small quantities of this compound waste, neutralization is a key step to render it safer for disposal. This should be performed in a fume hood.
-
Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring[5][6].
-
Monitor the pH of the solution using pH paper or a pH meter. The target is a neutral pH range of approximately 5.5 to 9.5[7].
-
Be aware that the neutralization reaction may generate heat and vapors, so proceed with caution[7].
3. Disposal of Neutralized Solution:
-
Once the solution is neutralized and does not contain any other hazardous materials (e.g., heavy metals), it may be permissible to dispose of it down the drain with a large amount of water (at least 20 parts water to one part neutralized solution)[6][7].
-
However, it is crucial to consult and adhere to all local, state, and federal regulations regarding drain disposal[6].
4. Disposal of Larger Quantities or Unneutralized Waste:
-
For larger quantities of this compound or if neutralization is not feasible, the waste should be collected in a properly labeled, leak-proof, and corrosion-resistant container[5].
-
This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials[5].
-
The waste must be disposed of through a licensed hazardous waste management company or a local hazardous waste disposal facility[5]. One safety data sheet suggests that if the product is not classified as hazardous waste, it may be sent to a landfill, but local regulations must be taken into account[1].
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H18O3[8] |
| Molecular Weight | 174.24 g/mol [8] |
| Appearance | Solid[3] |
| Melting Point | 57-59 °C[3] |
| Boiling Point | 303.2 °C at 760 mmHg[3] |
| Flash Point | 151.4 °C[3] |
| Density | 1.027 g/cm³[3] |
| Solubility | Soluble in ethanol[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. labsolu.ca [labsolu.ca]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. Hazardous Waste Disposal [cool.culturalheritage.org]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. scbt.com [scbt.com]
Navigating the Safe Handling of 3-Hydroxynonanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Hydroxynonanoic acid, including detailed operational and disposal plans, to ensure a secure laboratory environment.
Understanding the Risks: A Cautious Approach Recommended
There is conflicting information regarding the hazards of this compound. While one Safety Data Sheet (SDS) indicates that it is not classified as hazardous, other sources suggest it may cause skin and eye irritation and could be harmful if inhaled or comes into contact with skin.[1][2] A similar compound, 3-Hydroxydecanoic acid, is classified as causing skin and serious eye irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Essential Personal Protective Equipment (PPE)
To mitigate potential risks, the following personal protective equipment (PPE) is essential when handling this compound:
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes the risk of inhaling any potential vapors or aerosols. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety.
1. Receiving and Storage:
-
Inspect the container upon arrival for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4]
-
The container should be tightly closed.
2. Handling and Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Ensure an eyewash station and safety shower are readily accessible.
3. In Case of a Spill:
-
For small spills, wipe up with an absorbent cloth and decontaminate the area with water.[4]
-
For larger spills, cover with a non-combustible absorbent material like sand or earth, then collect for disposal.[4]
-
Ensure adequate ventilation during cleanup.
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Due to the conflicting hazard information, it is recommended to treat waste containing this compound as hazardous chemical waste.
2. Collection and Storage of Waste:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a designated secondary containment area.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
While one SDS suggests that the product is not classified as hazardous waste and can be sent to a landfill, the more cautious approach is to handle it as chemical waste.[4]
-
For acidic waste in general, neutralization to a pH between 5.5 and 9.5 is a possible treatment method before drain disposal, but this should only be done for corrosive wastes with no other hazardous characteristics and by trained personnel.[6] Given the conflicting data for this compound, professional hazardous waste disposal is the recommended route.
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C9H18O3 | [4][7] |
| Molecular Weight | 174.24 g/mol | [4][7] |
| Appearance | Solid | [5] |
| Melting Point | 57-59 °C | [5] |
| Boiling Point | 303.2 °C at 760 mmHg | [5] |
| Flash Point | 151.4 °C | [5] |
| Density | 1.027 g/cm³ | [5] |
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flinnsci.com [flinnsci.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
